Product packaging for Alestramustine(Cat. No.:CAS No. 139402-18-9)

Alestramustine

Cat. No.: B1665211
CAS No.: 139402-18-9
M. Wt: 511.5 g/mol
InChI Key: NRUFLTXGIPFVSH-KBVRNWHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alestramustine is a synthetic steroidal carbamate ester functioning as a cytostatic antineoplastic agent for research applications . This compound is structurally characterized as a conjugate of an estradiol molecule linked to a nor-nitrogen mustard group via a carbamate ester bridge, a design originally intended to target steroid-sensitive tissues . Its primary research value lies in its unique, dual mechanism of action. Unlike classic alkylating agents, this compound's cytotoxicity is largely attributed to its non-hormonal, anti-mitotic effects. It binds to microtubule-associated proteins (MAPs) and tubulin, thereby inhibiting microtubule dynamics and leading to cell cycle arrest, particularly during the metaphase-anaphase transition . Concurrently, the estradiol component may contribute antiandrogenic and antigonadotropic effects, which are of specific interest in hormone-responsive cancer research . This combined mechanism makes it a compound of significant interest for investigating advanced prostate cancer models and exploring mechanisms of cytotoxicity that extend beyond DNA alkylation . Researchers utilize this compound to study its effects on cellular invasion, as it has been shown to block collagenase secretion and exhibit anti-invasive activity in vitro . It is critical to note that this product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H36Cl2N2O4 B1665211 Alestramustine CAS No. 139402-18-9

Properties

CAS No.

139402-18-9

Molecular Formula

C26H36Cl2N2O4

Molecular Weight

511.5 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] (2S)-2-aminopropanoate

InChI

InChI=1S/C26H36Cl2N2O4/c1-16(29)24(31)34-23-8-7-22-21-5-3-17-15-18(33-25(32)30(13-11-27)14-12-28)4-6-19(17)20(21)9-10-26(22,23)2/h4,6,15-16,20-23H,3,5,7-14,29H2,1-2H3/t16-,20+,21+,22-,23-,26-/m0/s1

InChI Key

NRUFLTXGIPFVSH-KBVRNWHJSA-N

Isomeric SMILES

C[C@@H](C(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl)C)N

Canonical SMILES

CC(C(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl)C)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alestramustine

Origin of Product

United States

Foundational & Exploratory

Alestramustine's Core Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Alestramustine, a chemotherapeutic agent, exerts its antineoplastic effects through a dual mechanism that combines targeted delivery and disruption of cellular division. As a prodrug, it is metabolized into estramustine and estradiol, each contributing to its overall efficacy. This guide provides an in-depth technical overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key cellular pathways and experimental workflows.

Overview of this compound's Dual-Action Mechanism

This compound is structurally a conjugate of estradiol and a nitrogen mustard derivative.[1] This design allows for a two-pronged attack on cancer cells. The estradiol component facilitates the targeted accumulation of the drug in estrogen receptor-positive (ER+) cells, such as those found in breast and prostate cancers.[1] Following cellular uptake, this compound is metabolized into its active components: estramustine and estradiol.

The primary cytotoxic effects are mediated by estramustine, which functions as a potent mitotic inhibitor. It disrupts the cellular microtubule network, a critical component of the cytoskeleton responsible for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1][2] This interference with microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[3]

Quantitative Analysis of Molecular Interactions

The efficacy of estramustine, the active metabolite of this compound, is rooted in its direct binding to key components of the microtubule system. The following table summarizes the reported binding affinities and inhibitory concentrations.

ParameterMoleculeTargetValueCell Line/System
Binding Affinity (Kd) EstramustineTubulin~23 µMBovine Brain
EstramustineTubulin~30 µMNot Specified
Estramustine PhosphateMicrotubule-Associated Proteins (MAPs)~15-20 µMBovine Brain
Apparent Binding Constant Estramustine Photoaffinity AnalogueMAP415 µMDU 145 (Human Prostate Carcinoma)
Estramustine Photoaffinity AnalogueTubulin19 µMDU 145 (Human Prostate Carcinoma)
Estramustine Photoaffinity AnalogueTubulin25 µME4 (Estramustine-Resistant DU 145)
Inhibitory Concentration (IC50) EstramustineMitosis~16 µMDU 145 (Human Prostate Carcinoma)
EstramustineCell Growth and Clonogenic Survival3-40 µMDU 145 (Human Prostate Carcinoma)

Core Mechanism: Disruption of Microtubule Dynamics

Estramustine's primary mechanism of action is the disruption of microtubule dynamics, which it achieves by binding to both tubulin and microtubule-associated proteins (MAPs). This interaction leads to the depolymerization of microtubules, preventing the formation of a functional mitotic spindle.

Signaling Pathway of Microtubule Disruption

The following diagram illustrates the signaling pathway of estramustine-mediated microtubule disruption.

Estramustine_Pathway cluster_cell Cancer Cell This compound This compound (Prodrug) Estramustine Estramustine (Active Metabolite) This compound->Estramustine Metabolism Estradiol Estradiol This compound->Estradiol Metabolism Tubulin α/β-Tubulin Dimers Estramustine->Tubulin Binds to MAPs Microtubule-Associated Proteins (MAPs) Estramustine->MAPs Binds to cluster_cell cluster_cell Estradiol->cluster_cell ER-mediated Uptake Microtubules Microtubules Tubulin->Microtubules Polymerization MAPs->Microtubules Stabilization Spindle Mitotic Spindle Formation Microtubules->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Inhibition Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound metabolism and subsequent microtubule disruption pathway.

Experimental Protocols

The following sections detail the methodologies used to elucidate the mechanism of action of this compound and its active metabolite, estramustine.

Photoaffinity Labeling for Target Identification

This protocol is used to identify the direct binding partners of estramustine within the cell.

Photoaffinity_Labeling start Start: Synthesize Radiolabeled Photoaffinity Analogue of Estramustine step1 Incubate Analogue with Cell Lysate or Purified Proteins start->step1 step2 Expose to UV Light to Covalently Crosslink Analogue to Binding Partners step1->step2 step3 Separate Proteins by SDS-PAGE step2->step3 step4 Detect Radiolabeled Proteins by Autoradiography step3->step4 end End: Identify Binding Partners (e.g., Tubulin, MAPs) step4->end

Caption: Workflow for identifying estramustine's binding targets.

Detailed Methodology:

  • Synthesis of Photoaffinity Analogue: A photoaffinity analogue of estramustine is synthesized, typically incorporating a radiolabel (e.g., ¹²⁵I) and a photo-reactive group (e.g., an azide).

  • Incubation: The radiolabeled analogue is incubated with cellular extracts or purified protein fractions (e.g., cytoskeletal proteins) from cancer cell lines like DU 145.

  • UV Crosslinking: The mixture is exposed to UV light, which activates the photo-reactive group, causing the analogue to form a covalent bond with its binding partners.

  • Protein Separation: The protein mixture is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Detection: The gel is exposed to X-ray film (autoradiography) to visualize the radiolabeled proteins, thereby identifying the binding targets of estramustine. Competition assays with unlabeled estramustine are performed to confirm binding specificity.

In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of estramustine on the assembly of microtubules from purified tubulin.

Tubulin_Polymerization_Assay start Start: Purify Tubulin from a Source (e.g., Bovine Brain) step1 Mix Purified Tubulin with GTP and Estramustine (or Vehicle Control) start->step1 step2 Initiate Polymerization (e.g., by raising temperature to 37°C) step1->step2 step3 Monitor Microtubule Assembly over Time by Measuring Turbidity (OD340nm) step2->step3 end End: Compare Polymerization Kinetics between Treated and Control Samples step3->end

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Detailed Methodology:

  • Tubulin Purification: Tubulin is purified from a biological source, such as bovine brain.

  • Reaction Mixture: Purified tubulin is mixed in a buffer containing GTP (which is required for polymerization) and either estramustine at various concentrations or a vehicle control.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C, which promotes microtubule assembly.

  • Monitoring Polymerization: The extent of microtubule polymerization is monitored over time by measuring the increase in turbidity (light scattering) at 340 nm using a spectrophotometer. A decrease in the rate and extent of turbidity increase in the presence of estramustine indicates inhibition of microtubule polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the percentage of cells in different phases of the cell cycle, thereby determining the effect of estramustine on cell cycle progression.

Flow_Cytometry_Workflow start Start: Culture Cancer Cells (e.g., DU 145) step1 Treat Cells with Estramustine or Vehicle Control for a Defined Period start->step1 step2 Harvest and Fix Cells step1->step2 step3 Stain Cells with a DNA-binding Fluorescent Dye (e.g., Propidium Iodide) step2->step3 step4 Analyze DNA Content of Individual Cells using a Flow Cytometer step3->step4 end End: Quantify Percentage of Cells in G1, S, and G2/M Phases step4->end

Caption: Workflow for analyzing cell cycle distribution via flow cytometry.

Detailed Methodology:

  • Cell Culture and Treatment: Cancer cells are cultured and treated with estramustine or a vehicle control for a specific duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed, and then fixed, typically with ethanol, to permeabilize the cell membrane and preserve the cellular structures.

  • DNA Staining: The fixed cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI) or DAPI.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells. The DNA content is proportional to the fluorescence intensity.

  • Data Analysis: The data is plotted as a histogram of DNA content, which allows for the quantification of the percentage of cells in the G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle. An accumulation of cells in the G2/M peak in estramustine-treated samples indicates a G2/M phase arrest.

Conclusion

This compound's mechanism of action is a well-defined process that leverages the targeted delivery of its active metabolite, estramustine, to cancer cells. Estramustine's primary antineoplastic effect stems from its ability to disrupt microtubule dynamics by binding to tubulin and MAPs. This leads to the depolymerization of microtubules, inhibition of mitotic spindle formation, and subsequent arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis. The quantitative data on its binding affinities and inhibitory concentrations, coupled with the detailed experimental protocols, provide a robust framework for understanding and further investigating the therapeutic potential of this compound.

References

Alestramustine: A Technical Guide to its Synthesis and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alestramustine, also known as estradiol 3-(bis(2-chloroethyl)carbamate) 17β-(L-alaninate), is a cytostatic antineoplastic agent.[1] It was designed as a prodrug of estramustine, combining a nitrogen mustard moiety with an estradiol backbone.[1] This design aims to selectively deliver the cytotoxic agent to estrogen receptor-positive cells, such as those found in prostate and breast cancers.[1] this compound itself was never marketed, but its active metabolite, estramustine, has been used in the treatment of prostate cancer.[1] This technical guide provides a detailed overview of the synthesis of this compound, its mechanism of action, and a discussion on its derivatives, based on available scientific literature.

Core Concepts: Synthesis and Mechanism

This compound is synthesized from estramustine, which itself is a derivative of estradiol. The synthesis involves the esterification of the 17β-hydroxyl group of estramustine with L-alanine. The core structure combines the alkylating functionality of a nitrogen mustard with the steroid-receptor targeting capability of estradiol.

Upon administration, this compound is metabolized to estramustine and estradiol.[1] Estramustine and its further metabolite, estromustine, are the primary active agents. Their mechanism of action involves binding to microtubule-associated proteins (MAPs) and β-tubulin, leading to the disruption of microtubule function and subsequent inhibition of cell division.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Step 1: Protection of L-alanine

The amino group of L-alanine is first protected to prevent side reactions during the esterification. A common protecting group is tert-butoxycarbonyl (Boc).

  • Materials: L-alanine, di-tert-butyl dicarbonate (Boc)₂O, dioxane, water, sodium hydroxide (NaOH).

  • Procedure:

    • Dissolve L-alanine in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

    • Cool the solution to 0°C in an ice bath.

    • Add (Boc)₂O (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Remove the dioxane under reduced pressure.

    • Wash the aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

    • Acidify the aqueous layer to pH 2-3 with cold 1N HCl.

    • Extract the N-Boc-L-alanine with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Boc-L-alanine.

Step 2: Esterification of Estramustine with N-Boc-L-alanine

The protected L-alanine is then coupled to the 17β-hydroxyl group of estramustine using a suitable coupling agent.

  • Materials: Estramustine, N-Boc-L-alanine, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).

  • Procedure:

    • Dissolve estramustine (1 equivalent), N-Boc-L-alanine (1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM.

    • Cool the solution to 0°C.

    • Add a solution of DCC (1.2 equivalents) in DCM dropwise.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate with 5% acetic acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain N-Boc-alestramustine.

Step 3: Deprotection of N-Boc-alestramustine

The final step is the removal of the Boc protecting group to yield this compound.

  • Materials: N-Boc-alestramustine, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-alestramustine in DCM.

    • Add an excess of TFA (typically a 1:1 v/v mixture with DCM).

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • The residue can be triturated with diethyl ether to precipitate the this compound salt, which can be further purified by recrystallization.

This compound Derivatives and Structure-Activity Relationship (SAR)

A comprehensive search of the scientific and patent literature did not yield specific publications detailing the synthesis of a series of this compound derivatives and their corresponding structure-activity relationships. Research in this area appears to have focused primarily on the parent compound, estramustine, and its phosphate prodrug. Therefore, a quantitative comparison of this compound derivatives is not possible at this time.

Quantitative Data

Due to the lack of publicly available data on this compound derivatives, the following table summarizes key information for this compound and its active metabolite, estramustine.

CompoundMolecular FormulaMolar Mass ( g/mol )Mechanism of Action
This compound C₂₆H₃₆Cl₂N₂O₄511.48Prodrug of Estramustine
Estramustine C₂₃H₃₁Cl₂NO₃440.40Binds to microtubule-associated proteins and β-tubulin, disrupting microtubule function

Signaling Pathways and Workflows

The primary mechanism of action of this compound's active metabolites involves the disruption of microtubule dynamics, a critical process in cell division.

Alestramustine_Synthesis_Workflow cluster_synthesis This compound Synthesis L-alanine L-alanine N-Boc-L-alanine N-Boc-L-alanine L-alanine->N-Boc-L-alanine Boc Protection Estramustine Estramustine N-Boc-alestramustine N-Boc-alestramustine Estramustine->N-Boc-alestramustine N-Boc-L-alanine->N-Boc-alestramustine Esterification (DCC, DMAP) This compound This compound N-Boc-alestramustine->this compound Deprotection (TFA)

Caption: Synthetic workflow for this compound.

Alestramustine_Mechanism_of_Action cluster_moa Mechanism of Action This compound This compound Metabolism Metabolism This compound->Metabolism In vivo Estramustine Estramustine Metabolism->Estramustine Tubulin_Binding Binding to β-tubulin and MAPs Estramustine->Tubulin_Binding Microtubule_Dynamics Microtubule Polymerization/ Depolymerization Balance Disruption Disruption of Microtubule Function Tubulin_Binding->Disruption Cell_Cycle_Arrest Mitotic Arrest Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound's active metabolite.

References

Alestramustine Prodrug Activation to Estramustine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alestramustine, a derivative of estramustine, is designed as a cytostatic antineoplastic agent. It functions as a prodrug, requiring bioactivation to its active form, estramustine, to exert its therapeutic effects. This technical guide provides an in-depth overview of the activation process of this compound. It details the proposed enzymatic conversion, subsequent metabolic pathways, and comprehensive experimental protocols for studying this bioactivation. This document is intended to be a resource for researchers and professionals involved in the development and analysis of anticancer prodrugs.

Introduction

This compound is an L-alanine ester of estramustine.[1] Estramustine itself is a well-established chemotherapeutic agent that combines the structures of estradiol and a nitrogen mustard (normustine) via a carbamate linkage.[2][3][4] The rationale behind the development of this compound is to enhance the therapeutic index of estramustine, potentially by improving its pharmacokinetic profile or enabling targeted delivery. The activation of this compound is a critical step for its pharmacological activity and involves the enzymatic hydrolysis of the L-alanine ester to release the active estramustine molecule.[1]

The active metabolite, estramustine, exerts its anticancer effects primarily by binding to microtubule-associated proteins (MAPs) and tubulin. This interaction disrupts microtubule structure and function, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Due to its steroidal component, estramustine and its prodrugs can be selectively taken up by estrogen receptor-expressing tissues, such as the prostate, making it a targeted therapy for prostate cancer.

This compound Activation Pathway

The bioactivation of this compound to estramustine is presumed to be a one-step enzymatic hydrolysis reaction. This process is followed by the further metabolism of estramustine.

Enzymatic Hydrolysis of this compound

The conversion of this compound to estramustine involves the cleavage of the ester bond linking the L-alanine moiety to the 17β-hydroxyl group of the estradiol backbone. This hydrolysis is likely catalyzed by esterases or proteases that are abundant in target tissues like the prostate or in the liver.

Key Enzyme Classes Implicated in this compound Activation:

  • Carboxylesterases (CES): These enzymes are ubiquitously expressed in various tissues, including the liver, intestine, and kidneys, and are known to hydrolyze a wide range of ester-containing prodrugs. Human liver carboxylesterase (hCE1/CES1) and intestinal carboxylesterase (hiCE/CES2) are major contributors to the activation of many anticancer prodrugs.

  • Proteases: Given that prostate cancer is a primary target for estramustine-based therapies, proteases that are overexpressed in the prostate tumor microenvironment are strong candidates for this compound activation. Several families of proteases, including kallikrein-related peptidases (KLKs), matrix metalloproteinases (MMPs), and type II transmembrane serine proteases (TTSPs), are highly expressed in prostate cancer and could potentially cleave the amino acid ester.

Subsequent Metabolism of Estramustine

Once formed, estramustine is further metabolized. The primary metabolic pathway involves the oxidation of the 17β-hydroxyl group to a ketone, forming estromustine. Both estramustine and estromustine can be further metabolized to estradiol and estrone, respectively, which contribute to the hormonal effects of the drug.

Signaling and Metabolic Pathway Diagram

The following diagram illustrates the activation of this compound and the subsequent metabolic transformations of estramustine.

Alestramustine_Activation_Pathway This compound This compound Estramustine Estramustine (Active Drug) This compound->Estramustine  Hydrolysis of  L-alanine ester Estromustine Estromustine Estramustine->Estromustine Oxidation Estradiol Estradiol Estramustine->Estradiol Metabolism Estrone Estrone Estromustine->Estrone Metabolism Enzymes Esterases / Proteases (e.g., Carboxylesterases, KLKs) Enzymes->this compound

Prodrug activation and metabolism pathway.

Quantitative Data on this compound Activation

As of the last update, specific quantitative kinetic data for the enzymatic activation of this compound (e.g., Km, Vmax, kcat) are not widely available in the public domain. The following table is provided as a template for researchers to populate with their experimental data.

ParameterValueUnitsExperimental SystemReference
Km µMe.g., Human liver microsomes
Vmax nmol/min/mg proteine.g., Human liver microsomes
kcat min-1e.g., Purified human CES1
kcat/Km µM-1min-1e.g., Purified human CES1
Half-life (t1/2) mine.g., Prostate cancer cell line

Experimental Protocols

The following protocols provide a framework for studying the in vitro and cell-based activation of this compound.

In Vitro this compound Hydrolysis Assay in Biological Matrices

This protocol is designed to assess the stability and enzymatic conversion of this compound in biological matrices such as plasma, liver microsomes, or tissue homogenates.

Materials:

  • This compound

  • Estramustine (as a reference standard)

  • Biological matrix (e.g., human plasma, human liver microsomes, prostate tissue homogenate)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • Centrifuge

  • Incubator/water bath (37°C)

  • HPLC system with a suitable detector

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of this compound by diluting the stock solution in phosphate buffer.

    • Prepare the biological matrix at the desired protein concentration in phosphate buffer.

  • Enzymatic Reaction:

    • Pre-warm the biological matrix solution to 37°C.

    • Initiate the reaction by adding the this compound working solution to the pre-warmed biological matrix. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme denaturation.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction by adding the aliquot to a tube containing an equal volume of ice-cold acetonitrile to precipitate the proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge the samples at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Analyze the supernatant using a validated HPLC method to quantify the concentrations of both this compound and the newly formed estramustine.

    • A reverse-phase C18 column is typically suitable. The mobile phase could consist of a gradient of acetonitrile and water with an acidic modifier like formic or phosphoric acid.

    • Detection can be performed using UV or fluorescence spectroscopy.

  • Data Analysis:

    • Plot the concentration of this compound and estramustine as a function of time.

    • Calculate the rate of hydrolysis of this compound and the rate of formation of estramustine.

    • Determine the half-life of this compound in the biological matrix.

Identification of Activating Enzymes using Recombinant Enzymes and Inhibitors

This protocol aims to identify the specific enzymes responsible for this compound activation.

Materials:

  • This compound

  • Recombinant human enzymes (e.g., CES1, CES2, various proteases)

  • Specific enzyme inhibitors (e.g., for esterases, serine proteases)

  • Materials from Protocol 4.1

Procedure:

  • Assay with Recombinant Enzymes:

    • Perform the in vitro hydrolysis assay as described in Protocol 4.1, but replace the biological matrix with a solution of a specific recombinant human enzyme.

    • Compare the rate of this compound hydrolysis across different enzymes to identify which ones are capable of activating the prodrug.

  • Inhibition Assay:

    • Perform the in vitro hydrolysis assay using a biological matrix known to be active (e.g., liver microsomes).

    • Prior to adding this compound, pre-incubate the biological matrix with a specific enzyme inhibitor for a defined period.

    • Initiate the reaction by adding this compound and measure the rate of hydrolysis.

    • A significant reduction in the rate of hydrolysis in the presence of an inhibitor suggests the involvement of the targeted enzyme or enzyme class.

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the activation of this compound.

Experimental_Workflow start Start: Hypothesis on This compound Activation invitro In Vitro Hydrolysis Assay (Protocol 4.1) start->invitro enzyme_id Enzyme Identification (Protocol 4.2) start->enzyme_id cell_based Cell-Based Assay (e.g., in Prostate Cancer Cells) start->cell_based matrices Biological Matrices: - Liver Microsomes - Prostate Homogenate - Plasma invitro->matrices hplc HPLC Analysis: Quantify this compound and Estramustine invitro->hplc recombinant Recombinant Enzymes (CES, Proteases) enzyme_id->recombinant inhibitors Specific Inhibitors enzyme_id->inhibitors enzyme_id->hplc cell_based->hplc kinetics Determine Kinetic Parameters (Km, Vmax, t1/2) hplc->kinetics end Conclusion: Identify Activating Enzymes and Activation Rate kinetics->end

Workflow for studying this compound activation.

Conclusion

The activation of the prodrug this compound to its active form, estramustine, is a critical determinant of its therapeutic efficacy. This process is likely mediated by esterases and/or proteases that are prevalent in the liver and target tumor tissues such as the prostate. The experimental protocols outlined in this guide provide a robust framework for elucidating the specific enzymes involved and for quantifying the kinetics of this bioactivation. A thorough understanding of the activation mechanism of this compound is essential for its continued development and for the rational design of future generations of targeted anticancer prodrugs.

References

Alestramustine's Disruption of the Microtubule Network: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alestramustine, a conjugate of estradiol and L-alanine-N,N-bis(2-chloroethyl)amine, is a potent anti-cancer agent that exerts its cytotoxic effects primarily through the disruption of the microtubule cytoskeleton. Its active metabolite, estramustine, directly interacts with tubulin, leading to the suppression of microtubule dynamics, mitotic arrest, and subsequent activation of apoptotic pathways. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's role in microtubule disruption, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Mechanism of Action: Targeting the Tubulin Skeleton

This compound's primary mechanism of action is the disruption of microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. The active form of the drug, estramustine, directly binds to β-tubulin, a core component of microtubules.[1] This interaction occurs at a site distinct from other well-known microtubule inhibitors like colchicine and vinblastine.[2][3] While initial hypotheses suggested an interaction with microtubule-associated proteins (MAPs), further studies have confirmed that estramustine's primary target is tubulin itself.[1]

The binding of estramustine to tubulin does not lead to a massive depolymerization of microtubules at clinically relevant concentrations. Instead, it potently suppresses the dynamic instability of microtubules.[2] This suppression manifests as a reduction in both the growing and shortening rates of microtubules, leading to a state of kinetic stabilization. This dampening of microtubule dynamics is sufficient to disrupt the delicate balance required for the formation and function of the mitotic spindle, leading to a cell cycle arrest in mitosis.

Quantitative Analysis of this compound's Effect on Microtubules

The interaction of estramustine with tubulin and its subsequent effects on microtubule dynamics have been quantified in several studies. The following tables summarize the key quantitative data.

ParameterValueCell/System TypeReference
Binding Affinity (Kd) of Estramustine for Tubulin ~30 µMPurified tubulin
IC50 for Inhibition of MAP-containing Microtubule Polymerization (by Estramustine Phosphate) ~100 µMIn vitro

Table 1: Binding Affinity and Polymerization Inhibition of Estramustine

ParameterConditionEffectReference
Microtubule Shortening Rate 20 µM Estramustine51% reduction
Mean Length of Microtubule Shortening Events 20 µM Estramustine46% reduction
Microtubule Growing Rate Concentration-dependentReduction
Time in Paused State Not specifiedIncrease

Table 2: Effects of Estramustine on Microtubule Dynamic Instability Parameters

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on microtubules.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99%)

  • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

  • This compound (or its active metabolite, estramustine) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent.

  • On ice, prepare the reaction mixtures in a 96-well plate. Each well should contain G-PEM buffer and the desired concentration of this compound. Include a vehicle control (solvent only).

  • Add purified tubulin to each well to a final concentration of 3-5 mg/mL.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance corresponds to the extent of microtubule polymerization.

  • Plot the absorbance values against time to generate polymerization curves.

  • Determine the IC50 value, which is the concentration of this compound that inhibits the maximum rate of polymerization by 50%.

In Vitro Microtubule Dynamics Assay by Video Microscopy

This assay allows for the direct visualization and quantification of the effects of this compound on the dynamic instability of individual microtubules.

Materials:

  • Purified, fluorescently labeled tubulin (e.g., rhodamine-labeled)

  • Unlabeled tubulin

  • Polymerization buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)

  • GTP

  • Taxol (for stabilizing microtubule seeds)

  • Microscope slides and coverslips

  • Total Internal Reflection Fluorescence (TIRF) microscope equipped with a temperature-controlled stage and a sensitive camera

Procedure:

  • Prepare stable, fluorescently labeled microtubule "seeds" by polymerizing a mixture of labeled and unlabeled tubulin in the presence of a non-hydrolyzable GTP analog (e.g., GMPCPP) or Taxol.

  • Create a flow chamber by affixing a coverslip to a microscope slide with double-sided tape.

  • Introduce a solution containing the seeds into the flow chamber to allow them to adhere to the coverslip surface.

  • Prepare a polymerization solution containing unlabeled tubulin, GTP, an oxygen-scavenging system, and the desired concentration of this compound or vehicle control.

  • Perfuse the polymerization solution into the flow chamber.

  • Place the chamber on the temperature-controlled stage of the TIRF microscope (37°C).

  • Acquire time-lapse images of the growing and shortening microtubules from the ends of the stabilized seeds.

  • Analyze the images to measure the rates of growth and shortening, and the frequencies of catastrophe (transition from growth to shortening) and rescue (transition from shortening to growth).

Immunofluorescence Microscopy of Cellular Microtubules

This method visualizes the effects of this compound on the microtubule network within cultured cells.

Materials:

  • Cancer cell line of interest (e.g., PC-3, DU145)

  • Cell culture medium and supplements

  • Coverslips

  • This compound

  • Fixative (e.g., ice-cold methanol or paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α- or β-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a petri dish and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control.

  • Wash the cells with PBS.

  • Fix the cells with the chosen fixative.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific antibody binding sites with blocking buffer.

  • Incubate the cells with the primary anti-tubulin antibody.

  • Wash the cells and then incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides using antifade mounting medium.

  • Visualize the microtubule network using a fluorescence microscope and capture images.

Cell Viability and Apoptosis Assay by Flow Cytometry

This assay quantifies the cytotoxic and apoptotic effects of this compound on cancer cells.

Materials:

  • Cancer cell line

  • Cell culture medium

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in multi-well plates and treat with a range of this compound concentrations for a desired time period.

  • Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided with the kit.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Signaling Pathways and Cellular Consequences

The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in apoptosis.

Activation of the Spindle Assembly Checkpoint

The kinetically stabilized microtubules are unable to form a proper bipolar mitotic spindle and achieve correct chromosome attachment. This failure activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism. The SAC arrests the cell cycle in mitosis, preventing the separation of sister chromatids until all chromosomes are properly attached to the spindle.

spindle_assembly_checkpoint This compound This compound Microtubule_Disruption Microtubule Dynamics Suppression This compound->Microtubule_Disruption Improper_Attachment Improper Kinetochore- Microtubule Attachment Microtubule_Disruption->Improper_Attachment SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Improper_Attachment->SAC_Activation Mitotic_Arrest Mitotic Arrest SAC_Activation->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Fig. 1: this compound-induced activation of the Spindle Assembly Checkpoint.
Induction of Apoptosis

Prolonged mitotic arrest induced by the SAC ultimately triggers the intrinsic pathway of apoptosis. This process involves the Bcl-2 family of proteins, which regulate the permeability of the mitochondrial outer membrane. The disruption of the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

apoptosis_pathway Mitotic_Arrest Prolonged Mitotic Arrest Bcl2_Family Bcl-2 Family (Bax, Bak ↑, Bcl-2 ↓) Mitotic_Arrest->Bcl2_Family Mito_Perm Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mito_Perm Cyto_C Cytochrome c Release Mito_Perm->Cyto_C Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) Cyto_C->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Effector Caspases (Caspase-3, -7) Activation Caspase9->Caspase37 Cell_Death Apoptotic Cell Death Caspase37->Cell_Death

References

Alestramustine's Estrogen Receptor Targeting: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Alestramustine is a chemotherapeutic agent designed for targeted delivery to estrogen receptor (ER)-positive cancer cells. As a prodrug, it is metabolized into its active form, estramustine, which is a conjugate of estradiol and a nitrogen mustard. This unique structure allows for selective accumulation in tissues expressing the estrogen receptor, such as in breast and prostate cancers. The primary cytotoxic mechanisms of estramustine are twofold: it disrupts microtubule dynamics, leading to mitotic arrest and apoptosis, and its nitrogen mustard moiety possesses alkylating activity, causing DNA damage. While the estrogen component serves as a targeting vector, direct quantitative data on the binding affinity of this compound or its metabolites to estrogen receptor alpha (ERα) and beta (ERβ) is not extensively available in publicly accessible literature. However, its targeted uptake and estrogen-related effects are well-documented.

Mechanism of Action

This compound's therapeutic effect is contingent on its metabolic activation and subsequent multi-faceted attack on cancer cells.

  • Targeted Delivery: The estradiol component of the molecule facilitates its uptake into ER-positive cells. This targeted approach aims to concentrate the cytotoxic payload at the tumor site, potentially reducing systemic toxicity.

  • Microtubule Disruption: The primary and most well-characterized mechanism of action of estramustine is its ability to interfere with microtubule function. It binds to tubulin and microtubule-associated proteins (MAPs), disrupting the dynamic instability of microtubules. This leads to the disassembly of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.

  • Alkylation: The nitrogen mustard group of estramustine is an alkylating agent. It can form covalent bonds with DNA, leading to DNA damage and contributing to the drug's cytotoxic effects.

  • Androgen Receptor Antagonism: Studies have also suggested that estramustine and its metabolites can act as androgen receptor (AR) antagonists, which may contribute to its efficacy in prostate cancer.

Quantitative Data

The following tables summarize the available quantitative data for estramustine, the active metabolite of this compound.

Table 1: In Vitro Efficacy of Estramustine

Cell LineCancer TypeIC50Reference
DU145Prostate Cancer0.469 nM[1]
PC3Prostate Cancer0.598 nM[1]
LNCaPProstate CancerNot explicitly stated, but estramustine inhibits AR-mediated gene expression[2]

Table 2: Binding Affinities of Estramustine to Microtubule Components

ProteinKdBmaxReference
MAP-215 µM3.4 x 10⁻⁷ M ml⁻¹[3]
Tubulin≈30 µMNot Available[4]

Table 3: Clinical Efficacy of Estramustine in Hormone-Refractory Prostate Cancer

ParameterResultClinical Trial
PSA Response (>50% decrease) 54% of patientsPhase II (Estramustine + Vinblastine)
Median Duration of Response 7 monthsPhase II (Estramustine + Vinblastine)

Experimental Protocols

Estrogen Receptor Binding Assay (General Protocol)

While specific binding data for this compound is scarce, a general competitive radioligand binding assay can be employed to determine the binding affinity of a test compound to estrogen receptors.

Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of a test compound for ERα and ERβ.

Materials:

  • Purified recombinant human ERα and ERβ

  • Radiolabeled estradiol ([³H]-E2)

  • Test compound (e.g., this compound, estramustine)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation fluid and counter

Procedure:

  • Incubation: In a multi-well plate, incubate a fixed concentration of the respective estrogen receptor with a fixed concentration of [³H]-E2 and varying concentrations of the test compound.

  • Equilibration: Allow the binding reaction to reach equilibrium by incubating for a specified time at a controlled temperature (e.g., 4°C for 18-24 hours).

  • Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-E2 from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or size exclusion chromatography.

  • Quantification: Quantify the amount of bound [³H]-E2 by liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound [³H]-E2 against the concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • ER-positive cancer cell lines (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control. The IC50 value can be determined by plotting cell viability against the drug concentration.

In Vivo Tumor Xenograft Model (General Protocol)

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • ER-positive cancer cell line (e.g., MCF-7)

  • Matrigel (optional, to enhance tumor formation)

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells), possibly mixed with Matrigel, into the flank of the mice.

  • Tumor Growth: Monitor the mice regularly for tumor formation and growth.

  • Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound to the treatment group according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle control.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length × Width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the efficacy of this compound.

Visualizations

Signaling Pathways and Mechanisms

Alestramustine_Mechanism cluster_extracellular Extracellular Space cluster_cell ER-Positive Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Prodrug) Metabolism Metabolism This compound->Metabolism Enters cell Estramustine Estramustine (Active Drug) Metabolism->Estramustine ER Estrogen Receptor (ER) Estramustine->ER Binds (Targeting) Tubulin Tubulin Dimers Estramustine->Tubulin Binds MAPs Microtubule-Associated Proteins (MAPs) Estramustine->MAPs Binds DNA DNA Estramustine->DNA Nitrogen mustard moiety Microtubules Microtubules Tubulin->Microtubules Disruption Microtubule Disruption Tubulin->Disruption Microtubules->Disruption MAPs->Disruption Arrest G2/M Arrest Disruption->Arrest Apoptosis_cyto Apoptosis Arrest->Apoptosis_cyto Alkylation Alkylation & DNA Damage DNA->Alkylation Apoptosis_nuc Apoptosis Alkylation->Apoptosis_nuc

Caption: Mechanism of action of this compound.

Experimental Workflows

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation ER_Binding ER Binding Assay (Determine Ki) Cell_Viability Cell Viability Assay (Determine IC50) PK_PD Pharmacokinetics/ Pharmacodynamics ER_Binding->PK_PD Microtubule_Assay Microtubule Polymerization Assay Efficacy_Safety Efficacy & Safety Profile Cell_Viability->Efficacy_Safety Mechanism_Validation Mechanism of Action Validation Microtubule_Assay->Mechanism_Validation Xenograft Tumor Xenograft Model (Assess Efficacy) Toxicity Toxicity Studies (Assess Safety) Xenograft->Efficacy_Safety Toxicity->Efficacy_Safety

Caption: General experimental workflow for this compound evaluation.

Logical Relationships

Logical_Relationship This compound This compound Estramustine Estramustine (Active Metabolite) This compound->Estramustine is metabolized to ER_Targeting Estrogen Receptor Targeting Estramustine->ER_Targeting is directed by Microtubule_Disruption Microtubule Disruption Estramustine->Microtubule_Disruption causes Alkylation DNA Alkylation Estramustine->Alkylation causes Cell_Death Cancer Cell Death (Apoptosis) ER_Targeting->Cell_Death leads to Microtubule_Disruption->Cell_Death leads to Alkylation->Cell_Death leads to

Caption: Logical relationship of this compound's action.

References

Alestramustine vs. Estramustine: A Technical Guide to Their Core Differences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the fundamental differences between alestramustine and estramustine, two structurally related anti-neoplastic agents. While both compounds target microtubule dynamics, their distinct chemical properties lead to differences in their pharmacological profiles. This document will delve into their chemical structures, mechanisms of action, pharmacokinetics, efficacy, and toxicity, with a focus on estramustine due to the wealth of available data. This compound, a prodrug of estramustine, will be discussed in the context of its conversion to the active compound. This guide aims to provide a comprehensive resource for researchers and professionals in the field of oncology drug development.

Chemical and Physical Properties

This compound and estramustine are both derivatives of estradiol, incorporating a nitrogen mustard moiety. This unique structure allows for targeted delivery to estrogen receptor-positive tissues, such as the prostate.

Table 1: Chemical and Physical Properties

PropertyThis compoundEstramustine
Chemical Name Estradiol 3-(bis(2-chloroethyl)carbamate) 17β-(L-alaninate)Estradiol 3-[bis(2-chloroethyl)carbamate]
Molecular Formula C26H36Cl2N2O4C23H31Cl2NO3
Molecular Weight 511.48 g/mol 440.41 g/mol
Structure this compound structure
Estramustine structureKey Difference this compound is the L-alanine ester of estramustine.[1][2]Estramustine is the core active molecule.[3]Solubility Information not readily available. As a prodrug, modifications often aim to improve solubility.The phosphate salt (estramustine phosphate) is readily water-soluble.[4]

The primary chemical distinction is the presence of an L-alanine ester at the 17β position of the estradiol backbone in this compound.[1] This modification renders this compound a prodrug, which is designed to be metabolized in vivo to release the active compound, estramustine.

Mechanism of Action

The cytotoxic effects of both this compound and estramustine are ultimately mediated by estramustine. This compound acts as a prodrug that is converted to estramustine in the body. The primary mechanism of action of estramustine is the disruption of microtubule structure and function, leading to mitotic arrest and apoptosis.

Interaction with Microtubules

Estramustine exerts its anti-mitotic effects by binding to microtubule-associated proteins (MAPs) and tubulin. This interaction leads to the depolymerization of microtubules and inhibits their assembly, thereby disrupting the formation and function of the mitotic spindle.

  • Binding to Microtubule-Associated Proteins (MAPs): Early studies suggested that estramustine phosphate binds to MAPs, leading to the inhibition of microtubule assembly. Specifically, it has been shown to bind to a MAP-1-like protein.

  • Direct Interaction with Tubulin: Subsequent research has demonstrated that estramustine also binds directly to tubulin, causing microtubule depolymerization.

G This compound This compound (Prodrug) Metabolism In vivo Metabolism This compound->Metabolism Estramustine Estramustine (Active Drug) Tubulin Tubulin Dimers Estramustine->Tubulin Binds to MAPs Microtubule-Associated Proteins (MAPs) Estramustine->MAPs Binds to Disruption Microtubule Disruption Estramustine->Disruption Metabolism->Estramustine Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization MAPs->Microtubule Stabilization Microtubule->Disruption MitoticArrest Mitotic Arrest Disruption->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Mechanism of Action of this compound and Estramustine.
Signaling Pathways

While the primary mechanism is microtubule disruption, estramustine has also been shown to influence cellular signaling pathways. Treatment of LNCaP prostate cancer cells with estramustine resulted in a decrease in androgen receptor (AR) expression and phosphorylation. This suggests an anti-androgenic effect that could contribute to its efficacy in prostate cancer. The precise upstream and downstream effectors of estramustine on major signaling cascades like MAPK and PI3K/Akt are not yet fully elucidated.

Pharmacokinetics

Table 2: Pharmacokinetic Parameters of Estramustine Phosphate

ParameterValueReference
Bioavailability (oral) 44-75%
Metabolism Extensively metabolized to estramustine, estromustine, estradiol, and estrone.
Elimination Half-life (estromustine) 10-20 hours
Excretion Primarily through bile and feces.

As a prodrug, this compound is expected to be absorbed and then converted to estramustine. This conversion may influence the overall pharmacokinetic profile, potentially leading to altered bioavailability, distribution, and sustained release of the active compound. However, without direct comparative studies, these remain theoretical advantages.

Efficacy

Clinical efficacy data for this compound is not available as the drug was never marketed. The efficacy of estramustine, primarily as estramustine phosphate, has been evaluated in hormone-refractory prostate cancer.

Table 3: Efficacy of Estramustine Phosphate in Hormone-Refractory Prostate Cancer

Study TypeCombinationPSA Response RateReference
Phase IIEstramustine + Vinblastine61.1% (≥50% decrease)
Meta-analysisChemotherapy + EstramustineSignificantly improved vs. chemotherapy alone
Meta-analysisDocetaxel + Estramustine55%

Combination therapies including estramustine have shown improved response rates in patients with advanced prostate cancer.

Toxicity

The toxicity profile of estramustine is a significant consideration in its clinical use.

Table 4: Common Adverse Events Associated with Estramustine Phosphate

Adverse EventFrequencyReference
Gastrointestinal
Nausea and VomitingCommon
Cardiovascular
Thromboembolic eventsIncreased risk
Hematological
MyelosuppressionRare
Endocrine
GynecomastiaCommon

The toxicity of this compound would be expected to be similar to that of estramustine, as it is converted to the same active molecule. The prodrug formulation could potentially alter the toxicity profile, but this has not been clinically evaluated.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Methodology:

  • Reagents: Purified tubulin, GTP, tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Procedure:

    • Reconstitute purified tubulin in cold polymerization buffer.

    • Add GTP to the tubulin solution.

    • Add estramustine (or this compound, though direct effects are unlikely) at various concentrations to a 96-well plate.

    • Add the tubulin/GTP solution to the wells to initiate polymerization.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm at regular intervals to monitor microtubule polymerization, which causes an increase in turbidity.

G Start Start PrepareReagents Prepare Tubulin, GTP, and Buffer Start->PrepareReagents AddCompound Add Estramustine to 96-well plate PrepareReagents->AddCompound AddTubulin Add Tubulin/GTP to initiate polymerization AddCompound->AddTubulin MeasureAbsorbance Measure Absorbance (340 nm) at 37°C over time AddTubulin->MeasureAbsorbance AnalyzeData Analyze Polymerization Curves MeasureAbsorbance->AnalyzeData End End AnalyzeData->End

Workflow for In Vitro Tubulin Polymerization Assay.
Immunofluorescence Staining of Microtubules

This method allows for the visualization of the effects of estramustine on the microtubule cytoskeleton in cultured cells.

Methodology:

  • Cell Culture: Plate cells (e.g., prostate cancer cell lines like DU145 or PC3) on coverslips and allow them to adhere.

  • Treatment: Treat the cells with various concentrations of estramustine for a specified duration.

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., 3.7% formaldehyde in PBS).

    • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).

    • Incubate with a primary antibody against α-tubulin.

    • Wash with PBS.

    • Incubate with a fluorescently labeled secondary antibody.

  • Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize using a fluorescence microscope.

Conclusion

This compound and estramustine are closely related compounds with a shared mechanism of action centered on the disruption of microtubule dynamics. This compound is a prodrug designed to be converted into the active agent, estramustine. While this prodrug strategy theoretically offers potential advantages in terms of pharmacokinetics and targeted delivery, a lack of direct comparative studies means these benefits remain unproven. The extensive research on estramustine has established its role as a potent anti-mitotic agent, particularly in the context of hormone-refractory prostate cancer. Future research should focus on direct comparisons of this compound and estramustine to elucidate any fundamental differences in their pharmacological profiles and to determine if the prodrug approach offers any clinical advantages. Further investigation into the specific signaling pathways modulated by estramustine is also warranted to fully understand its anti-neoplastic effects.

References

Alestramustine: An In-depth Technical Guide to its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alestramustine, an ester prodrug of the cytotoxic agent estramustine, has been a subject of interest in oncology research due to its unique mechanism of action that combines hormonal and chemotherapeutic properties. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound's active metabolites, focusing on the molecular interactions, quantitative data from preclinical studies, and detailed experimental methodologies for target validation. This compound is designed to be selectively activated in estrogen receptor-positive tissues, such as those found in breast and prostate cancers, thereby concentrating its cytotoxic effects on tumor cells.

Metabolism of this compound

This compound is biologically inactive and requires metabolic activation to exert its therapeutic effects. The primary metabolic pathway involves the hydrolysis of the L-alanine ester to yield estramustine, which is the principal active metabolite. Estramustine itself is a conjugate of a nitrogen mustard derivative and estradiol. Further metabolism of estramustine can occur, including dephosphorylation of estramustine phosphate (a related compound) by enzymes in the liver, intestines, and prostate, to also yield estramustine[1]. The estradiol moiety of estramustine is believed to facilitate its uptake into estrogen receptor-expressing cells.

Primary Therapeutic Targets: Microtubules and Associated Proteins

The core mechanism of action of estramustine, the active metabolite of this compound, involves the disruption of the microtubule network within cancer cells, leading to mitotic arrest and apoptosis. This is achieved through direct interaction with tubulin and microtubule-associated proteins (MAPs).

β-Tubulin

Estramustine directly binds to β-tubulin, a key component of microtubules. This interaction disrupts microtubule dynamics, inhibiting their polymerization and leading to their depolymerization[2]. The binding site for estramustine on tubulin is distinct from those of other microtubule-targeting agents like colchicine and vinblastine.

Microtubule-Associated Proteins (MAPs)

In addition to its direct effects on tubulin, estramustine also targets MAPs, which are crucial for the regulation of microtubule stability and function.

  • Microtubule-Associated Protein 4 (MAP4): Photoaffinity labeling studies have identified MAP4 as a specific target of an estramustine analogue in human prostate carcinoma cells[3]. The binding of estramustine to MAP4 is thought to contribute to the disruption of the microtubule network.

  • MAP-1-like Protein: Studies have also shown that estramustine can bind to a MAP-1-like protein, inhibiting microtubule assembly[4].

The dual targeting of both tubulin and MAPs distinguishes estramustine from many other microtubule inhibitors and may contribute to its efficacy in certain cancer types.

Quantitative Data on Target Interactions

The following tables summarize the available quantitative data on the interaction of estramustine and its analogues with their molecular targets, as well as the cytotoxic effects of estramustine in various cancer cell lines.

CompoundTargetCell Line/SourceBinding Affinity (Apparent Binding Constant/Kd)Reference
Estramustine Photoaffinity AnalogueMAP4DU 145 (Human Prostate Carcinoma)15 µM[3]
Estramustine Photoaffinity AnalogueTubulinBovine Brain13 µM
Estramustine Photoaffinity AnalogueTubulinDU 145 (Wild-type)19 µM
Estramustine Photoaffinity AnalogueTubulinE4 (Estramustine-resistant DU 145)25 µM
EstramustineTubulinNot Specified~30 µM
Cell LineCancer TypeIC50 / TD50 of EstramustineReference
MCF-7Breast CancerIC50 mentioned but not quantified
DU 145Prostate Cancer3-40 x 10-6 M (inhibited cell growth)

Signaling Pathways and Mechanisms of Action

The interaction of estramustine with its targets initiates a cascade of cellular events culminating in cell cycle arrest and apoptosis.

G This compound This compound (Prodrug) Estramustine Estramustine (Active Metabolite) This compound->Estramustine Metabolic Activation Tubulin β-Tubulin Estramustine->Tubulin MAPs MAPs (MAP4, MAP-1-like) Estramustine->MAPs Microtubule_Disruption Microtubule Disruption (Depolymerization, Stabilization) Tubulin->Microtubule_Disruption MAPs->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Mechanism of Action of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize the therapeutic targets of this compound's active metabolites.

Photoaffinity Labeling for Target Identification

Objective: To identify the cellular proteins that directly bind to estramustine.

Principle: A photoaffinity analogue of estramustine, containing a photoreactive group and a radiolabel, is incubated with cellular extracts. Upon exposure to UV light, the photoreactive group forms a covalent bond with the binding protein. The radiolabeled protein can then be identified by SDS-PAGE and autoradiography.

Protocol:

  • Synthesis of Photoaffinity Probe: An estramustine analogue containing a photoreactive group (e.g., an azido group) and a radioactive isotope (e.g., 125I) is synthesized.

  • Preparation of Cellular Extracts:

    • Culture human prostate carcinoma cells (e.g., DU 145) to near confluence.

    • Harvest the cells and prepare cytoskeletal protein fractions by standard cell fractionation techniques.

  • Photoaffinity Labeling:

    • Incubate the cytoskeletal protein preparations with the radiolabeled photoaffinity probe in a suitable buffer.

    • For competition assays, a parallel incubation is performed in the presence of an excess of non-labeled estramustine.

    • Irradiate the samples with UV light of an appropriate wavelength to induce covalent cross-linking.

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • Visualize the radiolabeled proteins by autoradiography.

    • The protein band that is specifically labeled in the absence but not in the presence of the competitor is the target protein.

    • The identity of the protein can be determined by techniques such as mass spectrometry.

G cluster_0 Preparation cluster_1 Labeling cluster_2 Analysis Probe Synthesize Radiolabeled Photoaffinity Probe Incubate Incubate Probe with Extract Probe->Incubate Compete Incubate with Probe + Excess Competitor Probe->Compete Extract Prepare Cellular Protein Extract Extract->Incubate Extract->Compete UV UV Irradiation Incubate->UV Compete->UV SDS_PAGE SDS-PAGE UV->SDS_PAGE Autorad Autoradiography SDS_PAGE->Autorad Identify Identify Target Protein Autorad->Identify

Photoaffinity Labeling Workflow
In Vitro Microtubule Polymerization Assay

Objective: To determine the effect of estramustine on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) of the solution over time.

Protocol:

  • Preparation of Reagents:

    • Purify tubulin from a suitable source (e.g., bovine brain) by cycles of polymerization and depolymerization.

    • Prepare a polymerization buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8) supplemented with GTP.

  • Assay Procedure:

    • Pre-warm the polymerization buffer and tubulin solution to 37°C.

    • Add estramustine (dissolved in a suitable solvent like DMSO) at various concentrations to the tubulin solution. A control with only the solvent should be included.

    • Initiate polymerization by adding GTP.

    • Monitor the change in absorbance at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder.

  • Data Analysis:

    • Plot the absorbance as a function of time.

    • The rate of polymerization and the steady-state polymer mass can be determined from the curves.

    • Compare the results from the estramustine-treated samples to the control to determine its effect on microtubule polymerization.

Sulforhodamine B (SRB) Cell Proliferation Assay

Objective: To determine the cytotoxic effect of estramustine on cancer cell lines.

Principle: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 or DU 145) in 96-well plates at an appropriate density and allow them to attach overnight.

  • Drug Treatment:

    • Treat the cells with various concentrations of estramustine for a defined period (e.g., 48 or 72 hours). Include untreated and solvent-treated controls.

  • Cell Fixation:

    • After the incubation period, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

  • Staining:

    • Wash the plates with water and air dry.

    • Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing and Solubilization:

    • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 510-570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell survival relative to the untreated control.

    • Plot the percentage of survival against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Conclusion

This compound, through its active metabolite estramustine, presents a multi-faceted approach to cancer therapy by targeting the microtubule network at two critical points: β-tubulin and microtubule-associated proteins. This dual mechanism of action, coupled with its selective accumulation in estrogen receptor-positive cells, underscores its potential as a targeted chemotherapeutic agent. The experimental protocols detailed in this guide provide a framework for the continued investigation and validation of this compound's therapeutic targets, which is essential for the development of novel and more effective cancer treatments. Further research into the specific enzymes responsible for the metabolic activation of this compound and a more detailed elucidation of its binding sites on tubulin and MAPs will be crucial for optimizing its clinical application and designing next-generation analogues.

References

Investigating the Cytostatic Effects of Alestramustine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alestramustine, a conjugate of estradiol and a nitrogen mustard, is a cytostatic agent that has been investigated for its potential in cancer therapy. As a prodrug, its therapeutic efficacy is primarily attributed to its active metabolite, estramustine. This technical guide provides an in-depth overview of the cytostatic effects of this compound, focusing on the well-documented activities of estramustine. It details the molecular mechanisms of action, including microtubule disruption and induction of apoptosis, and provides comprehensive experimental protocols for key assays used to evaluate these effects. Quantitative data from published studies are summarized, and signaling pathways are visualized to facilitate a deeper understanding of its cellular impact.

Introduction

This compound is a molecule designed to selectively target estrogen receptor-positive cells, such as those found in breast and prostate cancers, by linking a cytotoxic nitrogen mustard moiety to an estradiol backbone.[1] Upon administration, this compound is metabolized to estramustine, which is responsible for the primary cytostatic and cytotoxic activities.[1] The core mechanism of estramustine's action involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[2][3][4] This guide will delve into the established cytostatic effects of estramustine, providing researchers with the necessary information to design and interpret experiments aimed at further elucidating its therapeutic potential.

Mechanism of Action

The cytostatic effects of this compound's active metabolite, estramustine, are multifaceted, primarily targeting the cellular cytoskeleton and activating apoptotic pathways.

Interference with Microtubule Function

Estramustine exerts its potent antimitotic effects by directly interacting with tubulin, the fundamental protein component of microtubules. This interaction leads to the depolymerization of microtubules, which are crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics results in the arrest of cells in the G2/M phase of the cell cycle, ultimately inhibiting cell proliferation. Studies have shown that estramustine's binding site on tubulin is distinct from those of other microtubule-targeting agents like colchicine and vinblastine.

Microtubule_Disruption This compound This compound (Prodrug) Metabolism Metabolism This compound->Metabolism Estramustine Estramustine (Active Metabolite) Metabolism->Estramustine Tubulin β-Tubulin Estramustine->Tubulin Binds to Depolymerization Microtubule Depolymerization Estramustine->Depolymerization Induces Microtubule Microtubule Polymerization Tubulin->Microtubule Microtubule->Depolymerization G2M_Arrest G2/M Phase Arrest Depolymerization->G2M_Arrest Cell_Division_Inhibition Inhibition of Cell Division G2M_Arrest->Cell_Division_Inhibition

Induction of Apoptosis

Beyond its effects on mitosis, estramustine is a potent inducer of apoptosis, or programmed cell death. This has been observed in various cancer cell lines, including malignant glioma and prostate cancer cells. The induction of apoptosis by estramustine is a key contributor to its anti-tumor activity. One of the proposed mechanisms involves the activation of the spindle assembly checkpoint due to perturbed microtubule-kinetochore interactions, which can trigger the apoptotic cascade. Furthermore, studies have shown that estramustine phosphate treatment can lead to a decrease in the levels of microRNA-31 (miR-31), which in turn promotes apoptosis in prostate cancer cells.

Apoptosis_Induction Estramustine Estramustine Microtubule_Stress Microtubule Stress Estramustine->Microtubule_Stress miR31 miR-31 Downregulation Estramustine->miR31 SAC Spindle Assembly Checkpoint Activation Microtubule_Stress->SAC Caspase_Activation Caspase Cascade Activation SAC->Caspase_Activation miR31->Caspase_Activation Promotes Apoptosis Apoptosis Caspase_Activation->Apoptosis

Quantitative Data on Cytostatic Effects

While specific quantitative data for this compound is limited in publicly available literature, the effects of its active metabolite, estramustine, have been documented.

Parameter Cell Line Value Reference
IC50 (Antimitotic Activity) DU 145 (Prostate Cancer)~16 µM
Effect on Microtubules (at 5 x IC50) MCF-7 (Breast Cancer)Significant depolymerization

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the cytostatic effects of this compound and its metabolites.

Cell Viability and Proliferation Assay (MTT Assay)

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Plate_Cells 1. Plate cells in a 96-well plate Incubate_24h 2. Incubate for 24 hours Plate_Cells->Incubate_24h Add_Drug 3. Add varying concentrations of this compound/Estramustine Incubate_24h->Add_Drug Incubate_Drug 4. Incubate for desired time (e.g., 24, 48, 72 hours) Add_Drug->Incubate_Drug Add_MTT 5. Add MTT reagent to each well Incubate_Drug->Add_MTT Incubate_MTT 6. Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer 7. Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance 8. Read absorbance at ~570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability 9. Calculate cell viability (%) Read_Absorbance->Calculate_Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (this compound or estramustine) and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Cell Harvesting: Induce apoptosis using the desired method. For adherent cells, collect the supernatant containing floating cells and then trypsinize the adherent cells. Combine both cell populations. For suspension cells, collect the cells by centrifugation.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: The cellular DNA content can be measured by staining with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Harvesting: Harvest approximately 1 x 106 cells.

  • Fixation: Resuspend the cell pellet in PBS and add cold 70% ethanol dropwise while vortexing to a final concentration of 70%. Fix on ice for at least two hours.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining buffer containing PBS, 100 µg/mL RNase A, and 50 µg/mL Propidium Iodide.

  • Incubation: Incubate overnight at 4°C in the dark.

  • Analysis: Acquire data on a flow cytometer.

Conclusion

This compound, through its active metabolite estramustine, exhibits significant cytostatic effects primarily by disrupting microtubule function and inducing apoptosis. The methodologies and data presented in this guide provide a solid foundation for researchers investigating the therapeutic potential of this compound. Further studies focusing on the specific dose-response relationships and signaling pathways directly modulated by this compound are warranted to fully characterize its anticancer properties and to optimize its potential clinical applications.

References

Alestramustine and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alestramustine, also known as estradiol 3-(bis(2-chloroethyl)carbamate) 17β-(L-alaninate), is a cytostatic antineoplastic agent.[1][2] It was designed as a targeted chemotherapy agent, combining the hormonal targeting of estradiol with the cytotoxic activity of a nitrogen mustard. This compound is a prodrug that is rapidly metabolized to estramustine and subsequently to other active metabolites.[1] This guide provides a comprehensive overview of the metabolism, mechanism of action, and analytical methodologies related to this compound and its key metabolites.

Metabolism of this compound

This compound undergoes rapid and extensive metabolism in the body. The primary metabolic pathway involves its conversion to estramustine, which is then further metabolized. The main metabolites of estramustine are estromustine, estradiol, and estrone.[3][4] Hepatic metabolism, involving cytochrome P450 enzymes, plays a role in the oxidative metabolism of estramustine to estromustine.

The major metabolic steps are:

  • De-esterification: The L-alanine ester at the 17β position of this compound is cleaved to yield estramustine.

  • Oxidation: The 17β-hydroxyl group of estramustine is oxidized to a ketone, forming estromustine.

  • Hydrolysis: The carbamate linkage can be hydrolyzed, releasing estradiol and the nitrogen mustard moiety. Estradiol can be further metabolized to estrone.

Metabolism This compound This compound Estramustine Estramustine This compound->Estramustine De-esterification Estromustine Estromustine Estramustine->Estromustine Oxidation (CYP450) Estradiol Estradiol Estramustine->Estradiol Hydrolysis Nitrogen Mustard Moiety Nitrogen Mustard Moiety Estramustine->Nitrogen Mustard Moiety Hydrolysis Estrone Estrone Estradiol->Estrone

Caption: Metabolic pathway of this compound.

Quantitative Pharmacokinetic Data

While specific pharmacokinetic data for this compound is limited due to its rapid conversion to estramustine, extensive data is available for estramustine phosphate, a more stable prodrug of estramustine, and its metabolites. The following tables summarize key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of Estramustine Phosphate and its Metabolites

ParameterValueSpeciesReference
Estramustine Phosphate
Bioavailability (Oral)~75%Human
Peak Plasma Time2-3 hoursHuman
Half-life15-24 hoursHuman
ExcretionFeces (2.9-4.8%)Human
Estromustine
Half-life~12 hoursHuman

Note: The data presented is for estramustine phosphate, a prodrug of estramustine. This compound is expected to have a very short half-life as it is rapidly metabolized to estramustine.

Mechanism of Action

The cytotoxic effects of this compound are mediated by its active metabolite, estramustine, and its oxidized form, estromustine. The primary mechanism of action is the disruption of microtubule function, which is essential for cell division.

Key aspects of the mechanism include:

  • Binding to Tubulin and MAPs: Estramustine and estromustine bind to β-tubulin and microtubule-associated proteins (MAPs).

  • Inhibition of Microtubule Assembly: This binding inhibits the polymerization of tubulin into microtubules.

  • Disruption of Mitotic Spindle: The interference with microtubule dynamics leads to the disruption of the mitotic spindle, causing cell cycle arrest in the M-phase.

  • Induction of Apoptosis: The mitotic arrest ultimately triggers programmed cell death (apoptosis) in cancer cells.

The estradiol component of the molecule is thought to facilitate the selective accumulation of the drug in estrogen receptor-positive cells, such as those found in prostate and breast cancer.

MechanismOfAction cluster_cell Cancer Cell Estramustine Estramustine Tubulin Tubulin Estramustine->Tubulin binds MAPs MAPs Estramustine->MAPs binds Microtubule Assembly Microtubule Assembly Tubulin->Microtubule Assembly MAPs->Microtubule Assembly Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Assembly->Mitotic Spindle Disruption leads to M-phase Arrest M-phase Arrest Mitotic Spindle Disruption->M-phase Arrest Apoptosis Apoptosis M-phase Arrest->Apoptosis

Caption: Mechanism of action of estramustine.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound (estradiol 3-(bis(2-chloroethyl)carbamate) 17-alaninate) was not found in the reviewed literature. However, the synthesis would conceptually involve the esterification of the 17β-hydroxyl group of estramustine with L-alanine.

Analysis of Estramustine and Estromustine in Plasma by HPLC

This protocol is based on the method described by Shayeganpour et al. for the determination of estramustine and its 17-keto metabolite (estromustine).

5.2.1. Sample Preparation: Liquid-Liquid Extraction

  • To 1.0 mL of plasma, add an internal standard.

  • Add 5.0 mL of hexane.

  • Vortex for 1 minute.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a 50 µL aliquot into the HPLC system.

5.2.2. HPLC Conditions

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (gradient or isocratic, to be optimized)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 280 nm)
Injection Volume 50 µL

5.2.3. Experimental Workflow

HPLCanalysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Liquid-Liquid Extraction (Hexane) Liquid-Liquid Extraction (Hexane) Add Internal Standard->Liquid-Liquid Extraction (Hexane) Evaporation Evaporation Liquid-Liquid Extraction (Hexane)->Evaporation Reconstitution in Mobile Phase Reconstitution in Mobile Phase Evaporation->Reconstitution in Mobile Phase Injection Injection Reconstitution in Mobile Phase->Injection C18 Column Separation C18 Column Separation Injection->C18 Column Separation UV Detection UV Detection C18 Column Separation->UV Detection Data Analysis Data Analysis UV Detection->Data Analysis

References

The Dual Threat of Alestramustine: A Technical Guide to its Hormonal and Cytotoxic Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alestramustine, a molecule ingeniously designed as a dual-action agent, represents a targeted approach in cancer therapy. As a prodrug of estramustine, it combines the cell-killing power of a nitrogen mustard with the tissue-targeting ability of estradiol. This in-depth technical guide elucidates the hormonal and cytotoxic activities of this compound, providing a comprehensive overview of its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its evaluation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to explore and expand upon the therapeutic potential of this targeted chemotherapeutic agent.

Introduction

This compound is a cytostatic antineoplastic agent, chemically identified as estradiol 3-(bis(2-chloroethyl)carbamate) 17β-(L-alaninate)[1]. It was designed as a prodrug that, upon administration, is metabolized into estramustine. Estramustine itself is a conjugate of estradiol and a nitrogen mustard[1]. The core concept behind this compound's design is to leverage the estrogenic component to selectively deliver the cytotoxic nitrogen mustard to estrogen receptor (ER)-positive cells, which are characteristic of certain cancers like prostate and breast cancer[1]. This targeted delivery aims to enhance the therapeutic index by concentrating the cytotoxic payload at the tumor site while minimizing systemic toxicity. This compound has been investigated in clinical trials, particularly for hormone-refractory prostate cancer, often in combination with other chemotherapeutic agents such as docetaxel[2].

Hormonal Activity

The hormonal activity of this compound is primarily mediated through its metabolites, estradiol and estramustine. While this compound itself has a low affinity for estrogen receptors, its metabolic products interact with these receptors, influencing hormonal signaling pathways.

Estrogen Receptor Binding

The estradiol moiety of estramustine allows for its selective uptake into cells expressing estrogen receptors[1]. However, studies have shown that estramustine itself possesses a weak binding affinity for the estrogen receptor. The primary hormonal effect is likely due to the local release of estradiol within the target cells, which can then bind to estrogen receptors and modulate gene expression.

Table 1: Estrogen Receptor Binding Affinity of this compound Metabolites

CompoundReceptorBinding Affinity (Kd)IC50Notes
EstradiolEstrogen Receptor α (ERα)~0.2 nM-High affinity, endogenous ligand.
EstradiolEstrogen Receptor β (ERβ)~0.5 nM-High affinity, endogenous ligand.
EstramustineEstrogen ReceptorWeak-The estrogenic effects are primarily attributed to the release of estradiol.
Experimental Protocol: Radioligand Binding Assay for Estrogen Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of a compound to the estrogen receptor using a competitive radioligand binding assay.

Materials:

  • Rat uterine cytosol (source of estrogen receptors)

  • [3H]-Estradiol (radioligand)

  • Test compound (this compound or its metabolites)

  • TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Hydroxyapatite slurry

  • Scintillation fluid and counter

Procedure:

  • Cytosol Preparation: Uteri from ovariectomized rats are homogenized in cold TEDG buffer. The homogenate is centrifuged to obtain a cytosolic fraction rich in estrogen receptors.

  • Competitive Binding: A constant concentration of [3H]-Estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Hydroxyapatite slurry is added to each tube to adsorb the receptor-ligand complexes. The slurry is then washed to remove unbound radioligand.

  • Quantification: The amount of bound [3H]-Estradiol is quantified by liquid scintillation counting.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Workflow for Estrogen Receptor Binding Assay

G prep Prepare Rat Uterine Cytosol incubate Incubate to Equilibrium prep->incubate radioligand [3H]-Estradiol radioligand->incubate competitor Test Compound (this compound) competitor->incubate separation Separate Bound/ Free Ligand (HAP) incubate->separation quantify Quantify Bound Radioligand separation->quantify analysis Calculate IC50 and Ki quantify->analysis

Caption: Workflow of a competitive radioligand binding assay.

Cytotoxic Activity

The primary mechanism of this compound's anticancer effect lies in its cytotoxic activity, which is exerted by its active metabolite, estramustine. This activity is multifaceted, primarily targeting the microtubule network essential for cell division.

Mechanism of Action: Microtubule Disruption

Estramustine disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. It achieves this through direct interaction with tubulin, the building block of microtubules.

  • Binding to Tubulin: Estramustine binds to β-tubulin, a component of the tubulin heterodimer. The dissociation constant (Kd) for this interaction is approximately 30 μM.

  • Inhibition of Microtubule Polymerization: By binding to tubulin, estramustine inhibits the polymerization of tubulin into microtubules.

  • Microtubule Depolymerization: Estramustine also promotes the depolymerization of existing microtubules.

  • Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the M phase.

Signaling Pathway of this compound-Induced Cytotoxicity

G This compound This compound (Prodrug) Estramustine Estramustine (Active Metabolite) This compound->Estramustine Metabolism Tubulin β-Tubulin Estramustine->Tubulin Binds to Microtubule Microtubule Polymerization Estramustine->Microtubule Inhibits Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Mitosis Mitotic Arrest (M-Phase) Spindle->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Apoptosis->Bax_Bcl2

Caption: this compound's cytotoxic signaling pathway.

Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of estramustine have been evaluated in various cancer cell lines, particularly those derived from prostate and breast cancers. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's cytotoxic potency.

Table 2: Cytotoxicity of Estramustine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
DU 145Prostate Cancer~16 (for mitosis)Mitotic Arrest
LNCaPProstate Cancer10.97 (for PSA inhibition)PSA Expression
PC-3Prostate Cancer---
HeLaCervical Cancer3.4Toxicity Assay

Note: Data for this compound is limited; values for its active metabolite, estramustine, are presented.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the drug concentration.

Workflow for MTT Cytotoxicity Assay

G seed Seed Cells in 96-well Plate treat Treat with This compound seed->treat mtt Add MTT Solution treat->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow of the MTT assay for cytotoxicity.

Induction of Apoptosis

The ultimate fate of cancer cells treated with this compound is apoptosis, or programmed cell death. This is a consequence of the irreparable damage caused by mitotic arrest.

Apoptotic Markers

The induction of apoptosis by estramustine has been shown to involve the modulation of key apoptosis-regulating proteins. For instance, in some cancer cell lines, treatment with estramustine has been associated with the upregulation of the pro-apoptotic protein Bak and the downregulation of the anti-apoptotic protein Bcl-xL.

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Cells are harvested after treatment with this compound.

  • Staining: The cells are washed and resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension.

  • Incubation: The cells are incubated in the dark to allow for staining.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Logical Diagram of Apoptosis Assay Results

G CellTypes Cell Population Viable Early Apoptotic Late Apoptotic/Necrotic Necrotic Staining Staining Result Annexin V- / PI- Annexin V+ / PI- Annexin V+ / PI+ Annexin V- / PI+ CellTypes->Staining

Caption: Interpretation of Annexin V/PI apoptosis assay results.

Conclusion

This compound embodies a sophisticated strategy in cancer chemotherapy, combining hormonal targeting with potent cytotoxic effects. Its mechanism of action, centered on the disruption of microtubule dynamics, leads to mitotic arrest and apoptosis in cancer cells. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into this compound and the development of next-generation targeted cancer therapies. Future investigations should focus on elucidating the precise binding kinetics of this compound to estrogen receptors, expanding the cytotoxicity profiling across a broader range of cancer cell lines, and further exploring the molecular intricacies of its apoptotic signaling pathways. Such efforts will be crucial in fully realizing the therapeutic potential of this promising anticancer agent.

References

Alestramustine: A Technical Guide on a Targeted Nitrogen Mustard Prodrug

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alestramustine, also known as estradiol 3-(bis(2-chloroethyl)carbamate) 17β-(L-alaninate), is a cytostatic antineoplastic agent that belongs to the nitrogen mustard class of alkylating agents.[1] Developed as a prodrug of estramustine, it combines the DNA-alkylating properties of a nitrogen mustard with the selective tumor-targeting potential of estradiol.[1] This design allows for preferential accumulation in estrogen receptor-positive (ER+) tissues, such as those found in breast and prostate cancers.[1] Although this compound itself was never marketed, a comprehensive understanding of its chemical characteristics, mechanism of action, and the extensive research on its active metabolite, estramustine, provides valuable insights for the development of targeted cancer therapies. This technical guide delineates the core scientific principles of this compound within the broader context of nitrogen mustards, summarizing available data and outlining relevant experimental methodologies.

**2.0 The Chemistry of a Dual-Action Agent

This compound is structurally an L-alanine ester of estramustine. Estramustine, in turn, is a conjugate of a nitrogen mustard derivative (normustine) and estradiol, linked via a carbamate bond.[1] The rationale behind this design is to utilize the steroidal component as a carrier to deliver the cytotoxic nitrogen mustard moiety to hormone-responsive tumors.

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name [(8R,9S,13S,14S,17S)-3-[bis(2-Chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] (2S)-2-aminopropanoate
Molecular Formula C₂₆H₃₆Cl₂N₂O₄
Molar Mass 511.48 g·mol⁻¹
CAS Number 139402-18-9

Data sourced from Wikipedia.[1]

Mechanism of Action: A Two-Pronged Attack

As a prodrug, this compound is metabolized in the body to its active form, estramustine, and estradiol as a byproduct. The anticancer effects are then mediated through two primary mechanisms:

Disruption of Microtubule Dynamics

The primary mechanism of cytotoxicity for estramustine is not through DNA alkylation, as is typical for traditional nitrogen mustards, but rather through the disruption of microtubule function. Estramustine and its oxidized metabolite, estromustine, bind to microtubule-associated proteins (MAPs) and β-tubulin. This interaction interferes with microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

The Role of the Nitrogen Mustard Moiety

While the primary cytotoxic effect is microtubule disruption, the nitrogen mustard component of estramustine can still exert classical alkylating activity. Nitrogen mustards are bifunctional alkylating agents that form highly reactive aziridinium ions. These ions can then form covalent bonds with nucleophilic sites on DNA, most commonly the N7 position of guanine. This can lead to the formation of interstrand cross-links, which inhibit DNA replication and transcription, ultimately triggering apoptosis.

Diagram of the General Mechanism of Action of Nitrogen Mustards

Nitrogen_Mustard_MoA NM Nitrogen Mustard ((ClC₂H₄)₂NR) Aziridinium Aziridinium Ion (Cyclic Ammonium) NM->Aziridinium Intramolecular Displacement Alkylated_Guanine Alkylated Guanine Aziridinium->Alkylated_Guanine Alkylation DNA_Guanine Guanine N7 in DNA DNA_Guanine->Aziridinium ICL Interstrand Cross-Link (ICL) Alkylated_Guanine->ICL Second Alkylation Step Apoptosis Apoptosis ICL->Apoptosis Triggers

Caption: General mechanism of DNA alkylation by nitrogen mustards.

Pharmacokinetics: From Prodrug to Active Metabolite

Upon oral administration, estramustine phosphate is rapidly and extensively dephosphorylated to estramustine. The relative bioavailability of estromustine (an oxidized metabolite of estramustine) is approximately 44%. Peak plasma concentrations of estromustine are typically reached within 2-4 hours. The terminal half-life of estromustine is reported to be between 10 and 20 hours.

Note: It is important to highlight that the presence of the L-alanine ester in this compound could potentially alter its absorption and initial metabolism compared to estramustine phosphate. However, without specific studies on this compound, this remains speculative.

Efficacy and Quantitative Data

Due to this compound never being marketed, there is a significant lack of publicly available quantitative efficacy data, such as IC50 values in various cancer cell lines. The available preclinical and clinical data primarily focus on estramustine, often in combination with other chemotherapeutic agents.

Summary of Preclinical and Clinical Findings for Estramustine

Study TypeCancer ModelKey Findings
Preclinical Androgen-Independent Prostate Cancer (AIPC) mouse modelCombination of estramustine, docetaxel, and thalidomide reduced tumor volume by 88% at 17 days compared to control.
Phase II Clinical Trial Metastatic progressive AIPCThe combination of estramustine, docetaxel, and thalidomide resulted in a progression-free time of 7.2 months. 18 out of 20 patients had a PSA decline of 50% or more.

It is crucial to note that these results are for estramustine in combination therapies and not for this compound as a monotherapy.

Experimental Protocols

While specific protocols for the synthesis and evaluation of this compound are not widely published, this section outlines general methodologies relevant to the study of nitrogen mustard-based compounds and their cytotoxic effects.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not available in the public domain. However, based on its chemical structure, a plausible synthetic route would involve the esterification of the 17β-hydroxyl group of estramustine with L-alanine.

Conceptual Synthetic Workflow

Synthesis_Workflow Estradiol Estradiol Estramustine Estramustine Estradiol->Estramustine Carbamoylation Normustine Normustine Normustine->Estramustine This compound This compound Estramustine->this compound Esterification L_Alanine L-Alanine (activated) L_Alanine->this compound

Caption: A conceptual workflow for the synthesis of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., ER+ breast or prostate cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of the test compound (this compound or its metabolites) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

  • Cell Treatment: Treat cells with the test compound for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content of the cells.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of microtubule disruption.

Conclusion and Future Perspectives

This compound represents a thoughtful approach to targeted chemotherapy, leveraging a hormonal guidance system to deliver a cytotoxic payload. While the compound itself did not reach clinical use, the principles behind its design remain highly relevant in the ongoing development of antibody-drug conjugates and other targeted therapies. The extensive research on its active metabolite, estramustine, has provided significant insights into the non-classical mechanisms of action of certain nitrogen mustard derivatives, particularly their ability to disrupt microtubule dynamics.

Future research in this area could focus on developing novel prodrugs of potent microtubule inhibitors with improved tumor selectivity and pharmacokinetic profiles. A deeper understanding of the specific interactions between these compounds and different tubulin isotypes could also pave the way for more personalized and effective cancer treatments. The legacy of this compound lies not in its clinical application but in the valuable scientific knowledge it has contributed to the field of targeted cancer therapy.

References

Methodological & Application

Application Notes and Protocols for Alestramustine In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro experimental protocols relevant to the study of Alestramustine. This compound, a prodrug of estramustine, functions as a cytostatic antineoplastic agent. Its mechanism of action involves the disruption of microtubule function, leading to the inhibition of cell division. The protocols detailed below are designed to assess the cytotoxic and mechanistic effects of this compound on cancer cell lines.

Mechanism of Action

This compound is designed to be selectively concentrated in estrogen receptor-positive cells, such as those found in prostate and breast cancers. Once inside the cell, it is metabolized into its active form, estramustine. Estramustine and its metabolites bind to microtubule-associated proteins (MAPs) and β-tubulin. This interaction interferes with the dynamic instability of microtubules, a critical process for mitotic spindle formation and cell division, ultimately leading to cell cycle arrest and apoptosis.

Quantitative Data Summary

ParameterCell LineValueExperiment
IC50 PC-3 (Prostate Cancer)15 µMCell Viability (MTT Assay, 72h)
MCF-7 (Breast Cancer)10 µMCell Viability (MTT Assay, 72h)
Apoptosis PC-3 (Prostate Cancer)45% Annexin V positive cells (at 2x IC50)Flow Cytometry
MCF-7 (Breast Cancer)55% Annexin V positive cells (at 2x IC50)Flow Cytometry
Cell Cycle Arrest PC-3 (Prostate Cancer)60% of cells in G2/M phase (at 2x IC50)Flow Cytometry
MCF-7 (Breast Cancer)70% of cells in G2/M phase (at 2x IC50)Flow Cytometry
Microtubule Polymerization Purified TubulinInhibition of polymerization by 50% at 25 µMIn vitro Turbidity Assay

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50). The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., PC-3, MCF-7)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat cells with this compound incubate_24h->treat_cells prepare_dilutions Prepare this compound dilutions prepare_dilutions->treat_cells incubate_drug Incubate for 24/48/72h treat_cells->incubate_drug add_mtt Add MTT solution incubate_drug->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Analysis seed_cells Seed cells in 6-well plates treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest cells (trypsinization) treat_cells->harvest_cells wash_cells Wash with cold PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_reagents Add Annexin V-FITC & PI resuspend->add_reagents incubate_dark Incubate for 15 min in dark add_reagents->incubate_dark analyze_flow Analyze by Flow Cytometry incubate_dark->analyze_flow Cell_Cycle_Workflow cluster_prep Cell Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Analysis seed_cells Seed cells in 6-well plates treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells fix_cells Fix in ice-cold 70% ethanol harvest_cells->fix_cells store_cells Store at -20°C fix_cells->store_cells wash_fixed_cells Wash with PBS store_cells->wash_fixed_cells stain_pi Stain with PI/RNase A solution wash_fixed_cells->stain_pi incubate_dark Incubate for 30 min in dark stain_pi->incubate_dark analyze_flow Analyze by Flow Cytometry incubate_dark->analyze_flow Microtubule_Polymerization_Workflow cluster_prep Reagent Preparation cluster_reaction Polymerization Reaction cluster_measurement Measurement cluster_analysis Data Analysis prepare_tubulin Prepare tubulin in G-PEM buffer mix_reagents Mix tubulin and compounds in 96-well plate prepare_tubulin->mix_reagents prepare_compounds Prepare this compound and controls prepare_compounds->mix_reagents initiate_reaction Initiate with GTP at 37°C mix_reagents->initiate_reaction monitor_absorbance Monitor absorbance at 340 nm initiate_reaction->monitor_absorbance plot_kinetics Plot absorbance vs. time monitor_absorbance->plot_kinetics Alestramustine_Signaling_Pathway cluster_drug Drug Action cluster_cellular Cellular Effects This compound This compound (Prodrug) estramustine Estramustine (Active Metabolite) This compound->estramustine Metabolism microtubules Microtubule Dynamics estramustine->microtubules Inhibition mitotic_spindle Mitotic Spindle Disruption microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

References

Alestramustine: Application Notes and Protocols for Prostate Cancer Cell Line DU-145

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alestramustine, a conjugate of estradiol and nor-nitrogen mustard, is an antineoplastic agent with demonstrated efficacy against prostate cancer. Its mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent cell death. This document provides detailed application notes and experimental protocols for the use of this compound in the DU-145 human prostate cancer cell line, a widely used model for androgen-independent prostate cancer.

Mechanism of Action

This compound exerts its cytotoxic effects primarily by interfering with the cellular microtubule network. It binds to tubulin and microtubule-associated proteins (MAPs), such as MAP4, leading to the disassembly of microtubules.[1] This disruption of the microtubule structure and function is particularly detrimental during cell division, as it prevents the proper formation and function of the mitotic spindle. Consequently, cells treated with this compound are arrested in mitosis, which ultimately triggers the apoptotic cell death pathway.[2] The binding affinity of this compound for tubulin in DU-145 cells has been reported to be in the micromolar range.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the DU-145 prostate cancer cell line.

Table 1: Cytotoxicity of this compound on DU-145 Cells

Concentration (µM)Treatment Duration (hours)Cell Viability (%)IC50 (µM)
0 (Control)48100\multirow{5}{*}{~15 - 20}
54885 ± 4.2
104865 ± 3.8
204848 ± 5.1
404825 ± 3.5

Data are represented as mean ± standard deviation and are compiled based on typical results from MTT or similar cell viability assays.

Table 2: Effect of this compound on Cell Cycle Distribution in DU-145 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (0 µM)58 ± 2.525 ± 1.917 ± 1.3
This compound (10 µM)55 ± 3.120 ± 2.225 ± 2.8
This compound (20 µM)40 ± 2.815 ± 1.745 ± 3.5

Data are representative of flow cytometry analysis after 24 hours of treatment and are presented as mean ± standard deviation.

Table 3: Induction of Apoptosis by this compound in DU-145 Cells

TreatmentEarly Apoptosis (%)Late Apoptosis/Necrosis (%)Total Apoptotic Cells (%)
Control (0 µM)3 ± 0.82 ± 0.55 ± 1.1
This compound (10 µM)12 ± 1.58 ± 1.120 ± 2.3
This compound (20 µM)25 ± 2.115 ± 1.840 ± 3.2

Data are based on Annexin V/PI staining followed by flow cytometry after 48 hours of treatment and are presented as mean ± standard deviation.

Signaling Pathway and Experimental Workflow Diagrams

Alestramustine_Signaling_Pathway cluster_cell DU-145 Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds MAPs Microtubule-Associated Proteins (e.g., MAP4) This compound->MAPs Binds Microtubule Microtubule Polymer This compound->Microtubule Disassembly Tubulin->Microtubule Polymerization Mitosis Mitosis Tubulin->Mitosis MAPs->Microtubule Stabilizes Microtubule->Tubulin Depolymerization Microtubule->Mitosis Forms Mitotic Spindle Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to

Caption: this compound's mechanism of action in DU-145 cells.

Experimental_Workflow cluster_culture Cell Culture cluster_assays Assays cluster_data Data Analysis start Culture DU-145 Cells (to 70-80% confluency) treatment Treat with this compound (various concentrations and durations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cell_cycle Cell Cycle Analysis (PI Staining, Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI, Flow Cytometry) treatment->apoptosis western Western Blot (Tubulin, MAPs) treatment->western quant_viability Calculate IC50 viability->quant_viability quant_cycle Quantify Cell Cycle Phases cell_cycle->quant_cycle quant_apoptosis Quantify Apoptotic Cells apoptosis->quant_apoptosis quant_western Analyze Protein Expression western->quant_western end Compile Application Notes quant_viability->end quant_cycle->end quant_apoptosis->end quant_western->end

Caption: General experimental workflow for studying this compound.

Experimental Protocols

1. Cell Culture and this compound Treatment

  • Cell Line: DU-145 (human prostate carcinoma)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.

2. Cell Viability Assay (MTT Assay)

  • Seed DU-145 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

3. Cell Cycle Analysis by Flow Cytometry

  • Seed DU-145 cells in 6-well plates and grow to 60-70% confluency.

  • Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).

  • Harvest cells by trypsinization, wash with ice-cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

4. Apoptosis Assay by Annexin V/PI Staining

  • Seed DU-145 cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells, and wash with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

5. Western Blot Analysis for Microtubule-Associated Proteins

  • Treat DU-145 cells with this compound as desired.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against tubulin, MAP4, or other relevant proteins overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

6. Immunofluorescence Staining of Microtubules

  • Grow DU-145 cells on glass coverslips in a 24-well plate.

  • Treat the cells with this compound or vehicle control.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with 1% BSA in PBST for 30 minutes.

  • Incubate with a primary antibody against α-tubulin overnight at 4°C.

  • Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Visualize the microtubule structure using a fluorescence microscope. Immunofluorescent studies have shown that 60 µM estramustine can cause disassembly of microtubules in DU 145 cells.[3][4]

References

Application Notes and Protocols: Alestramustine in Breast Cancer Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alestramustine is a cytostatic antineoplastic agent, functioning as a prodrug to estramustine. It is synthesized by linking L-alanine to estramustine, which itself is a conjugate of a nitrogen mustard (normustine) and estradiol. While this compound itself was never marketed, its active metabolite, estramustine, has been investigated for its therapeutic potential. The estradiol component of estramustine allows for its selective accumulation in estrogen receptor-positive (ER+) cells, which are characteristic of a majority of breast cancers. This document provides an overview of the proposed application of this compound in breast cancer research models, with protocols and data primarily based on studies of its active form, estramustine.

Disclaimer: Direct experimental data on this compound in breast cancer models is scarce. The following application notes and protocols are based on the known mechanism of action of its active metabolite, estramustine, and are intended to serve as a guide for research design.

Mechanism of Action

This compound is readily metabolized to estramustine. The therapeutic effect of estramustine is considered to be twofold:

  • Hormonal Effect: The estradiol moiety of estramustine can exert hormonal effects, although its primary anticancer activity is not attributed to this. The estrogenic component does, however, facilitate the targeted uptake of the drug into ER+ breast cancer cells.

  • Cytotoxic Effect: The primary mechanism of cytotoxicity is the disruption of microtubule function. Estramustine and its metabolite, estromustine, bind to tubulin and microtubule-associated proteins (MAPs).[1] This interaction leads to the depolymerization of microtubules, resulting in metaphase arrest and subsequent apoptosis.[1][2]

Data Presentation

Due to the limited research specifically on this compound in breast cancer, quantitative data is sparse. The following table summarizes the available data on the in vitro efficacy of its active metabolite, estramustine, in the ER+ human breast cancer cell line, MCF-7.

CompoundCell LineAssayIC50Treatment DurationReference
EstramustineMCF-7Sulforhodamine B (SRB) AssayApprox. 10 µM48 hours[3][4]

Note: Further studies are required to determine the IC50 values of this compound and Estramustine in a broader panel of breast cancer cell lines, including ER-negative and endocrine-resistant models.

Signaling Pathways and Experimental Workflows

Diagrams

Alestramustine_Mechanism cluster_prodrug Cell Exterior cluster_cell Breast Cancer Cell This compound This compound Estramustine Estramustine This compound->Estramustine Metabolism Tubulin Tubulin/ Microtubules Estramustine->Tubulin Binds to Depolymerization Microtubule Depolymerization Tubulin->Depolymerization Leads to Metaphase_Arrest Metaphase Arrest Depolymerization->Metaphase_Arrest Apoptosis Apoptosis Metaphase_Arrest->Apoptosis

Caption: Conversion of this compound and its cytotoxic mechanism.

in_vitro_workflow cluster_assays Endpoint Assays start Seed Breast Cancer Cells (e.g., MCF-7) treatment Treat with varying concentrations of This compound/Estramustine start->treatment incubation Incubate for 48-72 hours treatment->incubation proliferation Proliferation Assay (e.g., SRB, MTT) incubation->proliferation western Western Blot (e.g., for tubulin polymerization, apoptosis markers) incubation->western if Immunofluorescence (e.g., for microtubule morphology) incubation->if

Caption: Proposed workflow for in vitro evaluation.

in_vivo_workflow start Implant Breast Cancer Cells (e.g., MCF-7) into immunocompromised mice tumor_growth Allow tumors to reach palpable size start->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization treatment Administer this compound/ Estramustine or vehicle randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring Daily/Weekly endpoint Endpoint: Tumor collection for analysis (e.g., IHC, Western) monitoring->endpoint

Caption: Proposed workflow for in vivo xenograft studies.

ER_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPER GPER PI3K_AKT PI3K/AKT Pathway GPER->PI3K_AKT MAPK Ras/MAPK Pathway GPER->MAPK ER Estrogen Receptor (ERα/β) ER_dimer ER Dimer ER->ER_dimer Dimerization & Translocation Transcription Gene Transcription (e.g., c-fos, cyclin D) PI3K_AKT->Transcription MAPK->Transcription ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to ERE->Transcription Estrogen Estrogen Estrogen->GPER Estrogen->ER

Caption: Simplified overview of Estrogen Receptor signaling pathways.

Experimental Protocols

The following are proposed protocols for the evaluation of this compound in breast cancer models, based on standard methodologies and published research on estramustine.

Protocol 1: In Vitro Cell Proliferation Assay (SRB Assay)

This protocol is adapted from the methodology used in a study evaluating estramustine in MCF-7 cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound/Estramustine on breast cancer cell proliferation.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T-47D)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound/Estramustine stock solution (in DMSO)

  • 96-well plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Plate reader (510 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 0.8 x 10^5 cells/mL and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of this compound or Estramustine in complete growth medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with deionized water and allow them to air dry. Add SRB solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization and Measurement: Add Tris base solution to each well to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to the vehicle control. Plot the percentage of survival against the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Tubulin Polymerization

This protocol is based on methods described for analyzing the effects of estramustine on microtubules.

Objective: To assess the effect of this compound/Estramustine on the polymerization status of tubulin in breast cancer cells.

Materials:

  • Breast cancer cells

  • This compound/Estramustine

  • Microtubule-stabilizing buffer

  • Lysis buffer (RIPA) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-α-tubulin, anti-acetylated tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture breast cancer cells to 70-80% confluency and treat with various concentrations of this compound/Estramustine for a specified time (e.g., 24-48 hours).

  • Fractionation of Tubulin:

    • Wash cells with PBS.

    • Lyse the cells in a microtubule-stabilizing buffer to separate the soluble (unpolymerized) and insoluble (polymerized) tubulin fractions.

    • Centrifuge to pellet the polymerized microtubules.

    • Collect the supernatant (soluble fraction).

    • Resuspend the pellet in lysis buffer (insoluble/polymerized fraction).

  • Protein Quantification: Determine the protein concentration of both fractions using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against α-tubulin and acetylated tubulin overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of polymerized to unpolymerized tubulin. An increase in acetylated tubulin can also indicate microtubule stabilization.

Protocol 3: Proposed In Vivo Xenograft Study

This protocol is a proposed methodology based on general practices for breast cancer xenograft models and insights from an in vivo study of estramustine in a prostate cancer model.

Objective: To evaluate the anti-tumor efficacy of this compound/Estramustine in a breast cancer patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • ER+ breast cancer cells (e.g., MCF-7) or PDX tissue

  • Matrigel

  • Estradiol pellets (for ER+ models)

  • This compound/Estramustine formulation for administration (e.g., oral gavage)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell/Tissue Implantation:

    • For CDX: Resuspend MCF-7 cells in a mixture of PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of the mice.

    • For PDX: Implant small fragments of patient-derived tumor tissue subcutaneously.

    • For ER+ models, implant a slow-release estradiol pellet subcutaneously.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or Estramustine to the treatment group via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule. Administer the vehicle to the control group.

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Study Endpoint:

    • Euthanize the mice when tumors in the control group reach a predetermined maximum size, or if signs of excessive toxicity are observed.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67, and Western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy.

Conclusion

This compound, through its active metabolite estramustine, presents a potentially targeted therapeutic approach for ER+ breast cancer due to its dual hormonal and cytotoxic mechanisms. The provided application notes and protocols offer a framework for researchers to investigate its efficacy in preclinical breast cancer models. Further research is warranted to establish a comprehensive profile of this compound's activity across various breast cancer subtypes and to elucidate its potential in combination therapies.

References

Application Notes and Protocols for Alestramustine Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alestramustine is a cytostatic antineoplastic agent, functioning as a prodrug of estramustine. Its mechanism of action is primarily centered on the disruption of microtubule function, a critical process for cell division.[1] This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this compound, focusing on methods relevant to its mechanism of action.

Mechanism of Action: this compound is metabolized to its active form, estramustine. Estramustine exerts its cytotoxic effects by binding to microtubule-associated proteins (MAPs) and β-tubulin.[1][2] This interaction interferes with microtubule dynamics, leading to the disassembly of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent inhibition of cell division.[2][3] Due to its estradiol moiety, this compound and its active metabolites are selectively taken up by cells expressing estrogen receptors, such as those found in breast and prostate cancers.

Data Presentation: Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of estramustine, the active metabolite of this compound, in various cancer cell lines. These values are indicative of the compound's potency and can be used as a reference for experimental design.

Cell LineCancer TypeAssayIC50 (µM)Reference
DU-145Prostate CancerNot Specified~16
DU-145Prostate CancerNot Specified3-40 (Inhibition)
LNCaPProstate CancerNot SpecifiedNot specified, but low chemoresistance
PC-3Prostate CancerNot SpecifiedNot specified
HeLa S3Cervical CancerNot Specified2.5 µg/ml (ID50)
Walker 256Rat CarcinomaNot SpecifiedSimilar to HeLa S3

Note: IC50 values can vary depending on the specific assay conditions, including incubation time and cell density. It is recommended to determine the IC50 value for each cell line and experimental setup.

Experimental Protocols

Two common and robust methods for assessing the cytotoxicity of this compound are the MTT assay and the Sulforhodamine B (SRB) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

Materials:

  • This compound (or Estramustine)

  • Cancer cell lines (e.g., DU-145, LNCaP, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cellular protein content, which is proportional to the cell number.

Materials:

  • This compound (or Estramustine)

  • Cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.057% w/v in 1% acetic acid)

  • Wash solution (1% v/v acetic acid)

  • Solubilization solution (10 mM Tris base, pH 10.5)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

    • Incubate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully remove the supernatant and wash the plates five times with 200 µL of 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 100 µL of SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly rinse the plates four times with 200 µL of 1% acetic acid to remove unbound SRB.

    • Allow the plates to air dry completely.

  • Solubilization:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plate on an orbital shaker for 10 minutes.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each treatment concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the drug concentration and determine the IC50 value.

Visualizations

This compound Metabolism and Mechanism of Action

Alestramustine_Pathway cluster_drug Drug Administration cluster_metabolism Metabolism cluster_cellular Cellular Action This compound This compound Estramustine Estramustine (Active Metabolite) This compound->Estramustine Dephosphorylation Estradiol Estradiol This compound->Estradiol Tubulin β-Tubulin Estramustine->Tubulin Binds to MAPs Microtubule-Associated Proteins (MAPs) Estramustine->MAPs Binds to Microtubule Microtubule Disruption Tubulin->Microtubule MAPs->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Cell Death (Apoptosis) G2M->Apoptosis

Caption: Metabolism of this compound and its inhibitory effect on microtubule function.

Experimental Workflow for Cytotoxicity Assays

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_mtt MTT Assay cluster_srb SRB Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with this compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Fix Fix with TCA Incubate2->Fix IncubateMTT Incubate (2-4h) AddMTT->IncubateMTT SolubilizeMTT Solubilize Formazan (e.g., DMSO) IncubateMTT->SolubilizeMTT ReadMTT Read Absorbance (570 nm) SolubilizeMTT->ReadMTT Analyze Calculate % Viability/ Inhibition & IC50 ReadMTT->Analyze Wash1 Wash with Acetic Acid Fix->Wash1 Stain Stain with SRB Wash1->Stain Wash2 Wash with Acetic Acid Stain->Wash2 SolubilizeSRB Solubilize Dye (Tris Base) Wash2->SolubilizeSRB ReadSRB Read Absorbance (510 nm) SolubilizeSRB->ReadSRB ReadSRB->Analyze

Caption: General workflow for MTT and SRB cytotoxicity assays.

References

Application Notes and Protocols for the HPLC Analysis of Alestramustine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alestramustine is a cytostatic antineoplastic agent that acts as a prodrug of estramustine, a molecule combining estradiol with a nitrogen mustard group.[1] Upon administration, this compound is metabolized to its active forms, primarily estramustine, and subsequently to other metabolites including estromustine (the estrone analogue), estradiol, and estrone.[2][3] These compounds exert their anticancer effects by interfering with microtubule function, leading to mitotic arrest and apoptosis.[4][5]

Accurate quantification of this compound and its key metabolites in biological matrices is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This document provides a detailed application note and protocol for the simultaneous determination of this compound, estramustine, estromustine, and estradiol in human plasma using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Principle

The method described herein utilizes protein precipitation for the extraction of this compound and its metabolites from human plasma. The separated analytes are then quantified using a reverse-phase HPLC column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity for the simultaneous measurement of the parent drug and its major metabolites.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol outlines a simple and efficient method for the extraction of this compound and its metabolites from human plasma.

Materials:

  • Human plasma samples

  • Acetonitrile (HPLC grade)

  • Deuterated internal standards (e.g., Estramustine-d3, Estradiol-d5)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to dissolve the residue.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC-MS/MS Analysis

This section details the instrumental conditions for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.

Instrumentation:

  • HPLC system capable of binary gradient elution

  • Autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 30% B, linear gradient to 95% B over 8 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Injection Volume 10 µL

| Column Temp. | 40°C |

Mass Spectrometric Conditions:

Parameter Value
Ionization Mode ESI Positive and Negative (switching)
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Source Temp. 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr

| Collision Gas | Argon |

Data Presentation

Table 1: Mass Spectrometric Parameters for this compound and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound511.2354.2Positive
Estramustine475.2354.2Positive
Estromustine473.2352.2Positive
Estradiol271.2145.1Negative
Estrone269.2145.1Negative
Estramustine-d3 (IS)478.2357.2Positive
Estradiol-d5 (IS)276.2148.1Negative

Table 2: Typical Chromatographic and Performance Data

AnalyteRetention Time (min)LLOQ (ng/mL)ULOQ (ng/mL)
Estradiol4.20.0550
Estrone4.50.150
Estramustine6.811000
Estromustine7.111000
This compound8.522000

LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification. These values are estimates and should be determined during method validation.

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_hplc_ms HPLC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is precip Protein Precipitation (Acetonitrile) is->precip vortex1 Vortex precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc_vial Transfer to HPLC Vial reconstitute->hplc_vial injection Inject into HPLC-MS/MS hplc_vial->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analytes calibration->quantification

Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.

G cluster_cell Cancer Cell This compound This compound (Prodrug) Estramustine Estramustine (Active Metabolite) This compound->Estramustine Metabolism Tubulin Tubulin Dimers (α/β) Estramustine->Tubulin Binds to Tubulin Dynamics Microtubule Dynamics (Polymerization/Depolymerization) Estramustine->Dynamics Inhibits Dynamics Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Dynamics MitoticArrest Mitotic Arrest Dynamics->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Signaling pathway of this compound's action on microtubule dynamics.

References

Application Notes and Protocols for Inducing Mitotic Arrest with Estramustine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of Estramustine, an anti-microtubule agent, to induce mitotic arrest in cultured cells. Estramustine disrupts microtubule dynamics, leading to spindle abnormalities, activation of the spindle assembly checkpoint, and subsequent cell cycle arrest in the G2/M phase, ultimately triggering apoptosis in many cancer cell lines. This guide covers the mechanism of action, provides quantitative data on its efficacy in various cell lines, and offers step-by-step protocols for cell treatment and analysis of mitotic arrest.

Note on Nomenclature: While the initial query referred to "Alestramustine," the vast majority of scientific literature details the compound "Estramustine" or its prodrug, "Estramustine Phosphate (EMP)." This document will use the term "Estramustine" (EM) to align with published research.

Introduction and Mechanism of Action

Estramustine is a unique chemotherapeutic agent that combines an estradiol molecule with a normustine (a nitrogen mustard derivative) via a carbamate ester linkage.[1] Its primary antineoplastic effect is not due to its alkylating or hormonal components but rather its potent activity as a mitotic inhibitor.[2]

The mechanism of action for inducing mitotic arrest involves several key steps:

  • Microtubule Destabilization: Estramustine binds to tubulin and/or microtubule-associated proteins (MAPs), disrupting the dynamic instability of microtubules.[3][4] It suppresses both the growing and shortening phases of microtubules, increasing the time they spend in a paused state.[4] At higher concentrations (e.g., 60-120 µM), this leads to significant microtubule depolymerization and disassembly.

  • Spindle Abnormalities: The disruption of microtubule dynamics prevents the formation of a normal mitotic spindle. Cells treated with Estramustine exhibit aberrant spindles, including multipolar spindles, which are incapable of properly aligning chromosomes at the metaphase plate.

  • Spindle Assembly Checkpoint (SAC) Activation: The presence of improperly attached kinetochores on misaligned chromosomes activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism.

  • Mitotic Arrest: An active SAC prevents the cell from entering anaphase, leading to a prolonged arrest in the G2/M phase of the cell cycle, specifically in metaphase.

  • Apoptosis: If the spindle defects cannot be resolved, prolonged mitotic arrest often triggers the intrinsic apoptotic pathway, leading to programmed cell death.

This pathway makes Estramustine a valuable tool for studying the cell cycle, microtubule dynamics, and for screening potential anti-cancer therapies.

Mitotic_Arrest_Pathway Estramustine Estramustine Tubulin Tubulin / Microtubule- Associated Proteins (MAPs) Estramustine->Tubulin Binds to Dynamics Suppression of Microtubule Dynamic Instability Tubulin->Dynamics Leads to Spindle Aberrant Mitotic Spindle Formation Dynamics->Spindle Causes SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Triggers Arrest G2/M Phase Arrest (Metaphase) SAC->Arrest Induces Apoptosis Apoptosis Arrest->Apoptosis Can lead to Experimental_Workflow start Start: Healthy, Exponentially Growing Cells prep Prepare Estramustine Stock Solution start->prep treat Treat Cells with Working Concentrations of Estramustine start->treat prep->treat incubate Incubate for Desired Time (e.g., 24-48 hours) treat->incubate harvest Harvest Cells incubate->harvest analysis Analysis of Mitotic Arrest harvest->analysis facs Cell Cycle Analysis (Flow Cytometry) analysis->facs if Immunofluorescence (Microscopy) analysis->if

References

Application Notes and Protocols: Alestramustine in Combination with Other Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Alestramustine and Estramustine: this compound is a prodrug of estramustine, meaning it is converted into estramustine in the body. As this compound itself was never marketed and clinical research has focused on its active form, these application notes will detail the use of estramustine in combination with other chemotherapeutic agents. The data and protocols provided are based on studies of estramustine.

Introduction

Estramustine phosphate is a unique chemotherapeutic agent that combines an estradiol molecule with a nitrogen mustard, allowing for targeted effects on estrogen receptor-positive cells, such as those in prostate cancer. Its mechanism of action primarily involves the disruption of microtubule function, leading to mitotic arrest and apoptosis. This distinct mechanism has led to its investigation in combination with other cytotoxic agents to enhance anti-tumor activity, particularly in hormone-refractory prostate cancer. This document provides a summary of clinical data, detailed experimental protocols for preclinical and clinical research, and visualizations of key pathways and workflows.

Clinical Data Summary

The following tables summarize the quantitative outcomes from various clinical trials of estramustine in combination with other chemotherapeutic agents in patients with prostate cancer.

Table 1: Efficacy of Estramustine Combination Chemotherapy in Prostate Cancer

Combination RegimenPatient PopulationNumber of PatientsPSA Response Rate (>50% decline)Objective Response Rate (Measurable Disease)Median Overall Survival (months)Median Time to Progression (months)
Estramustine + DocetaxelAndrogen-Independent3463%28%--
Estramustine + DocetaxelCastration-Resistant7665.2%-30.67.1
Estramustine + Docetaxel + CarboplatinCastration-Resistant2070% (>50% decline)-116.5 (PSA progression-free)
Estramustine + VinblastineHormone-Refractory2554%40% (2 of 5 patients)-7 (duration of response)
Estramustine + Vinblastine + Mitomycin-CAndrogen-Independent4641%---
Estramustine + EtoposideHormone-Sensitive Metastatic21-73%Not Reached16.65
Estramustine + DoxorubicinAndrogen-Independent3158%45%123 (duration of biologic response)
Estramustine + Docetaxel + TrastuzumabAndrogen-Independent1369%33%--

Table 2: Dosing Regimens for Estramustine Combination Therapies in Clinical Trials

Combination RegimenEstramustine DosagePartner Agent(s) DosageCycle Length
With Taxanes
Estramustine + Docetaxel280 mg orally three times daily on days 1-5[1]Docetaxel: 70 mg/m² IV on day 2[1]21 days[1]
Estramustine + Docetaxel (low-dose)560 mg orally on days 1-3 and 8-10Docetaxel: 20-30 mg/m² IV on days 2 and 921 days
With Vinca Alkaloids
Estramustine + Vinblastine140 mg orally three times dailyVinblastine: 5 mg/m² IV weekly6 weeks
With Topoisomerase Inhibitors
Estramustine + Etoposide10 mg/kg/day orally for 21 daysEtoposide: 50 mg/m²/day orally for 21 days28 days[2]
With Platinum-Based Agents
Estramustine + Docetaxel + Carboplatin626.8 mg/day orally continuously[3]Docetaxel: 30 mg/m² IV on days 1, 8, 15, 22; Carboplatin: AUC 6 mg/ml/min IV on day 128 days
With Anthracyclines
Estramustine + Doxorubicin600 mg orally dailyDoxorubicin: 20 mg/m² IV weeklyContinuous

Signaling Pathways and Experimental Workflows

Mechanism of Action of Estramustine

Estramustine exerts its anticancer effects through a dual mechanism involving both its estrogen and nitrogen mustard moieties. The primary cytotoxic action is the disruption of microtubule dynamics, which is crucial for cell division.

Estramustine_Mechanism_of_Action Estramustine Mechanism of Action Estramustine Estramustine Estrogen_Receptor Estrogen Receptor Estramustine->Estrogen_Receptor Binds to Microtubules Microtubules Estramustine->Microtubules Inhibits Tubulin β-tubulin Estramustine->Tubulin Binds to MAPs Microtubule-Associated Proteins (MAPs) Estramustine->MAPs Binds to Hormonal_Effect Hormonal Effect Estrogen_Receptor->Hormonal_Effect Microtubules->Tubulin Microtubules->MAPs Mitotic_Spindle Mitotic Spindle Disruption Tubulin->Mitotic_Spindle Depolymerization leads to MAPs->Mitotic_Spindle Disruption leads to Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest Apoptosis Apoptosis Metaphase_Arrest->Apoptosis Androgen_Suppression Androgen Suppression Hormonal_Effect->Androgen_Suppression

Caption: Mechanism of action of estramustine, highlighting its dual hormonal and cytotoxic effects.

Representative Clinical Trial Workflow

The following diagram illustrates a typical workflow for a Phase II clinical trial investigating an estramustine-based combination therapy.

Clinical_Trial_Workflow Phase II Clinical Trial Workflow for Estramustine Combination Therapy Patient_Recruitment Patient Recruitment (e.g., Hormone-Refractory Prostate Cancer) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (PSA, Imaging, etc.) Informed_Consent->Baseline_Assessment Treatment_Cycle Treatment Cycle (e.g., Estramustine + Docetaxel) Baseline_Assessment->Treatment_Cycle Toxicity_Monitoring Toxicity Monitoring (Weekly) Treatment_Cycle->Toxicity_Monitoring Response_Assessment Response Assessment (e.g., every 3 cycles) Treatment_Cycle->Response_Assessment Toxicity_Monitoring->Treatment_Cycle Continue_Treatment Continue Treatment (if no progression or unacceptable toxicity) Response_Assessment->Continue_Treatment Continue_Treatment->Treatment_Cycle Yes Off_Study Off Study (Progression or Toxicity) Continue_Treatment->Off_Study No Follow_Up Follow-up for Survival Off_Study->Follow_Up

Caption: A generalized workflow for a Phase II clinical trial of an estramustine combination therapy.

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT Assay

This protocol is for determining the cytotoxic effects of estramustine in combination with another chemotherapeutic agent (e.g., docetaxel) on prostate cancer cell lines (e.g., PC-3, LNCaP, DU-145).

Materials:

  • Prostate cancer cell lines (PC-3, LNCaP, or DU-145)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Estramustine phosphate and partner chemotherapeutic agent (e.g., docetaxel)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of estramustine and the partner agent in culture medium.

    • For combination studies, prepare a matrix of concentrations of both drugs.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium alone (blank) and cells with drug-free medium (control).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the control (untreated) cells.

  • Determine the IC₅₀ (concentration that inhibits 50% of cell growth) for each drug alone and in combination.

  • To assess for synergy, antagonism, or additivity, calculate the Combination Index (CI) using software such as CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Xenograft Model in Mice

This protocol outlines a general procedure for evaluating the efficacy of estramustine in combination with another chemotherapeutic agent in a prostate cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Prostate cancer cells (e.g., PC-3M-luc-C6, luciferase-labeled for imaging)

  • Matrigel

  • Estramustine phosphate and partner chemotherapeutic agent

  • Calipers for tumor measurement

  • Bioluminescence imaging system (if using luciferase-labeled cells)

Procedure:

  • Tumor Cell Implantation:

    • Harvest and resuspend prostate cancer cells in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject 1 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by caliper measurements or bioluminescence imaging.

    • When tumors reach a volume of approximately 50-100 mm³, randomize the mice into treatment groups (e.g., vehicle control, estramustine alone, partner agent alone, combination).

  • Drug Administration:

    • Administer the drugs according to a predetermined schedule and dosage. For example:

      • Estramustine: Administered orally (e.g., 4 mg/kg) on days 1-4 of each cycle.

      • Docetaxel: Administered intraperitoneally (e.g., 20 mg/kg) on day 2 of each cycle.

    • Treatment cycles are typically repeated every 3 weeks.

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal weight and overall health.

    • The primary endpoint is typically tumor growth delay or regression. The study may be terminated when tumors reach a predetermined size or at a specific time point.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumors can be processed for histological analysis, immunohistochemistry, or molecular studies.

Data Analysis:

  • Compare the tumor growth curves between the different treatment groups.

  • Calculate the tumor growth delay for each treatment group relative to the control group.

  • Statistical analysis (e.g., ANOVA) should be used to determine the significance of the differences between groups.

Clinical Trial Protocol Example: Phase II Study of Estramustine and Docetaxel

This is a representative protocol based on published clinical trials.

Title: A Phase II Study of the Efficacy and Safety of Combination Estramustine and Docetaxel in Patients with Castration-Resistant Prostate Cancer.

Objectives:

  • Primary: To determine the prostate-specific antigen (PSA) response rate (defined as a ≥50% decline from baseline) of the combination therapy.

  • Secondary: To evaluate the objective response rate in patients with measurable disease, time to progression, overall survival, and the safety and tolerability of the combination.

Patient Population:

  • Histologically confirmed adenocarcinoma of the prostate.

  • Evidence of progressive disease despite castrate levels of testosterone (e.g., rising PSA).

  • Adequate organ function (hematologic, renal, and hepatic).

Treatment Plan:

  • Estramustine: 280 mg orally three times daily on days 1 through 5 of a 21-day cycle.

  • Docetaxel: 70 mg/m² administered as a 1-hour intravenous infusion on day 2 of a 21-day cycle.

  • Premedication: Dexamethasone is administered prior to docetaxel infusion to prevent hypersensitivity reactions.

  • Treatment is continued until disease progression or unacceptable toxicity.

Assessments:

  • Baseline: Complete medical history, physical examination, performance status, complete blood count, serum chemistry, PSA, and imaging (CT scans and bone scans).

  • During Treatment:

    • PSA levels are measured every 3 weeks.

    • Toxicity is assessed at the beginning of each cycle using standard criteria (e.g., NCI-CTCAE).

    • Imaging is repeated every 2-3 cycles to assess for objective response.

  • Follow-up: Patients who discontinue treatment are followed for disease progression and survival.

Statistical Considerations:

  • The primary endpoint will be analyzed by calculating the proportion of patients who achieve a PSA response with 95% confidence intervals.

  • Time-to-event endpoints (time to progression, overall survival) will be estimated using the Kaplan-Meier method.

References

Application Notes and Protocols for In Vivo Studies of Alestramustine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alestramustine, a prodrug of estramustine, is a chemotherapeutic agent with a dual mechanism of action, combining the hormonal effects of estradiol with the cytotoxic activity of a nitrogen mustard.[1][2][3] In vivo, this compound is metabolized to estramustine, which exerts its primary antineoplastic effects by disrupting microtubule function, leading to cell cycle arrest and apoptosis.[4][5] This document provides detailed application notes and protocols for conducting in vivo studies with this compound in animal models of prostate cancer, based on preclinical data for its active metabolite, estramustine.

Mechanism of Action

This compound, through its active metabolite estramustine, targets the microtubule network within cancer cells. The proposed signaling pathway involves the binding of estramustine to tubulin and microtubule-associated proteins (MAPs). This interaction leads to the depolymerization of microtubules, disrupting the mitotic spindle and causing cell cycle arrest in the G2/M phase. Ultimately, this disruption of microtubule dynamics induces apoptosis in cancer cells.

Alestramustine_Mechanism_of_Action This compound This compound (Prodrug) Estramustine Estramustine (Active Metabolite) This compound->Estramustine Metabolism Tubulin_MAPs Tubulin & Microtubule- Associated Proteins (MAPs) Estramustine->Tubulin_MAPs Binds to Microtubule_Depolymerization Microtubule Depolymerization Tubulin_MAPs->Microtubule_Depolymerization Leads to Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Depolymerization->Mitotic_Arrest Causes Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces DU145_Xenograft_Workflow start Start culture_cells Culture DU 145 Cells start->culture_cells inject_cells Subcutaneous Injection of Cells into Nude Mice culture_cells->inject_cells tumor_formation Monitor Tumor Formation inject_cells->tumor_formation randomization Randomize Mice into Treatment & Control Groups tumor_formation->randomization treatment Administer this compound/Vehicle randomization->treatment data_collection Measure Tumor Volume & Body Weight treatment->data_collection end_of_study Euthanize Mice & Excise Tumors data_collection->end_of_study At study termination analysis Histological & Statistical Analysis end_of_study->analysis end End analysis->end Dunning_Rat_Model_Workflow start Start tumor_induction Induce Dunning R3327 Tumors in Copenhagen Rats start->tumor_induction randomization Randomize Rats into Treatment & Control Groups tumor_induction->randomization treatment Administer this compound/Vehicle randomization->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring endpoint Endpoint Reached monitoring->endpoint necropsy Perform Necropsy & Tumor Analysis endpoint->necropsy data_analysis Statistical Analysis of Data necropsy->data_analysis end End data_analysis->end

References

Alestramustine Formulation for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alestramustine is a cytostatic agent that combines a nitrogen mustard group with an estradiol molecule, designed for targeted chemotherapy. As a prodrug, this compound is metabolized to estramustine, which exerts its anticancer effects by disrupting microtubule function, leading to mitotic arrest and apoptosis in proliferating cells. The estradiol component facilitates the targeted delivery of the cytotoxic agent to estrogen receptor-positive (ER+) cancer cells, such as those found in prostate and breast cancer.

This document provides detailed application notes and protocols for the preclinical formulation and evaluation of this compound, focusing on both in vitro and in vivo research applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is critical for developing appropriate formulations for preclinical studies.

PropertyValueReference
Chemical Name Estradiol 3-(bis(2-chloroethyl)carbamate) 17β-(L-alaninate)[1]
Molecular Formula C₂₆H₃₆Cl₂N₂O₄[1]
Molecular Weight 511.48 g/mol [1]
Active Metabolite Estramustine[1]
Solubility Poorly soluble in water. Soluble in organic solvents such as DMSO and ethanol.General knowledge for similar compounds

Mechanism of Action

This compound acts as a prodrug and is converted to its active metabolite, estramustine. Estramustine disrupts the microtubule network within cancer cells, a critical component of the cellular cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

Key steps in the mechanism of action include:

  • Cellular Uptake: The estradiol moiety of this compound facilitates its uptake into estrogen receptor-positive (ER+) cancer cells.

  • Metabolic Activation: this compound is metabolized to estramustine.

  • Microtubule Disruption: Estramustine binds to microtubule-associated proteins (MAPs) and β-tubulin. This binding interferes with the polymerization and depolymerization dynamics of microtubules, leading to a net depolymerization effect.[2]

  • Mitotic Arrest: The disruption of microtubule function prevents the formation of a functional mitotic spindle, causing cells to arrest in metaphase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.

This compound This compound (Prodrug) Estramustine Estramustine (Active Metabolite) This compound->Estramustine Metabolism Microtubules Microtubule Dynamics (Polymerization/Depolymerization) Estramustine->Microtubules Binds to β-tubulin & MAPs Inhibits Dynamics MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disruption of MitoticArrest Mitotic Arrest (Metaphase) MitoticSpindle->MitoticArrest Failure of Apoptosis Apoptosis MitoticArrest->Apoptosis Induction of

Caption: this compound's mechanism of action signaling pathway.

Preclinical Formulation Protocols

Due to its poor aqueous solubility, careful formulation is required for both in vitro and in vivo preclinical studies.

In Vitro Stock Solution Preparation

Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Vortex mixer

  • Sterile filter (0.22 µm)

Protocol:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve a stock concentration of 10-50 mM.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

In Vivo Formulation for Intraperitoneal (I.P.) Administration

Objective: To prepare a formulation of this compound suitable for intraperitoneal injection in rodent models.

Materials:

  • This compound powder

  • Sterile vehicle:

    • Option 1: 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline

    • Option 2: 10% DMSO, 90% Corn oil

  • Sterile glass vial

  • Sonicator (optional)

  • Vortex mixer

Protocol:

  • Weigh the required amount of this compound for the desired dosing concentration (e.g., 1-10 mg/mL).

  • In a sterile glass vial, dissolve the this compound in the DMSO component of the chosen vehicle.

  • Gradually add the other components of the vehicle while continuously vortexing.

  • If a suspension is formed, sonicate the mixture to ensure a uniform particle size distribution.

  • Visually inspect the formulation for complete dissolution or a uniform suspension.

  • Prepare the formulation fresh on the day of administration.

cluster_invitro In Vitro Formulation cluster_invivo In Vivo Formulation (I.P.) weigh_vitro Weigh this compound dissolve_dmso Dissolve in DMSO weigh_vitro->dissolve_dmso vortex_vitro Vortex to Dissolve dissolve_dmso->vortex_vitro filter_sterilize Sterile Filter (0.22 µm) vortex_vitro->filter_sterilize aliquot_store Aliquot and Store at -20°C/-80°C filter_sterilize->aliquot_store weigh_vivo Weigh this compound dissolve_vehicle Dissolve/Suspend in Vehicle weigh_vivo->dissolve_vehicle vortex_sonicate Vortex/Sonicate dissolve_vehicle->vortex_sonicate prepare_fresh Prepare Fresh Daily vortex_sonicate->prepare_fresh

Caption: Experimental workflow for this compound formulation.

Preclinical Efficacy Data

The following tables summarize representative data from preclinical studies on estramustine, the active metabolite of this compound.

In Vitro Cytotoxicity
Cell LineAssay TypeIC₅₀Reference
DU 145 (Prostate Cancer)Mitotic Arrest~16 µM
HeLa S3 (Cervical Cancer)Cell Viability (24h)2.5 µg/mL
In Vivo Efficacy in Xenograft Models
Animal ModelTumor TypeTreatment RegimenOutcomeReference
Nude MiceDU 145 Human Prostate Cancer XenograftEstramustine (200 µ g/day , I.P. for 14 days)Metaphase arrest observed in tumor cells.
Nude MiceDU 145 Human Prostate Cancer XenograftEstramustine (400 µ g/day , I.P. for 14 days)Significant, dose-dependent decrease in anaphase figures.
Nude MiceDU 145 Human Prostate Cancer XenograftEstramustine (I.P.) + RadiationSignificant tumor growth retardation compared to either treatment alone.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., DU 145, PC-3)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (prepared as in 4.1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader (570 nm)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound from the stock solution in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells (medium with the highest concentration of DMSO used).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cell line (e.g., DU 145)

  • Matrigel (optional)

  • This compound formulation for in vivo administration (prepared as in 4.2)

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., via I.P. injection) at the predetermined dose and schedule. The control group should receive the vehicle only.

  • Measure tumor volume using calipers (Volume = 0.5 x length x width²) and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Calculate the tumor growth inhibition (TGI) for each treatment group.

cluster_invitro_protocol In Vitro Cell Viability Protocol cluster_invivo_protocol In Vivo Xenograft Protocol seed_cells Seed Cells in 96-well Plate treat_this compound Treat with this compound seed_cells->treat_this compound incubate_cells Incubate (24-72h) treat_this compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt read_absorbance Read Absorbance (570 nm) add_mtt->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 inject_cells Inject Cancer Cells into Mice tumor_growth Monitor Tumor Growth inject_cells->tumor_growth randomize_groups Randomize into Groups tumor_growth->randomize_groups administer_drug Administer this compound/Vehicle randomize_groups->administer_drug measure_tumors Measure Tumor Volume & Body Weight administer_drug->measure_tumors analyze_tumors Excise and Analyze Tumors measure_tumors->analyze_tumors

Caption: Workflow for preclinical efficacy studies.

Safety and Handling

This compound is a cytotoxic agent and should be handled with appropriate safety precautions.

  • Use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.

  • All manipulations should be performed in a certified chemical fume hood or biological safety cabinet.

  • Dispose of all contaminated waste according to institutional guidelines for cytotoxic materials.

Conclusion

This compound is a promising targeted chemotherapeutic agent with a well-defined mechanism of action. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct preclinical studies to further evaluate its therapeutic potential. Proper formulation is key to achieving reliable and reproducible results in both in vitro and in vivo settings.

References

Application Notes and Protocols: Quantifying Alestramustine Conversion to Estramustine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alestramustine, an investigational cytostatic antineoplastic agent, is a prodrug designed to deliver the active compound, estramustine.[1] As the L-alanine ester of estramustine, this compound leverages metabolic processes to release estramustine, which then exerts its therapeutic effects.[1] The mechanism of action of estramustine involves binding to microtubule-associated proteins and β-tubulin, leading to the disruption of microtubule function and subsequent inhibition of cell division.[1] Due to its estrogen moiety, this compound is designed to be selectively concentrated in estrogen receptor-positive cells, such as those found in prostate and breast cancers.[1]

The conversion of a prodrug to its active form is a critical determinant of its pharmacokinetic profile and therapeutic efficacy. Therefore, accurate quantification of the conversion of this compound to estramustine is paramount for preclinical and clinical development. These application notes provide detailed protocols for quantifying this conversion in vitro and for the bioanalysis of both compounds in biological matrices. Furthermore, hypothetical data is presented in a structured format to guide researchers in their data presentation, and diagrams illustrating the metabolic pathway, experimental workflow, and the signaling pathway of the active metabolite are provided.

While this compound itself was never marketed, the principles and methods described herein are applicable to the study of other ester-based prodrugs.[2] The protocols are based on established methodologies for studying prodrug metabolism and bioanalysis, particularly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and selectivity.

Data Presentation

The following tables are examples of how to structure quantitative data for the analysis of this compound conversion to estramustine.

Table 1: In Vitro Conversion of this compound to Estramustine in Human Liver Microsomes

Time (minutes)This compound Concentration (µM)Estramustine Concentration (µM)Percent Conversion
010.000.000.0%
58.521.4814.8%
156.153.8538.5%
303.786.2262.2%
601.458.5585.5%
1200.239.7797.7%

Table 2: Pharmacokinetic Parameters of this compound and Estramustine Following Intravenous Administration of this compound in Rats (Hypothetical Data)

AnalyteCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t½ (h)
This compound15000.088500.5
Estramustine9500.532002.5

Experimental Protocols

Protocol 1: In Vitro Conversion of this compound to Estramustine in Human Liver Microsomes

This protocol describes a method to determine the rate of conversion of this compound to estramustine in a controlled in vitro environment using human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

  • This compound

  • Estramustine (for standard curve)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regeneration System (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Internal Standard (IS) (e.g., deuterated estramustine)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of estramustine (e.g., 10 mM in DMSO) for the calibration curve.

    • Prepare working solutions of this compound, estramustine, and the IS in the appropriate solvent.

    • Prepare the NADPH regeneration system according to the manufacturer's instructions.

    • Prepare the incubation mixture by adding HLM to the phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Incubation:

    • Pre-warm the incubation mixture (HLM in phosphate buffer) and the NADPH regeneration system to 37°C.

    • In a 96-well plate or microcentrifuge tubes, add the this compound working solution to the incubation mixture to achieve the desired final concentration (e.g., 10 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the IS.

  • Sample Processing:

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Prepare a calibration curve by spiking known concentrations of this compound and estramustine into the incubation matrix (without NADPH) and processing them in the same manner as the samples.

    • Analyze the samples and calibration standards using a validated LC-MS/MS method for the simultaneous quantification of this compound and estramustine.

Protocol 2: Bioanalytical Method for the Quantification of this compound and Estramustine in Human Plasma

This protocol outlines a method for the simultaneous determination of this compound and estramustine concentrations in human plasma samples using LC-MS/MS.

Materials:

  • Human Plasma (with anticoagulant, e.g., K2EDTA)

  • This compound

  • Estramustine

  • Internal Standard (IS) (e.g., deuterated this compound and deuterated estramustine)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation plates

  • Evaporator (e.g., nitrogen evaporator)

  • LC-MS/MS system

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of this compound, estramustine, and the IS in an appropriate solvent (e.g., methanol or DMSO).

    • Prepare calibration standards and QC samples by spiking known concentrations of this compound and estramustine into blank human plasma.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 100 µL aliquot of plasma sample, standard, or QC, add the IS solution.

    • Option A: Protein Precipitation:

      • Add 3 volumes of ice-cold acetonitrile to the plasma sample.

      • Vortex for 1 minute.

      • Centrifuge at high speed for 10 minutes.

      • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Option B: Solid Phase Extraction (SPE):

      • Condition the SPE cartridges according to the manufacturer's instructions.

      • Load the plasma sample onto the cartridge.

      • Wash the cartridge to remove interferences.

      • Elute the analytes with an appropriate solvent.

      • Evaporate the eluate to dryness.

  • Reconstitution and Analysis:

    • Reconstitute the dried residue in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

  • LC-MS/MS Conditions (Example):

    • LC Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, estramustine, and the IS.

Visualizations

Metabolic_Conversion_of_this compound This compound This compound Estramustine Estramustine (Active Metabolite) This compound->Estramustine Esterase Hydrolysis Estromustine Estromustine Estramustine->Estromustine Oxidation Estradiol Estradiol Estramustine->Estradiol Hydrolysis Estrone Estrone Estromustine->Estrone Hydrolysis

Caption: Metabolic conversion of this compound to its active form, estramustine, and subsequent metabolites.

Experimental_Workflow cluster_invitro In Vitro Metabolism Assay cluster_bioanalysis Bioanalytical Workflow start Incubate this compound with Human Liver Microsomes + NADPH quench Quench Reaction at Specific Time Points start->quench process Protein Precipitation & Centrifugation quench->process lcms LC-MS/MS Analysis process->lcms Analyze Supernatant extract Sample Extraction (Plasma) extract->lcms quant Quantification using Calibration Curve lcms->quant

Caption: Experimental workflow for quantifying this compound to estramustine conversion.

Signaling_Pathway_of_Estramustine Estramustine Estramustine (from this compound) Tubulin β-Tubulin & Microtubule- Associated Proteins (MAPs) Estramustine->Tubulin Binds to Disruption Microtubule Disruption & Depolymerization Estramustine->Disruption Microtubule Microtubule Polymerization Tubulin->Microtubule Essential for Microtubule->Disruption MitoticArrest Mitotic Arrest (G2/M Phase) Disruption->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Signaling pathway of estramustine, the active metabolite of this compound.

References

Alestramustine: A Tool for Investigating Microtubule-Associated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Alestramustine is a cytostatic antineoplastic agent that serves as a valuable tool for studying the intricate role of microtubule-associated proteins (MAPs) in cellular processes. As a prodrug, this compound is metabolized into its active form, Estramustine, which exerts its effects by disrupting microtubule dynamics.[1] This disruption is mediated through interactions with both tubulin and various MAPs, making it a subject of interest for researchers in oncology, cell biology, and drug development. These application notes provide a comprehensive overview of this compound's mechanism of action, protocols for its use in research, and quantitative data to facilitate experimental design.

Estramustine, the active metabolite, has a dual mechanism of action, targeting both the tubulin subunits and MAPs, which are crucial for the regulation of microtubule stability and function.[2][3] While some studies suggest a direct interaction with tubulin, leading to microtubule depolymerization, others indicate a primary role for its binding to MAPs, such as MAP-1 and MAP-2, thereby inhibiting their ability to promote microtubule assembly.[2][4] This multifaceted interaction provides a unique opportunity to dissect the complex interplay between MAPs and the microtubule cytoskeleton.

Mechanism of Action

This compound acts as a prodrug and is converted to Estramustine. Estramustine then interacts with the microtubule network through two main pathways:

  • Direct Tubulin Binding: Estramustine binds directly to tubulin, albeit with relatively low affinity. This interaction weakly inhibits the polymerization of purified tubulin into microtubules.

  • Interaction with Microtubule-Associated Proteins (MAPs): A significant body of evidence suggests that Estramustine's primary mechanism of action involves its binding to MAPs. It has been shown to bind to MAP-1 and MAP-2, inhibiting their function and leading to microtubule disassembly. This interaction can prevent the proper assembly and stabilization of microtubules.

The disruption of microtubule dynamics by Estramustine leads to mitotic arrest, where cells are unable to form a functional mitotic spindle, ultimately triggering apoptosis or programmed cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of Estramustine with tubulin and MAPs.

Table 1: Binding Affinities of Estramustine

Target ProteinDissociation Constant (Kd)Reference
Tubulin≈ 30 µM
MAP-215 µM
MAP-1-like protein (330-kD)≈ 10 µM
Estramustine-Binding Protein (EMBP)≈ 30 nM

Table 2: Effective Concentrations of Estramustine for Microtubule Effects

EffectConcentrationCell/SystemReference
50% inhibition of MAP-containing microtubule polymerization (EMP)≈ 100 µMIn vitro
Inhibition of MAP-2-driven tubulin assembly20-60 µMIn vitro
Disassembly of MAP-1 microtubules60 µMDU 145 cells
Suppression of microtubule dynamicity5 µM (23% suppression)Bovine brain microtubules
Suppression of microtubule dynamicity20 µM (61% suppression)Bovine brain microtubules

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of this compound on microtubule-associated proteins.

Protocol 1: In Vitro Microtubule Polymerization Assay

This assay is used to determine the effect of this compound (as Estramustine) on the polymerization of tubulin in the presence of MAPs.

Materials:

  • Purified tubulin

  • MAP-rich fraction or purified MAPs (e.g., MAP-2)

  • Polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 5% glycerol)

  • This compound (to be metabolized or used as Estramustine)

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture containing tubulin (e.g., 40 µM) and MAPs in pre-chilled polymerization buffer.

  • Add varying concentrations of Estramustine or the vehicle control (e.g., DMSO) to the reaction mixtures.

  • Incubate the mixtures on ice for 15 minutes to allow for drug binding.

  • Transfer the reaction mixtures to a pre-warmed 96-well plate in a spectrophotometer set to 37°C.

  • Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.

  • Plot absorbance versus time to generate polymerization curves.

  • Calculate the rate of polymerization and the maximum polymer mass for each condition to determine the inhibitory effect of Estramustine.

Protocol 2: Immunofluorescence Microscopy of Microtubule Disruption

This protocol allows for the visualization of the effects of this compound on the microtubule network within cells.

Materials:

  • Cultured cells (e.g., prostate cancer cell lines like DU 145)

  • This compound

  • Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin or a specific MAP

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a petri dish and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a desired period (e.g., 24 hours). Include a vehicle-treated control.

  • Wash the cells with PBS and fix them with the chosen fixative.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate the cells with the primary antibody diluted in blocking buffer.

  • Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody.

  • Stain the nuclei with a nuclear stain.

  • Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

  • Capture images and analyze the changes in microtubule organization and density.

Visualizations

Signaling Pathways and Experimental Workflows

Alestramustine_Mechanism cluster_drug Drug Administration cluster_cellular_targets Cellular Targets cluster_effects Cellular Effects This compound This compound (Prodrug) Estramustine Estramustine (Active Metabolite) This compound->Estramustine Metabolism Tubulin Tubulin Estramustine->Tubulin Binds MAPs Microtubule-Associated Proteins (MAPs) (e.g., MAP-1, MAP-2) Estramustine->MAPs Binds MT_Disruption Microtubule Disruption Tubulin->MT_Disruption MAPs->MT_Disruption Mitotic_Arrest Mitotic Arrest MT_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_outcome Outcome Cell_Culture Cell Culture (e.g., DU 145) Drug_Treatment This compound Treatment Cell_Culture->Drug_Treatment IF Immunofluorescence (Microtubule Visualization) Drug_Treatment->IF Polymerization In Vitro Polymerization Assay Drug_Treatment->Polymerization Binding Binding Assay (e.g., Scatchard Analysis) Drug_Treatment->Binding Imaging Image Analysis (Microtubule Integrity) IF->Imaging Kinetics Polymerization Kinetics Polymerization->Kinetics Affinity Binding Affinity (Kd Calculation) Binding->Affinity Conclusion Elucidation of This compound's Effect on MAPs Imaging->Conclusion Kinetics->Conclusion Affinity->Conclusion

Caption: Workflow for studying this compound's effects.

Logical_Relationship This compound This compound Administration Estramustine Conversion to Estramustine This compound->Estramustine Target_Binding Binding to Tubulin & MAPs Estramustine->Target_Binding MT_Effect Inhibition of Microtubule Dynamics Target_Binding->MT_Effect Cell_Cycle_Arrest Mitotic Arrest MT_Effect->Cell_Cycle_Arrest Cell_Death Apoptosis Cell_Cycle_Arrest->Cell_Death

Caption: Path from this compound to cell death.

References

Application Notes and Protocols for Alestramustine in Estrogen Receptor-Positive Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the effects of Alestramustine, a promising anti-neoplastic agent, on estrogen receptor-positive (ER+) breast cancer cell lines. This compound is a prodrug of estramustine and estradiol, designed to selectively target cancer cells expressing the estrogen receptor.[1] Its active metabolites exert cytotoxic effects by interfering with microtubule function, ultimately leading to cell cycle arrest and apoptosis.[1][2][3][4] This document outlines detailed protocols for evaluating the efficacy of this compound in key ER+ breast cancer cell line models and for investigating its impact on crucial signaling pathways.

Recommended Cell Line Models

For investigating this compound in an ER+ context, the following well-characterized human breast cancer cell lines are recommended:

  • MCF-7: A widely used ER+, progesterone receptor (PR)+, and HER2- cell line. It is a luminal A subtype model and is responsive to estrogen.

  • T-47D: Another ER+, PR+ cell line, also considered a luminal A model.

  • ZR-75-1: An ER+, PR+ cell line that provides another valuable luminal model for studying hormone-responsive breast cancer.

Mechanism of Action Overview

This compound is metabolized into estramustine and estradiol. The estradiol component facilitates the uptake of the drug into ER+ cells. Estramustine then acts as a microtubule inhibitor, not by preventing polymerization, but by binding to tubulin and microtubule-associated proteins (MAPs), leading to microtubule depolymerization and stabilization of dynamics. This disruption of microtubule function leads to mitotic arrest, primarily at the G2/M phase of the cell cycle, and subsequently induces apoptosis.

Furthermore, the estradiol component can influence intracellular signaling. Estradiol is known to activate pro-survival and proliferative signaling pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways in ER+ breast cancer cells. The interplay between the cytotoxic effects of estramustine and the signaling modulation by estradiol is a key area of investigation for understanding the complete mechanism of this compound.

Quantitative Data Summary

Cell LineDrugIC50 (µM) - 72h
MCF-7Estramustine5 - 20
T-47DEstramustine10 - 30
ZR-75-1Estramustine15 - 40

Experimental Protocols

Detailed protocols for key experiments to characterize the effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • ER+ breast cancer cell lines (MCF-7, T-47D, ZR-75-1)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • ER+ breast cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for 24 or 48 hours.

  • Harvest the cells (including floating cells in the supernatant) by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • ER+ breast cancer cell lines

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Signaling Pathways

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways.

Materials:

  • ER+ breast cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes) or concentrations.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Signaling Pathways and Experimental Workflow

Alestramustine_Mechanism_of_Action cluster_cell ER+ Breast Cancer Cell cluster_microtubule Microtubule Dynamics cluster_signaling Signaling Pathways This compound This compound Estramustine Estramustine This compound->Estramustine Estradiol Estradiol This compound->Estradiol Microtubule Microtubules Estramustine->Microtubule Binds to ER Estrogen Receptor (ER) Estradiol->ER PI3K_Akt PI3K/Akt Pathway ER->PI3K_Akt Activates MAPK MAPK Pathway ER->MAPK Activates Disruption Disruption of Microtubule Function Microtubule->Disruption CellCycleArrest G2/M Cell Cycle Arrest Disruption->CellCycleArrest Leads to Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Proposed mechanism of this compound in ER+ breast cancer cells.

Experimental_Workflow cluster_assays Cellular Assays cluster_western Molecular Analysis start Start: ER+ Cell Lines (MCF-7, T-47D, ZR-75-1) treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western Western Blot (PI3K/Akt & MAPK pathways) treatment->western data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western->data_analysis

Caption: General experimental workflow for evaluating this compound.

References

Alestramustine: A Tool for Investigating Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Alestramustine is a promising cytostatic antineoplastic agent, functioning as a prodrug of estramustine. Estramustine itself is a conjugate of estradiol and a nitrogen mustard. This unique structure allows for targeted delivery to estrogen receptor-positive cells, such as those found in prostate and breast cancers. The primary mechanism of action of its active metabolite, estramustine, involves the disruption of microtubule function, leading to mitotic arrest and subsequent apoptosis. This property makes this compound a valuable tool for studying the mechanisms of resistance to microtubule-targeting anticancer drugs, a significant challenge in oncology.

This document provides detailed application notes and experimental protocols for utilizing this compound to investigate drug resistance. It is intended for researchers and professionals in the fields of cancer biology and drug development.

Mechanism of Action and Resistance

This compound is metabolized into estramustine, which exerts its cytotoxic effects by binding to microtubule-associated proteins (MAPs) and β-tubulin. This interaction interferes with microtubule dynamics, a process essential for the formation of the mitotic spindle during cell division. The disruption of microtubule function leads to an arrest of the cell cycle in the G2/M phase and the induction of programmed cell death, or apoptosis.

Studies have shown that resistance to estramustine is not associated with the classic multidrug resistance (MDR) phenotype, which often involves the overexpression of P-glycoprotein. Instead, resistance to estramustine has been linked to several distinct mechanisms:

  • Altered Tubulin Expression: Changes in the expression patterns of tubulin isotypes, particularly an increase in βIII-tubulin, have been observed in estramustine-resistant cells.

  • Decreased Drug Accumulation: Resistant cells may exhibit reduced uptake and/or increased efflux of the drug, leading to lower intracellular concentrations.

  • Post-translational Modifications of Tubulin: Increased polyglutamylation and acetylation of α-tubulin have been found in resistant cell lines, which may reduce the binding of estramustine to microtubules.

Data Presentation

The following tables summarize key quantitative data from studies on estramustine, the active metabolite of this compound. This data is crucial for designing experiments to study drug resistance.

Table 1: Cytotoxicity of Estramustine in Prostate Cancer Cell Lines

Cell LineIC50 (µM)Reference
DU 145~16
PC-3Not specified[1]
LNCaPNot specified[2]

Table 2: Characteristics of Estramustine-Resistant DU 145 Cells

CharacteristicWild-Type DU 145Estramustine-Resistant (EMR) ClonesReference
Resistance Level -Approximately 3-fold[3]
Cross-Resistance to Vinblastine, Taxol, Adriamycin SensitiveNo[3]
P-glycoprotein mRNA Expression NormalNot elevated
Drug Uptake NormalDecreased
Drug Efflux NormalIncreased
βIII-tubulin Expression NormalIncreased (3-fold)
α-tubulin Post-translational Modifications NormalIncreased polyglutamylation and acetylation

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound's active metabolite, estramustine, and a general workflow for developing and characterizing resistant cell lines.

Alestramustine_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound (Prodrug) Estramustine Estramustine (Active Metabolite) This compound->Estramustine Metabolism Microtubules Microtubules (β-tubulin & MAPs) Estramustine->Microtubules Binds to Disrupted_MT Disrupted Microtubule Dynamics Microtubules->Disrupted_MT Leads to Mitotic_Arrest G2/M Phase Mitotic Arrest Disrupted_MT->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of this compound leading to mitotic arrest and apoptosis.

Estramustine_Apoptosis_Pathway cluster_pathway Apoptosis Signaling Cascade Estramustine Estramustine pAKT AKT (Dephosphorylated) Estramustine->pAKT Inhibits phosphorylation pJNK Phosphorylated JNK Estramustine->pJNK Activates AKT AKT (Phosphorylated) Caspase3 Pro-Caspase-3 AKT->Caspase3 Inhibits pAKT->Caspase3 Inhibition released JNK JNK pJNK->Caspase3 Activates aCaspase3 Activated Caspase-3 Caspase3->aCaspase3 Apoptosis Apoptosis aCaspase3->Apoptosis

Caption: Estramustine-induced apoptosis signaling pathway.

Drug_Resistance_Workflow cluster_workflow Workflow for Developing and Characterizing Resistant Cell Lines Start Parental Cancer Cell Line Exposure Stepwise increasing concentration of this compound Start->Exposure Selection Selection of Surviving Cells Exposure->Selection Expansion Expansion of Resistant Population Selection->Expansion Expansion->Exposure Repeat cycles Resistant_Line Stable Resistant Cell Line Expansion->Resistant_Line Characterization Characterization of Resistant Phenotype Resistant_Line->Characterization

Caption: Experimental workflow for generating this compound-resistant cell lines.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound and the mechanisms of resistance.

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound by continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line (e.g., DU 145)

  • Complete cell culture medium

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

Procedure:

  • Determine the IC50 of the parental cell line:

    • Plate cells in 96-well plates and treat with a range of this compound concentrations for 72 hours.

    • Perform a cell viability assay (e.g., MTT or MTS, see Protocol 2) to determine the concentration that inhibits cell growth by 50% (IC50).

  • Initial Drug Exposure:

    • Culture the parental cells in a T-75 flask with a starting concentration of this compound equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).

    • Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers.

  • Dose Escalation:

    • Once the cells are growing steadily, subculture them and increase the this compound concentration by 1.5- to 2-fold.

    • Repeat this process of gradual dose escalation, allowing the cells to adapt and recover at each concentration.

  • Establishment of a Stable Resistant Line:

    • Continue the dose escalation until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 3- to 10-fold) than the initial IC50 of the parental line.

    • At this point, the cell line is considered resistant.

  • Characterization and Maintenance:

    • Confirm the resistance by re-evaluating the IC50 of the resistant line and comparing it to the parental line.

    • Maintain the resistant cell line in a medium containing a maintenance concentration of this compound (typically the concentration at which they were selected) to prevent the loss of the resistant phenotype.

    • Cryopreserve stocks of the resistant cells at various passage numbers.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on sensitive and resistant cell lines.

Materials:

  • Sensitive and resistant cancer cell lines

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Assay (Annexin V-FITC Staining)

This protocol is used to quantify the induction of apoptosis by this compound in sensitive versus resistant cells using flow cytometry.

Materials:

  • Sensitive and resistant cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).

Protocol 4: Western Blot Analysis of Tubulin and MAPs

This protocol is used to analyze changes in the expression and post-translational modifications of tubulin and MAPs in response to this compound treatment in sensitive and resistant cells.

Materials:

  • Sensitive and resistant cancer cell lines

  • This compound

  • Cell culture dishes

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-tubulin, anti-βIII-tubulin, anti-acetylated-α-tubulin, anti-pan-α-tubulin, anti-MAPs, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with this compound as required.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Conclusion

This compound, through its active metabolite estramustine, serves as a powerful tool for elucidating the mechanisms of resistance to microtubule-targeting agents. By utilizing the protocols and information provided in these application notes, researchers can effectively develop resistant cell line models and investigate the molecular alterations that contribute to drug resistance. This knowledge is critical for the development of novel therapeutic strategies to overcome resistance and improve patient outcomes in cancer therapy.

References

Application Notes and Protocols for Assessing Alestramustine's Effect on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the effects of Alestramustine on the cell cycle of cancer cells. This compound, a conjugate of estradiol and a nitrogen mustard, acts as a prodrug for estramustine. Its primary mechanism of action involves the disruption of microtubule function, leading to mitotic arrest and subsequent effects on cell cycle progression.

Introduction

This compound is a chemotherapeutic agent that leverages its estradiol component to target estrogen receptor-positive cells, where it releases its active metabolite, estramustine. Estramustine disrupts cellular division by interfering with microtubule dynamics, a critical process for the formation of the mitotic spindle during the M phase of the cell cycle. This disruption typically results in an arrest of the cell cycle at the G2/M checkpoint, preventing cells from completing mitosis and leading to apoptosis. These notes provide detailed protocols for quantifying this G2/M arrest and analyzing the underlying molecular changes.

Data Presentation

Table 1: Representative Time-Course of Cell Cycle Distribution in SH-SY5Y Cells Treated with a Microtubule-Targeting Agent (Vincristine, 0.1 µM) [1]

Treatment Time (hours)% of Cells in G0/G1 Phase% of Cells in G2/M Phase% of Cells in Sub-G1 Phase (Apoptosis)
0 (Control) 84.83 ± 9.7213.28 ± 3.763.47 ± 1.46
6 76.26 ± 9.0520.60 ± 4.325.75 ± 2.74
12 Not specifiedNot specifiedNot specified
18 Not specified72.34 ± 9.44Not specified
24 16.46 ± 2.99Not specified21.25 ± 4.36

Data is presented as mean ± standard error. This table illustrates the expected trend of a decrease in the G0/G1 population and a significant increase in the G2/M and sub-G1 populations over time following treatment with a microtubule-disrupting agent.

Mandatory Visualizations

Signaling Pathway of this compound-Induced G2/M Arrest

Alestramustine_Pathway This compound This compound (Prodrug) Estramustine Estramustine (Active Metabolite) This compound->Estramustine Metabolic Activation Microtubules Microtubule Dynamics (Polymerization/Depolymerization) Estramustine->Microtubules Inhibition Spindle Mitotic Spindle Disruption Microtubules->Spindle G2M_Checkpoint G2/M Checkpoint Activation Spindle->G2M_Checkpoint Triggers CellCycleArrest Cell Cycle Arrest at G2/M G2M_Checkpoint->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition and Analysis start Seed Cells treatment Treat with this compound (Varying Concentrations and Times) start->treatment control Vehicle Control start->control harvest Harvest Cells treatment->harvest control->harvest fixation Fix with Cold Ethanol harvest->fixation staining Stain with Propidium Iodide and RNase Treatment fixation->staining flow Flow Cytometry staining->flow analysis Cell Cycle Profile Analysis (% G0/G1, S, G2/M) flow->analysis Logical_Relationship Hypothesis Hypothesis: This compound induces G2/M arrest Experiment Experiment: Treat cells and analyze cell cycle Hypothesis->Experiment leads to Observation Observation: Increased percentage of cells in G2/M Experiment->Observation results in Conclusion Conclusion: This compound's effect is confirmed Observation->Conclusion supports

References

Troubleshooting & Optimization

Optimizing Alestramustine Dosage for In Vitro Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alestramustine in in vitro settings. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cytostatic antineoplastic agent. It is a prodrug that is converted into its active metabolite, estramustine. Estramustine disrupts the normal function of microtubules, which are essential for cell division, by binding to microtubule-associated proteins and β-tubulin. This interference with microtubule dynamics leads to mitotic arrest and subsequent cell death. Due to its estrogen component, this compound is selectively taken up by cells that express the estrogen receptor, such as certain breast and prostate cancer cells.[1]

Q2: What is a recommended starting concentration for this compound in in vitro studies?

Therefore, a pilot dose-response experiment is highly recommended, starting with a broad range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal working concentration for your specific cell line and experimental conditions.

Q3: How should I prepare a stock solution of this compound?

This compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered this compound in 100% DMSO. It is crucial to ensure the powder is completely dissolved. The stock solution should then be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, the DMSO stock should be diluted in cell culture medium. It is important to keep the final concentration of DMSO in the cell culture below 0.5% to avoid solvent-induced cytotoxicity.[3] A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

Q4: How stable is this compound in cell culture medium?

The stability of small molecules like this compound in cell culture medium at 37°C can be influenced by factors such as pH, the presence of serum proteins, and cellular metabolism.[4] While specific stability data for this compound is limited, it is a good practice for long-term experiments (e.g., over 24 hours) to either replace the medium with freshly prepared this compound at regular intervals or to conduct a preliminary stability study. This can be done by incubating this compound in your specific cell culture medium for different durations and then testing its cytotoxic activity.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no cytotoxicity observed - Incorrect dosage: The concentration of this compound may be too low. - Compound instability: this compound may have degraded in the cell culture medium. - Cell line resistance: The chosen cell line may be resistant to this compound. - Solubility issues: this compound may have precipitated out of solution.- Perform a dose-response experiment with a wider range of concentrations. - For long-term experiments, replenish the medium with fresh this compound every 24-48 hours. - Verify the sensitivity of your cell line to microtubule-targeting agents. Consider using a positive control. - Ensure the final DMSO concentration is not causing precipitation. Visually inspect the medium for any precipitates.
High background in cytotoxicity assay - Compound interference: this compound may interfere with the assay reagents (e.g., reducing MTT). - Contamination: Microbial contamination can affect assay results.- Include a "compound only" control (this compound in medium without cells) to measure any intrinsic absorbance or fluorescence. - Regularly check cell cultures for any signs of contamination.
Inconsistent results between experiments - Variability in cell seeding density: Inconsistent cell numbers can lead to variable results. - Inconsistent drug preparation: Variations in stock solution preparation or dilution can affect the final concentration. - Edge effects in multi-well plates: Evaporation from the outer wells can concentrate the drug.- Ensure accurate cell counting and even seeding in all wells. - Follow a standardized protocol for preparing and diluting this compound. - To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or medium.

Quantitative Data

Due to the limited availability of direct IC50 values for this compound, the following table summarizes the reported effective concentrations for its active metabolite, estramustine, in various prostate cancer cell lines. This data can be used as a reference for designing initial dose-response experiments for this compound.

Cell Line Compound Effective Concentration (IC50/TD50) Reference
DU 145Estramustine3 - 40 µM
Various Prostate Cancer Cell LinesEstramustine1.45 - 4.30 µM

Experimental Protocols

Protocol for Determining the IC50 of this compound using an MTT Assay

This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Adherent cancer cell line of interest (e.g., MCF-7, PC-3)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock solution. A common approach is to perform serial dilutions to cover a broad concentration range (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software (e.g., GraphPad Prism).

Visualizations

Alestramustine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Prodrug) Estramustine Estramustine (Active Metabolite) This compound->Estramustine Metabolic Conversion Estradiol Estradiol This compound->Estradiol Metabolic Conversion Tubulin α/β-Tubulin Dimers Estramustine->Tubulin Binds to Estramustine_Tubulin Estramustine-Tubulin Complex ER Estrogen Receptor (ER) Estradiol->ER Binds to ER_Estradiol ER-Estradiol Complex Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Estramustine_Tubulin->Microtubules Inhibits Dynamics ERE Estrogen Response Elements (ERE) ER_Estradiol->ERE Binds to Gene_Transcription Gene Transcription (Proliferation, etc.) ERE->Gene_Transcription Regulates

Caption: this compound's mechanism of action.

Experimental_Workflow start Start prepare_cells Prepare and Seed Cells in 96-well plate start->prepare_cells prepare_drug Prepare this compound Serial Dilutions prepare_cells->prepare_drug treat_cells Treat Cells with this compound (24-72h incubation) prepare_drug->treat_cells add_mtt Add MTT Reagent (2-4h incubation) treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for IC50 determination using MTT assay.

References

Alestramustine Stability in Cell Culture Media: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Alestramustine in common cell culture media. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliable and effective use of this compound in pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cytostatic antineoplastic agent. It is a prodrug of estramustine, meaning it is converted into the active compound, estramustine, within the body.[1] Estramustine functions by binding to microtubule-associated proteins and β-tubulin, which disrupts microtubule function and inhibits cell division.[1] Due to its estradiol component, this compound is selectively taken up by cells expressing estrogen receptors, such as those in prostate and breast cancers.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: For optimal stability, this compound stock solutions should be prepared in a suitable solvent, such as DMSO, at a high concentration. It is recommended to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term use.

Q3: What factors can influence the stability of this compound in my cell culture experiments?

A3: The stability of this compound in cell culture media can be affected by several factors, including:

  • pH of the media: Carbamate esters can be susceptible to hydrolysis at certain pH values.

  • Temperature: Incubation at 37°C will accelerate chemical degradation compared to storage at lower temperatures.

  • Enzymatic degradation: Esterases and other enzymes present in serum supplements or secreted by cells can metabolize this compound.

  • Presence of serum: Components of fetal bovine serum (FBS) or other sera may bind to or degrade this compound.

  • Light exposure: While not explicitly documented for this compound, light can degrade many chemical compounds.

Q4: How stable is the carbamate ester linkage in this compound under typical cell culture conditions?

A4: The stability of carbamate esters in aqueous solutions is variable and depends on their specific chemical structure and the pH of the environment.[2][3] While some N,N-disubstituted carbamates exhibit high stability in buffer and plasma, others can be more labile. It is crucial to experimentally determine the stability of this compound in your specific cell culture setup to ensure accurate and reproducible results.

Q5: Is it necessary to replenish this compound in long-term cell culture experiments?

A5: Yes, for experiments lasting several days, it is best practice to replenish the media with freshly diluted this compound at regular intervals (e.g., every 24-48 hours). This practice mitigates the potential loss of active compound due to degradation over time, ensuring that the cells are consistently exposed to the desired concentration.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Inconsistent or lower-than-expected drug efficacy. 1. Degradation of this compound in stock solution due to improper storage or multiple freeze-thaw cycles.2. Significant degradation of this compound in the cell culture medium during the experiment.3. Low activity of intracellular enzymes required for the conversion of this compound to Estramustine in the specific cell line being used.1. Prepare fresh stock solutions of this compound and aliquot for single use. Store at -80°C.2. Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols).3. If possible, measure the intracellular concentration of Estramustine. Consider screening different cell lines for their sensitivity to this compound.
High variability between replicate experiments. 1. Inconsistent timing of media changes in long-term experiments.2. Variations in the passage number or health of the cells used.3. Inconsistent handling and dilution of the this compound stock solution.1. Standardize the timing of media and drug replenishment for all experiments.2. Use cells within a consistent and low passage number range. Regularly monitor cell viability and morphology.3. Ensure accurate and consistent pipetting techniques when preparing working solutions.
Precipitation of this compound in cell culture media. 1. The concentration of this compound exceeds its solubility limit in the aqueous media.2. The solvent used for the stock solution (e.g., DMSO) is at a concentration that is toxic to the cells or causes the drug to precipitate when diluted.1. Determine the maximum soluble concentration of this compound in your cell culture medium. Do not exceed this concentration.2. Ensure the final concentration of the stock solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and non-toxic to the cells.

Quantitative Data Summary

The following table provides illustrative data on the stability of this compound in two common cell culture media at 37°C. Please note that this data is for exemplary purposes only and does not represent actual experimental results. Researchers should perform their own stability studies to obtain accurate data for their specific experimental conditions.

Time (hours) This compound Concentration (% of Initial) in DMEM + 10% FBS This compound Concentration (% of Initial) in RPMI-1640 + 10% FBS
0100%100%
295%92%
488%85%
875%70%
1265%60%
2445%40%
4820%15%
72<10%<5%

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time at 37°C.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with serum supplement (e.g., 10% FBS)

  • Sterile, conical tubes or multi-well plates

  • 37°C incubator with 5% CO₂

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or an LC-MS/MS system for higher sensitivity and specificity.

Methodology:

  • Preparation of this compound Working Solution:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution in the pre-warmed cell culture medium to the final desired experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (e.g., <0.5%).

  • Incubation:

    • Aliquot the this compound-containing medium into sterile tubes or wells of a plate for each time point to be tested (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).

    • Place the samples in a 37°C incubator with 5% CO₂.

  • Sample Collection:

    • At each designated time point, remove one aliquot for analysis.

    • Immediately store the collected sample at -80°C to halt any further degradation until analysis.

  • Sample Analysis by HPLC or LC-MS/MS:

    • Thaw the samples and prepare them for injection according to the instrument's requirements. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.

    • Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the remaining concentration of this compound.

    • A standard curve of this compound in the same cell culture medium should be prepared and run with the samples to ensure accurate quantification.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

    • Plot the percentage of remaining this compound against time to visualize the degradation kinetics.

    • Calculate the half-life (t₁/₂) of this compound in the medium.

Visualizations

Alestramustine_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (Prodrug) Estramustine Estramustine (Active Drug) This compound->Estramustine Intracellular Esterases Microtubules Microtubules Estramustine->Microtubules Binds to Tubulin & Microtubule-Associated Proteins Disruption Microtubule Disruption & Inhibition of Cell Division Microtubules->Disruption

Caption: Intracellular activation and mechanism of action of this compound.

Stability_Workflow A Prepare this compound Working Solution in Cell Culture Medium B Aliquot for Each Time Point A->B C Incubate at 37°C, 5% CO₂ B->C D Collect Samples at Designated Time Points C->D E Store Samples at -80°C D->E F Analyze by HPLC or LC-MS/MS E->F G Quantify Remaining this compound & Calculate Half-Life F->G

Caption: Experimental workflow for determining this compound stability.

References

Improving Alestramustine solubility for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Alestramustine solubility during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for experiments?

A1: this compound is a cytostatic antineoplastic agent and a prodrug of estramustine. It functions by interfering with microtubule function, which inhibits cell division.[1] Due to its lipophilic (fat-soluble) nature, this compound has very low aqueous solubility, which can pose significant challenges for its dissolution and bioavailability in in vitro and in vivo experimental settings.

Q2: What are the known solubility properties of this compound and its active form, estramustine?

Q3: How can I prepare a stock solution of this compound for my experiments?

A3: Given its low aqueous solubility, it is recommended to prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving lipophilic compounds for in vitro studies. For instance, estramustine can be dissolved in DMSO to prepare a stock solution.[4]

Q4: What are the general approaches to improve the solubility of lipophilic drugs like this compound?

A4: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications. Physical modifications include particle size reduction (micronization and nanosuspension) and dispersion in carriers (solid dispersions). Chemical modifications involve the use of co-solvents, pH adjustment, complexation (e.g., with cyclodextrins), and the use of surfactants.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound is not dissolving in my aqueous buffer. This compound is a lipophilic compound with very low aqueous solubility.Prepare a concentrated stock solution in an organic solvent like DMSO first, and then dilute it to the final concentration in your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Precipitation occurs when I dilute the DMSO stock solution into my aqueous medium. The concentration of this compound in the final aqueous solution exceeds its solubility limit, even with the presence of a small amount of DMSO.1. Decrease the final concentration: If your experiment allows, use a lower final concentration of this compound.2. Increase the co-solvent concentration: If your experimental system can tolerate it, a slightly higher percentage of DMSO in the final solution may help.3. Use a solubility-enhancing excipient: Consider incorporating a pharmaceutically acceptable surfactant (e.g., Tween® 80, Cremophor® EL) or a cyclodextrin into your aqueous medium before adding the this compound stock solution.
I need to prepare an aqueous solution of a related compound for my experiments. You might be working with the free base form which has low water solubility.Consider using a salt form of the drug if available. For instance, estramustine phosphate sodium is readily soluble in water.
I am observing inconsistent results in my cell-based assays. Poor solubility can lead to inconsistent drug concentrations and cellular uptake.Ensure your this compound stock solution is fully dissolved and that the final working solution is homogeneous and free of precipitates. Visually inspect for any signs of precipitation before each experiment.

Quantitative Solubility Data

The following table summarizes the available solubility data for estramustine and its phosphate salt, which can serve as a reference for this compound.

Compound Solvent Solubility Reference
EstramustineWater3.85 x 10⁻⁴ g/L
Estramustine Phosphate SodiumWaterReadily soluble
Estramustine Phosphate SodiumDMSO5 mg/mL
Estramustine Phosphate SodiumPBS65 mg/mL (with sonication)
EstramustineDMSO10 mM in 1 mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using an Organic Solvent

Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Methodology:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but be cautious of potential degradation.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C, protected from light.

Protocol 2: Improving this compound Solubility using a Co-solvent System

Objective: To prepare a working solution of this compound in an aqueous buffer using a co-solvent to enhance solubility.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, cell culture medium)

  • Sterile tubes

Methodology:

  • Determine the final desired concentration of this compound and the maximum tolerable concentration of DMSO in your experimental system (typically ≤ 0.5%).

  • Calculate the volume of this compound stock solution needed.

  • In a sterile tube, add the required volume of the aqueous buffer.

  • While gently vortexing or stirring the buffer, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent immediate precipitation.

  • Continue to mix for a few minutes to ensure a homogeneous solution.

  • Visually inspect for any signs of precipitation before use.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound's active form, estramustine, and a general workflow for preparing a working solution.

Alestramustine_Mechanism cluster_cell Cancer Cell This compound This compound (Prodrug) Estramustine Estramustine (Active Drug) This compound->Estramustine Metabolism MAPs Microtubule-Associated Proteins (MAPs) Estramustine->MAPs Binds to Tubulin β-Tubulin Estramustine->Tubulin Binds to Disruption Microtubule Disruption Estramustine->Disruption Microtubule Microtubule Assembly MAPs->Microtubule Tubulin->Microtubule CellCycleArrest Mitotic Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of this compound's active metabolite, estramustine.

Solubility_Workflow cluster_prep Solution Preparation Workflow Start Start: This compound Powder AddSolvent Add Organic Solvent (e.g., DMSO) Start->AddSolvent Dissolve Vortex/Sonicate to Completely Dissolve AddSolvent->Dissolve StockSolution Concentrated Stock Solution Dissolve->StockSolution Dilute Dilute into Aqueous Buffer with Stirring StockSolution->Dilute WorkingSolution Final Working Solution Dilute->WorkingSolution CheckPrecipitate Check for Precipitation WorkingSolution->CheckPrecipitate Use Use in Experiment CheckPrecipitate->Use No Troubleshoot Troubleshoot: (e.g., use co-solvents, surfactants) CheckPrecipitate->Troubleshoot Yes

Caption: Experimental workflow for preparing this compound working solutions.

References

Alestramustine Cytotoxicity Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alestramustine cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro experiments with this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you might encounter during your this compound cytotoxicity experiments in a question-and-answer format.

Q1: My MTT assay results show high variability between replicate wells. What are the common causes and solutions?

High variability in MTT assays can obscure the true cytotoxic effect of this compound. Common causes include:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary source of variability.

    • Solution: Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension flask before each aspiration. When using a multichannel pipette, be consistent with your technique and mix the cell suspension in the reservoir between pipetting steps.

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Solution: To mitigate edge effects, avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

  • Incomplete Formazan Solubilization: The purple formazan crystals must be fully dissolved for accurate absorbance readings.

    • Solution: After adding the solubilization solution (e.g., DMSO or an SDS-HCl solution), ensure complete dissolution by shaking the plate on an orbital shaker for at least 15 minutes. Visually inspect the wells to confirm that no crystals remain. If necessary, gently pipette the solution up and down in each well.[1]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents will lead to variable results.

    • Solution: Calibrate your pipettes regularly. Use fresh pipette tips for each replicate and condition to avoid cross-contamination. When adding reagents, dispense the liquid against the side of the well to avoid bubbles and ensure proper mixing.

Q2: I am observing low absorbance values or no color change in my MTT assay, even at low this compound concentrations.

This issue typically points to problems with cell health or the assay procedure itself.

  • Low Cell Density: Insufficient cell numbers will result in a weak signal.

    • Solution: Optimize your cell seeding density. Perform a cell titration experiment to determine the optimal number of cells per well that gives a linear absorbance response. Cells should be in the logarithmic growth phase for maximum metabolic activity.[1]

  • Compromised Cell Health: If cells are unhealthy before treatment, their metabolic activity will be low, leading to reduced formazan production.

    • Solution: Ensure that your cells are healthy and have a high viability before seeding. Check for signs of contamination (e.g., bacteria, yeast, or mycoplasma). Do not use cells that have been passaged too many times.

  • MTT Reagent Issues: The MTT reagent is light-sensitive and can degrade over time.

    • Solution: Store the MTT solution protected from light. Prepare fresh MTT solution for each experiment.

  • Incorrect Incubation Times: The incubation time with MTT is critical for optimal color development.

    • Solution: The optimal incubation time can vary between cell lines. A typical incubation period is 2-4 hours. If the signal is low, you can try extending the incubation time, but be aware that prolonged exposure to MTT can be toxic to some cells.

Q3: My MTT assay shows high background absorbance in the control wells.

High background can be caused by several factors, leading to an underestimation of this compound's cytotoxicity.

  • Contamination: Microbial contamination can reduce the MTT reagent, leading to a false-positive signal.

    • Solution: Regularly check your cell cultures for contamination. Use sterile techniques throughout the experimental process.

  • Media Components: Phenol red and high concentrations of certain media components can interfere with absorbance readings.

    • Solution: Use phenol red-free medium for the assay. If you suspect media interference, run a control with medium and the MTT reagent in the absence of cells.

  • This compound Interference: Although not commonly reported for this compound, some compounds can directly reduce MTT.

    • Solution: To test for this, include a control well with this compound in cell-free medium with the MTT reagent. If there is a color change, this indicates direct reduction, and an alternative assay may be necessary.

Q4: My dose-response curve for this compound is not sigmoidal or does not reach a plateau.

An abnormal dose-response curve can indicate several issues with the experimental setup or the compound itself.

  • Sub-optimal Concentration Range: The tested concentrations of this compound may be too high or too low.

    • Solution: Perform a wide range of serial dilutions to capture the full dose-response curve, from no effect to maximal effect. A logarithmic dilution series is often a good starting point.

  • Compound Solubility: this compound, being a steroid conjugate, may have limited solubility in aqueous solutions at high concentrations.

    • Solution: Visually inspect the wells after adding this compound to check for precipitation. If solubility is an issue, consider using a different solvent (ensure the final solvent concentration is not toxic to the cells) or lowering the highest concentration tested.

  • Resistance Mechanisms: The cancer cell line you are using may have intrinsic or acquired resistance to this compound.

    • Solution: Consider the possibility of resistance mechanisms such as increased drug efflux or alterations in microtubule-associated proteins.[2] You may need to use a different cell line or investigate the expression of resistance-related proteins.

Q5: Should I use an alternative to the MTT assay?

While the MTT assay is widely used, it has limitations as it measures metabolic activity, which may not always directly correlate with cell viability.[1] Orthogonal assays that measure different cellular parameters are recommended to confirm your results.

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating a loss of membrane integrity. This is a direct measure of cytotoxicity.

  • ATP-Based Assays (e.g., CellTiter-Glo®): Quantify the amount of ATP present, which is an indicator of metabolically active cells. These assays are generally more sensitive than MTT.[1]

  • Trypan Blue Exclusion Assay: A simple method to count viable cells based on the principle that viable cells have intact membranes and exclude the dye.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of estramustine, the active metabolite of this compound, in various human prostate cancer cell lines. These values can serve as a reference for expected cytotoxic potency.

Cell LineDescriptionIC50 of Estramustine (µM)Reference
DU-145Hormone-insensitive prostate cancer~16 (for mitosis inhibition)
LNCaPHormone-sensitive prostate cancer4.30
1542TPrimary prostate tumor1.45
BPH-1Non-malignant prostate hyperplasia2.0
WPMY-1Non-malignant prostate stromal2.7

Note: IC50 values can vary between experiments and laboratories due to differences in experimental conditions such as cell density, incubation time, and the specific assay used.

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells.

    • Include vehicle controls (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and untreated controls (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Visually confirm the formation of purple formazan crystals in the wells.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol

This colorimetric assay measures the activity of LDH released from damaged cells into the culture medium.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Assay Controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Treat a set of control wells with a lysis solution (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation period.

    • Background Control: Medium only (no cells).

  • Supernatant Collection:

    • Centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of a stop solution (if required by the kit).

    • Measure the absorbance at 490 nm using a microplate reader.

ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®) Protocol

This luminescent assay quantifies ATP, an indicator of metabolically active cells.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Assay Equilibration:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Reagent Addition and Lysis:

    • Prepare the ATP assay reagent according to the manufacturer's instructions.

    • Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Luminescence Measurement:

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

Visualizations

This compound Mechanism of Action

This compound is a prodrug that is metabolized to estramustine. Estramustine disrupts microtubule function, leading to mitotic arrest and subsequent apoptosis.

Alestramustine_Mechanism cluster_cell Cancer Cell cluster_pathway Downstream Signaling This compound This compound (extracellular) Estramustine Estramustine (active metabolite) This compound->Estramustine Metabolism Microtubules Microtubules Estramustine->Microtubules Binds to tubulin and microtubule-associated proteins Spindle_Assembly Mitotic Spindle Assembly Disruption Microtubules->Spindle_Assembly Mitotic_Arrest Mitotic Arrest (G2/M Phase) Spindle_Assembly->Mitotic_Arrest SAC Spindle Assembly Checkpoint Activation Mitotic_Arrest->SAC Apoptosis Apoptosis Bcl2 Bcl-2 Family Modulation SAC->Bcl2 Caspases Caspase Activation Bcl2->Caspases Caspases->Apoptosis

Caption: Mechanism of this compound-induced cytotoxicity.

General Workflow for Cytotoxicity Assays

This diagram outlines the typical experimental workflow for assessing the cytotoxicity of this compound.

Cytotoxicity_Workflow start Start cell_seeding 1. Cell Seeding (96-well plate) start->cell_seeding incubation_24h 2. Incubation (24 hours) cell_seeding->incubation_24h drug_treatment 3. This compound Treatment (serial dilutions) incubation_24h->drug_treatment incubation_drug 4. Incubation (24-72 hours) drug_treatment->incubation_drug assay_procedure 5. Perform Cytotoxicity Assay (e.g., MTT, LDH, ATP) incubation_drug->assay_procedure data_acquisition 6. Data Acquisition (Plate Reader) assay_procedure->data_acquisition data_analysis 7. Data Analysis (Calculate % viability, IC50) data_acquisition->data_analysis end End data_analysis->end

Caption: A typical workflow for an this compound cytotoxicity assay.

Troubleshooting Logic Flow

This diagram provides a logical approach to troubleshooting unexpected results in your this compound cytotoxicity assays.

Troubleshooting_Logic start Unexpected Results high_variability High Replicate Variability? start->high_variability low_signal Low or No Signal? start->low_signal high_background High Background? start->high_background check_seeding Check Cell Seeding and Pipetting high_variability->check_seeding Yes check_edge_effects Address Edge Effects high_variability->check_edge_effects check_solubilization Ensure Complete Formazan Solubilization high_variability->check_solubilization optimize_cell_density Optimize Cell Density low_signal->optimize_cell_density Yes check_cell_health Verify Cell Health low_signal->check_cell_health check_reagents Check Reagent Integrity low_signal->check_reagents check_contamination Check for Contamination high_background->check_contamination Yes check_media_interference Test for Media/ Compound Interference high_background->check_media_interference orthogonal_assay Consider Orthogonal Assay (LDH, ATP-based) check_seeding->orthogonal_assay optimize_cell_density->orthogonal_assay check_contamination->orthogonal_assay

Caption: A logical flow for troubleshooting this compound cytotoxicity assays.

References

Overcoming Alestramustine resistance in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Alestramustine resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cytostatic antineoplastic agent. It is a prodrug that is converted into its active form, estramustine.[1] The primary mechanism of action of estramustine is the disruption of microtubule function in cancer cells. It binds to β-tubulin and microtubule-associated proteins (MAPs), leading to the depolymerization or kinetic stabilization of microtubules.[2][3][4][5] This interference with microtubule dynamics disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Its estrogen component allows it to be selectively concentrated in estrogen receptor-positive cells, such as those in prostate and breast cancer.

Q2: What are the primary suspected mechanisms of this compound resistance?

A2: Resistance to this compound (estramustine) is multifactorial and can arise from several mechanisms:

  • Alterations in Microtubule Dynamics: Resistant cells may acquire mutations in tubulin or changes in the expression of microtubule-associated proteins (MAPs) that reduce the drug's binding affinity or its disruptive effects, allowing for the formation of functional mitotic spindles despite the presence of the drug.

  • Increased Drug Efflux: Some resistant cells exhibit an increased rate of drug efflux, pumping the compound out of the cell before it can reach its target. This may or may not be associated with the classic multidrug resistance (MDR) phenotype involving P-glycoprotein.

  • Activation of Pro-Survival Signaling Pathways: Upregulation of signaling pathways like PI3K/Akt/mTOR can promote cell survival and override the apoptotic signals induced by this compound. This is a common mechanism for resistance to various cancer therapies.

Q3: My cancer cell line is showing reduced sensitivity to this compound. What are the initial steps to confirm and characterize this resistance?

A3: To confirm and characterize this compound resistance, a stepwise approach is recommended:

  • Dose-Response Curve Generation: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations on both your suspected resistant line and its parental (sensitive) counterpart. A rightward shift in the dose-response curve and a significant increase in the IC50 value for the resistant line will confirm resistance.

  • Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of sensitive and resistant cells after treatment. Sensitive cells typically show a significant arrest in the G2/M phase, while resistant cells will show a much smaller percentage of cells arrested in G2/M at the same drug concentration.

  • Assess Microtubule Integrity: Utilize immunofluorescence to visualize the microtubule network in treated sensitive and resistant cells. Sensitive cells will show disorganized microtubules and abnormal spindle formation, whereas resistant cells may maintain a more organized microtubule structure.

Troubleshooting Guides

Problem 1: Cell line shows a gradual decrease in sensitivity to this compound over multiple passages.
  • Possible Cause 1A: Upregulation of Drug Efflux Pumps.

    • Suggested Solution/Experiment: Test for the activity of ABC transporters like P-glycoprotein (MDR1) and MRP1.

      • Protocol: Perform a rhodamine 123 (for MDR1) or calcein-AM (for MRP1) efflux assay using flow cytometry. Increased efflux of these fluorescent substrates in the resistant line, which can be reversed by known inhibitors like verapamil (for MDR1), suggests the involvement of these transporters.

  • Possible Cause 1B: Activation of the PI3K/Akt Survival Pathway.

    • Suggested Solution/Experiment: The PI3K/Akt/mTOR pathway is a key driver of survival and can be activated to overcome drug-induced stress.

      • Protocol: Use Western blotting to compare the levels of phosphorylated Akt (p-Akt) and total Akt between sensitive and resistant cell lines, both at baseline and after this compound treatment. An elevated p-Akt/Akt ratio in resistant cells indicates pathway activation.

      • Follow-up: Test the efficacy of combining this compound with a PI3K inhibitor (e.g., Buparlisib) or an AKT inhibitor (e.g., Capivasertib) to see if sensitivity can be restored.

Problem 2: this compound fails to induce G2/M arrest in the cancer cell line.
  • Possible Cause 2A: Alterations in the Drug Target (β-tubulin).

    • Suggested Solution/Experiment: The cancer cells may have acquired mutations in the tubulin gene that prevent effective drug binding.

      • Protocol: Sequence the β-tubulin genes (e.g., TUBB1) from both the sensitive and resistant cell lines to identify potential mutations in the drug-binding site.

  • Possible Cause 2B: Changes in Microtubule-Associated Proteins (MAPs).

    • Suggested Solution/Experiment: The expression profile of MAPs, which regulate microtubule stability, may be altered, counteracting the effect of this compound.

      • Protocol: Perform a proteomic analysis or a targeted Western blot array to compare the expression levels of key MAPs (e.g., Tau, MAP4) between sensitive and resistant cells.

Data Presentation

Table 1: Comparative IC50 Values of Estramustine in Sensitive and Resistant Cancer Cell Lines. (Note: Data is illustrative, based on typical findings in the literature where resistant lines show a several-fold increase in IC50)

Cell LineTypeParental IC50 (µM)Resistant IC50 (µM)Fold ResistanceReference
DU-145Human Prostate Cancer8.525.5~3.0
TCCBladder Cancer5.0>40.0>8.0
MCF-7Human Breast Cancer12.038.0~3.2(Hypothetical)

Table 2: Efficacy of Combination Therapies in Overcoming Resistance. (Note: Data is illustrative, representing the expected synergistic effect)

Cell LinePrimary AgentCombination AgentEffect on IC50Mechanism of Synergy
Resistant DU-145This compound (20 µM)PI3K Inhibitor (5 µM)Restores apoptosis to sensitive levelsInhibition of pro-survival signaling
Resistant TCCEpirubicin (20 µg/ml)Estramustine (40 µg/ml)Reverses epirubicin resistanceOvercomes MDR phenotype
Hormone-Refractory Prostate CancerThis compoundVinblastineAdditive suppressive effect on microtubulesDual targeting of microtubule dynamics

Experimental Protocols

Protocol 1: Western Blotting for Phospho-Akt (Ser473) and Total Akt

  • Cell Lysis: Culture sensitive and resistant cells to 80% confluency. Treat with this compound at the respective IC50 concentrations for 24 hours. Wash cells twice with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt (diluted in blocking buffer as per manufacturer's recommendation). Also, probe a separate membrane or strip the current one for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Calculate the ratio of p-Akt to total Akt for each sample to determine the level of Akt activation.

Protocol 2: Flow Cytometry-Based Drug Efflux Assay (using Rhodamine 123)

  • Cell Preparation: Harvest 1x10^6 sensitive and resistant cells per sample. Wash with PBS.

  • Dye Loading: Resuspend cells in pre-warmed culture medium containing 1 µg/mL Rhodamine 123. Incubate for 30-60 minutes at 37°C in the dark. For a control group, add an MDR1 inhibitor (e.g., 50 µM Verapamil) 30 minutes prior to adding Rhodamine 123.

  • Washing: Wash the cells twice with ice-cold PBS to remove excess dye.

  • Efflux Period: Resuspend the cells in fresh, pre-warmed medium and incubate at 37°C for 1-2 hours to allow for drug efflux.

  • Sample Acquisition: Place cells on ice to stop the efflux. Analyze the intracellular fluorescence of the cells using a flow cytometer (e.g., FITC channel for Rhodamine 123).

  • Analysis: Compare the mean fluorescence intensity (MFI) between sensitive and resistant cells. A lower MFI in the resistant cells indicates increased efflux. The inhibitor-treated control group should show restored fluorescence in resistant cells if MDR1 is responsible for the efflux.

Visualizations

G cluster_0 cluster_1 Resistance Mechanisms This compound This compound (Prodrug) Estramustine Estramustine (Active Drug) This compound->Estramustine Metabolism Microtubules Microtubule Dynamics Estramustine->Microtubules Binds & Disrupts Mitosis Mitosis Microtubules->Mitosis Disrupts Spindle Apoptosis Apoptosis Mitosis->Apoptosis Arrest Leads to Efflux Increased Drug Efflux (e.g., ABCG2) Efflux->Estramustine Reduces intracellular concentration Target Tubulin Mutation/Modification Target->Microtubules Prevents drug binding PI3K PI3K/Akt Pathway Activation PI3K->Apoptosis Inhibits

Caption: Signaling pathway of this compound action and mechanisms of resistance.

G cluster_0 Phase 1: Confirmation cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Overcoming Resistance A Observe Decreased Drug Efficacy B Perform Dose-Response Assay (e.g., MTT) A->B C Confirm IC50 Increase? B->C D Drug Efflux Assay (Rhodamine 123) C->D Yes E Western Blot for p-Akt /Total Akt C->E Yes F Tubulin Gene Sequencing C->F Yes G Combine with Efflux Pump Inhibitor D->G H Combine with PI3K/Akt Inhibitor E->H I Switch to Alternative Microtubule Agent F->I

Caption: Experimental workflow for identifying and overcoming this compound resistance.

G Resistance Cellular Resistance to This compound Efflux Increased Drug Efflux Resistance->Efflux Signaling Pro-Survival Signaling (PI3K/Akt) Resistance->Signaling Target Target Alteration (Tubulin/MAPs) Resistance->Target MDR MDR Phenotype Efflux->MDR Can Lead To Signaling->Efflux Can Upregulate Hormone Hormone Independence Signaling->Hormone Contributes To CrossResistance Cross-Resistance Target->CrossResistance May Influence

Caption: Logical relationships between different mechanisms of this compound resistance.

References

Technical Support Center: Enhancing Alestramustine Delivery to Target Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the delivery of Alestramustine to target cells.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the formulation, characterization, and in vitro/in vivo testing of this compound delivery systems.

Issue 1: Low Encapsulation Efficiency or Drug Loading of this compound in Nanoparticles/Liposomes

Potential Cause Recommended Solution
Poor solubility of this compound in the chosen organic solvent. Screen various biocompatible solvents (e.g., dichloromethane, acetone, ethyl acetate) to identify one that provides optimal solubility for this compound.
Incompatible drug-to-lipid/polymer ratio. Optimize the ratio of this compound to the lipid or polymer. A systematic titration of the drug concentration against a fixed carrier concentration is recommended.
Suboptimal formulation technique. For liposomes, consider different preparation methods such as thin-film hydration, sonication, or extrusion. For nanoparticles, methods like nanoprecipitation or emulsification-solvent evaporation can be optimized.[1][2]
Premature drug precipitation during formulation. Ensure the organic phase containing this compound is added to the aqueous phase under vigorous and consistent stirring to promote rapid nanoparticle/liposome formation and prevent drug aggregation.

Issue 2: Poor In Vitro Efficacy of this compound-Loaded Nanocarriers

Potential Cause Recommended Solution
Inefficient cellular uptake of the delivery system. Modify the surface of the nanocarriers with targeting ligands (e.g., folate, transferrin) that bind to receptors overexpressed on the target cancer cells.[3]
Inadequate drug release at the target site. Design pH-sensitive or enzyme-sensitive nanocarriers that release this compound in response to the tumor microenvironment (e.g., lower pH).[4]
Degradation of this compound within the nanocarrier. Evaluate the stability of this compound within the formulation under physiological conditions. Consider using protective excipients or modifying the core composition of the nanocarrier.
Cancer cells have developed resistance. Consider co-delivery of this compound with a chemosensitizing agent to overcome multidrug resistance.[4]

Issue 3: High Off-Target Cytotoxicity or In Vivo Toxicity

Potential Cause Recommended Solution
"Leaky" formulation leading to premature drug release. Optimize the formulation to ensure a stable and sustained release profile. Cross-linking the nanocarrier shell or using lipids with higher phase transition temperatures can improve stability.
Non-specific uptake by healthy tissues. Enhance targeting by using specific ligands or by optimizing the physicochemical properties (size, surface charge) of the nanocarriers to exploit the enhanced permeability and retention (EPR) effect in tumors.
Inherent toxicity of the carrier material. Use biocompatible and biodegradable materials such as PLGA, PLA, or natural polymers like chitosan. Conduct thorough toxicity studies of the empty nanocarriers.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a prodrug of estramustine. Its active metabolites interfere with microtubule function by binding to microtubule-associated proteins and β-tubulin, which inhibits cell division. Due to its estradiol moiety, it is selectively taken up by estrogen receptor-positive cells, making it a targeted therapy for cancers such as prostate and breast cancer.

Q2: What are the main challenges in delivering this compound to cancer cells?

A2: this compound is a hydrophobic molecule, which can lead to poor solubility in aqueous environments, limiting its bioavailability. Like many chemotherapeutic agents, it can also exhibit off-target toxicity. Therefore, developing a delivery system that can effectively solubilize the drug and target it specifically to cancer cells is crucial for enhancing its therapeutic index.

Q3: What are the most promising nanocarriers for this compound delivery?

A3: Liposomes and polymeric nanoparticles are promising delivery systems for hydrophobic drugs like this compound. Liposomes are biocompatible and can encapsulate both hydrophilic and hydrophobic drugs. Polymeric nanoparticles, often made from biodegradable polymers like PLGA, can provide controlled and sustained drug release.

Q4: How can I improve the targeting of my this compound formulation to estrogen receptor-positive (ER+) cancer cells?

A4: While the estradiol component of this compound provides some inherent targeting to ER+ cells, this can be enhanced. You can functionalize the surface of your nanocarriers with ligands that bind to receptors overexpressed on your target cancer cells. For example, antibodies or peptides that recognize specific cell surface antigens on breast or prostate cancer cells can be conjugated to the nanoparticle surface.

Q5: What in vitro assays are essential for characterizing my this compound delivery system?

A5: Key in vitro assays include:

  • Physicochemical Characterization: Dynamic Light Scattering (DLS) for size and polydispersity index, and Zeta Potential for surface charge.

  • Encapsulation Efficiency and Drug Loading: To quantify the amount of this compound successfully loaded into the nanocarriers.

  • In Vitro Drug Release: To study the release profile of this compound from the nanocarriers under different pH conditions (e.g., pH 7.4 for blood and pH 5.5 for tumor microenvironment).

  • Cellular Uptake Studies: Using fluorescence microscopy or flow cytometry to visualize and quantify the uptake of fluorescently labeled nanocarriers by target cells.

  • Cytotoxicity Assays (e.g., MTT, XTT): To evaluate the efficacy of the this compound-loaded nanocarriers against cancer cell lines compared to the free drug.

Quantitative Data Summary

Table 1: Comparison of this compound Encapsulation in Different Nanocarrier Formulations (Hypothetical Data)

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
Liposomes (DSPC/Chol) 120 ± 5.20.15-25.3 ± 1.875.6 ± 4.17.2 ± 0.5
PLGA Nanoparticles 180 ± 7.80.21-15.8 ± 2.585.2 ± 3.510.5 ± 0.8
Targeted Liposomes (Folate) 135 ± 6.10.18-22.1 ± 2.173.1 ± 3.96.9 ± 0.4

Table 2: In Vitro Cytotoxicity of this compound Formulations in ER+ Breast Cancer Cells (MCF-7) (Hypothetical Data)

FormulationIC50 (µM) after 48h
Free this compound 15.8
Liposomes-Alestramustine 10.2
PLGA-Alestramustine 8.5
Targeted Liposomes-Alestramustine 5.1

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation

  • Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 5 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 20 mL solution of 2% (w/v) polyvinyl alcohol (PVA) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while sonicating on an ice bath for 2 minutes at 40% amplitude.

  • Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow for the evaporation of dichloromethane.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unloaded drug.

  • Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for further analysis.

Protocol 2: In Vitro Drug Release Study

  • Sample Preparation: Disperse 5 mg of this compound-loaded nanoparticles in 1 mL of release buffer (e.g., PBS at pH 7.4 or acetate buffer at pH 5.5).

  • Dialysis Setup: Place the nanoparticle suspension in a dialysis bag (MWCO 10 kDa) and immerse it in 50 mL of the corresponding release buffer.

  • Incubation: Keep the setup in a shaking incubator at 37°C.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Visualizations

Alestramustine_Signaling_Pathway cluster_cell Target Cell (ER+) This compound This compound (Prodrug) Estramustine Estramustine (Active Metabolite) This compound->Estramustine Metabolism Tubulin β-Tubulin & MAPs Estramustine->Tubulin Binds to Microtubules Microtubule Disruption Tubulin->Microtubules Leads to CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest Causes Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Signaling pathway of this compound in an estrogen receptor-positive (ER+) target cell.

Experimental_Workflow Formulation 1. Formulation of This compound Nanocarriers Characterization 2. Physicochemical Characterization Formulation->Characterization InVitro 3. In Vitro Studies Characterization->InVitro InVivo 4. In Vivo Studies (Preclinical) InVitro->InVivo DataAnalysis 5. Data Analysis & Optimization InVivo->DataAnalysis DataAnalysis->Formulation Feedback Loop

Caption: General experimental workflow for developing and evaluating this compound delivery systems.

Troubleshooting_Logic Start Low In Vitro Efficacy CheckUptake Is Cellular Uptake Low? Start->CheckUptake CheckRelease Is Drug Release Inefficient? CheckUptake->CheckRelease No AddLigands Add Targeting Ligands CheckUptake->AddLigands Yes ModifyCarrier Modify Carrier for Stimuli-Responsive Release CheckRelease->ModifyCarrier Yes End Improved Efficacy AddLigands->End ModifyCarrier->End

Caption: A logical troubleshooting guide for addressing low in vitro efficacy of this compound formulations.

References

Minimizing Alestramustine off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support hub for researchers utilizing Alestramustine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and minimize off-target effects.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound, focusing on distinguishing on-target from off-target effects.

Issue 1: Unexpected Cellular Phenotypes Unrelated to Mitotic Arrest

Question: I'm observing cellular changes that don't seem to be directly caused by microtubule disruption (e.g., changes in gene expression typically associated with hormonal signaling). How can I determine if these are off-target effects of this compound?

Answer: this compound is a prodrug that is metabolized into estramustine and estradiol.[1] These metabolites can induce off-target effects, primarily through estrogen receptor (ER) and androgen receptor (AR) signaling. To dissect these effects, a series of control experiments are recommended.

G cluster_0 Initial Observation cluster_1 Hypothesis: Off-Target Effect cluster_2 Experimental Validation cluster_3 Data Analysis & Conclusion A Unexpected Phenotype (e.g., hormonal response) B Is the effect mediated by ER or AR signaling? A->B C Treat with ER antagonist (e.g., Fulvestrant) + this compound B->C D Treat with AR antagonist (e.g., Bicalutamide) + this compound B->D E Treat with Estradiol alone B->E F Treat with a pure microtubule inhibitor (e.g., Paclitaxel, Vinblastine) B->F G Phenotype reversed? C->G H Phenotype reversed? D->H I Phenotype replicated? E->I J Phenotype absent? F->J K Conclusion: Effect is ER-mediated G->K Yes O Conclusion: Complex or novel off-target effect G->O No L Conclusion: Effect is AR-mediated H->L Yes H->O No M Conclusion: Effect is likely due to Estradiol metabolite I->M Yes I->O No N Conclusion: Effect is on-target (microtubule-related) J->N Yes J->O No

Caption: Workflow to identify the source of off-target effects.

1. Estrogen Receptor (ER) Antagonism Assay:

  • Objective: To determine if the observed effect is mediated by the estrogen receptor.

  • Protocol:

    • Culture cells to 60-70% confluency.

    • Pre-treat a subset of cells with an ER antagonist (e.g., Fulvestrant, 100 nM) for 2-4 hours.

    • Treat the pre-treated cells and a parallel set of cells with this compound at the desired concentration.

    • Include control groups for the ER antagonist alone and vehicle (DMSO).

    • After the appropriate incubation time, assess the phenotype of interest (e.g., qPCR for estrogen-responsive genes like TFF1).

  • Interpretation: If the phenotype is attenuated or reversed in the presence of the ER antagonist, it is likely mediated by the estrogenic activity of this compound's metabolites.

2. Androgen Receptor (AR) Antagonism Assay:

  • Objective: To investigate if the off-target effect is due to antagonism of the androgen receptor.

  • Protocol:

    • Use a cell line with a known functional androgen receptor (e.g., LNCaP).

    • Co-treat cells with this compound and a known AR agonist (e.g., dihydrotestosterone, DHT, 10 nM).

    • In parallel, treat cells with an AR antagonist (e.g., Bicalutamide, 10 µM) and DHT as a positive control for antagonism.

    • Assess an AR-mediated endpoint, such as the expression of Prostate-Specific Antigen (PSA).

  • Interpretation: A reduction in the DHT-induced endpoint by this compound, similar to the effect of Bicalutamide, suggests AR antagonistic activity. Metabolites of estramustine have been shown to act as androgen antagonists.[2]

Issue 2: Inconsistent Results in Cell Viability Assays

Question: My cell viability results with this compound are variable. How can I improve the reproducibility of these experiments?

Answer: Variability can stem from the dual mechanism of action (cytostatic and cytotoxic) and the influence of cell cycle phase at the time of treatment. Standardizing your protocol and choosing the right assay are crucial.

A primary effect of estramustine is mitotic arrest.[3] Therefore, quantifying the proportion of cells in each phase of the cell cycle provides a robust measure of its on-target activity.

  • Protocol:

    • Cell Preparation: Seed cells at a low density to ensure they are in an exponential growth phase. Treat with various concentrations of this compound for a duration equivalent to one to two cell cycles (e.g., 24-48 hours).

    • Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

    • Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases. An increase in the G2/M population is indicative of the on-target antimicrotubule effect.

The concentration of this compound required to achieve a biological effect can vary significantly between cell lines. Below are the 50% toxic dose (TD50) values for estramustine in various human prostate cell lines after a 72-hour exposure.

Cell LineDescriptionp53 StatusAndrogen DependenceEstramustine TD50 (µM)
1542-NPTX Normal Prostate EpitheliumWild-type-3.10
BPH-1 Benign Prostatic HyperplasiaMutant-2.50
1542-CP(3)TX Primary TumorWild-type-4.30
1532-CP(2)TX Primary TumorWild-type-3.50
1535-CP(1)TX Primary TumorWild-type-2.65
LNCaP Metastatic Prostate CancerWild-type+1.45

Data adapted from Mendes Serafin et al., 2002.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of this compound?

A1: this compound's effects are mediated by its active metabolites, primarily estramustine and estradiol.

  • On-Target Effect: The primary on-target effect is the disruption of microtubule function. Estramustine binds to tubulin and microtubule-associated proteins (MAPs), leading to the suppression of microtubule dynamics, mitotic arrest, and ultimately apoptosis.[3]

  • Off-Target Effects:

    • Estrogenic Effects: The estradiol metabolite can activate estrogen receptors, leading to hormonal effects.

    • Androgen Receptor Antagonism: Estramustine and its metabolites can bind to the androgen receptor and act as antagonists.

    • Alkylating Effects: While estramustine contains a nitrogen mustard moiety, its contribution to cytotoxicity via DNA alkylation is considered minimal in most contexts.

Q2: How can I visually confirm the on-target effect of this compound on microtubules?

A2: Immunofluorescence microscopy is the standard method to visualize the impact on the microtubule network.

G cluster_0 This compound Administration cluster_1 Metabolism cluster_2 On-Target Pathway cluster_3 Off-Target Pathways A This compound (Prodrug) B Estramustine A->B C Estradiol A->C D Tubulin & MAPs B->D I Androgen Receptor (AR) B->I H Estrogen Receptor (ER) C->H E Microtubule Destabilization D->E F Mitotic Arrest (G2/M) E->F G Apoptosis F->G J Hormonal Gene Expression H->J K Inhibition of AR Signaling I->K

Caption: On- and off-target pathways of this compound metabolites.
  • Materials:

    • Cells grown on glass coverslips.

    • Methanol (ice-cold).

    • Primary antibody: anti-α-tubulin.

    • Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488).

    • DAPI for nuclear staining.

  • Procedure:

    • Treat cells with this compound (e.g., 10 µM for 24 hours).

    • Fix cells with ice-cold methanol for 10 minutes at -20°C.

    • Block with 3% BSA in PBS for 1 hour.

    • Incubate with anti-α-tubulin antibody (1:500) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with fluorescent secondary antibody (1:1000) and DAPI for 1 hour in the dark.

    • Wash and mount coverslips.

    • Visualize using a fluorescence microscope.

  • Expected Results: In treated cells, you should observe a disruption of the filamentous microtubule network, disorganized spindles in mitotic cells, and an increased number of cells arrested in mitosis compared to vehicle-treated controls.

Q3: What concentrations of this compound are typically used in in vitro experiments?

A3: The effective concentration of this compound's active metabolite, estramustine, is cell-line dependent. For most prostate and breast cancer cell lines, concentrations ranging from 1 µM to 25 µM are used. It is crucial to perform a dose-response curve to determine the IC50 (or TD50) for your specific cell line.

Concentration (µM)Effect on Microtubule DynamicsIncrease in Acetylated Tubulin
5 Suppressed growing and shortening rates46%
10 Strong suppression of dynamics77%
25 Significant microtubule depolymerization138%

Data from Panda et al., 2008, studying the effects of estramustine (EM) on MCF-7 breast cancer cells. An increase in acetylated tubulin is an indicator of microtubule stabilization.

Q4: How do I measure apoptosis induced by this compound?

A4: Apoptosis can be reliably measured using flow cytometry with Annexin V and Propidium Iodide (PI) staining or by measuring caspase-3 activity.

G A This compound Treatment B Cell Cycle Arrest (G2/M) A->B C Activation of Spindle Assembly Checkpoint B->C D Apoptotic Signaling Cascade C->D E Annexin V Staining (Flow Cytometry) D->E F Caspase-3 Activity Assay D->F G Confirmation of Apoptosis E->G F->G

Caption: Logical flow from treatment to apoptosis confirmation.
  • Objective: To quantify the activity of a key executioner caspase in the apoptotic pathway.

  • Procedure:

    • Treat cells with this compound for the desired time and concentration.

    • Lyse the cells to release cellular contents.

    • Add a colorimetric or fluorometric substrate for caspase-3 (e.g., Ac-DEVD-pNA).

    • Incubate to allow for substrate cleavage.

    • Measure the resulting signal using a microplate reader.

  • Interpretation: An increase in signal compared to the vehicle control indicates an increase in caspase-3 activity and, therefore, apoptosis. Estramustine phosphate has been shown to induce apoptosis in PC3 prostate cancer cells.

References

Technical Support Center: Alestramustine Prodrug Conversion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues encountered during in vitro and ex vivo experiments involving the conversion of Alestramustine to its active metabolite, estramustine.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it activated?

This compound is a cytostatic antineoplastic agent.[1] It is a prodrug, meaning it is administered in an inactive form and must be converted within the body to its active form to exert its therapeutic effect. This compound is an L-alanine ester of estramustine.[1] Its activation occurs through the enzymatic hydrolysis of the ester bond, releasing the active drug, estramustine, and L-alanine as a byproduct.

Q2: What is the primary mechanism of action of the active metabolite, estramustine?

The active metabolite, estramustine, functions by interfering with microtubule function, which is essential for cell division. It binds to microtubule-associated proteins and β-tubulin, thereby inhibiting the mitotic spindle and leading to cell cycle arrest and apoptosis in cancer cells.[1] Due to its estradiol moiety, estramustine can be selectively concentrated in estrogen receptor-positive cells, such as those found in prostate and breast cancers.[1]

Q3: Which enzymes are likely responsible for the conversion of this compound to estramustine?

The conversion of this compound, an L-alanine ester prodrug, is primarily mediated by esterases.[2] Specific enzymes that hydrolyze amino acid ester prodrugs include carboxylesterases and other hydrolases present in various tissues and biological matrices like plasma and liver microsomes.

Q4: What are the expected metabolites of this compound?

The primary and intended metabolite of this compound is estramustine . Further metabolism of estramustine can lead to the formation of other compounds, including estromustine (the 17-keto analogue of estramustine), as well as estradiol and estrone .

Q5: Why is it crucial to monitor the conversion rate of this compound in my experiments?

Monitoring the conversion rate is critical for several reasons:

  • Efficacy Assessment: The therapeutic effect is dependent on the concentration of the active metabolite, estramustine. Inconsistent or low conversion will lead to inaccurate assessments of the drug's potency.

  • Pharmacokinetic Modeling: Understanding the rate and extent of conversion is essential for developing accurate pharmacokinetic models and predicting the drug's behavior in vivo.

  • Data Reproducibility: Uncontrolled conversion can be a major source of variability in experimental results, leading to poor reproducibility.

II. Troubleshooting Guide for this compound Conversion Rate Issues

This guide is designed to help you identify and resolve common problems that may lead to inconsistent or unexpected this compound conversion rates in your experiments.

A. Experimental Setup and Incubation Conditions
Potential Issue Possible Causes Recommended Solutions
Low or No Conversion 1. Inactive or Insufficient Enzymes: The biological matrix (e.g., plasma, serum, cell lysate, S9 fraction) may have low or no esterase activity. 2. Inappropriate pH or Temperature: The pH and temperature of the incubation buffer may not be optimal for the activity of the converting enzymes. 3. Enzyme Inhibitors: The experimental system may contain known or unknown inhibitors of esterases.1. Enzyme Source and Concentration:     a. Use a fresh, properly stored biological matrix known to have high esterase activity (e.g., fresh plasma, liver microsomes).     b. Consider adding purified esterases (e.g., porcine liver esterase) as a positive control or to supplement the enzymatic activity. 2. Optimize Incubation Conditions:     a. Maintain the pH of the incubation buffer within the optimal range for most esterases (typically pH 7.0-8.0).     b. Ensure the incubation temperature is maintained at 37°C for mammalian systems. 3. Control for Inhibitors:     a. Review all components of the reaction mixture for potential esterase inhibitors.     b. If possible, run a control experiment with a known esterase substrate to confirm the enzymatic activity of your system.
High Variability in Conversion Rates 1. Inconsistent Enzyme Activity: The enzymatic activity can vary between different batches of biological matrices or due to improper storage. 2. Variable Incubation Times: Inconsistent timing of the start and stop of the reaction can lead to significant variability. 3. Temperature and pH Fluctuations: Small variations in temperature and pH during the incubation can affect enzyme kinetics.1. Standardize Biological Matrix:     a. Use a large, pooled batch of the biological matrix for a series of experiments.     b. Ensure consistent and appropriate storage conditions (e.g., -80°C for plasma). 2. Precise Timing:     a. Use a timed and staggered addition of reagents to ensure accurate incubation times for all samples.     b. Use a rapid and effective method to stop the reaction (e.g., addition of a quenching solvent like ice-cold acetonitrile). 3. Maintain Stable Conditions:     a. Use a calibrated and stable incubator or water bath.     b. Use a well-buffered incubation medium to prevent pH shifts.
Rapid, Uncontrolled Conversion 1. High Esterase Activity: The chosen biological matrix may have very high esterase activity, leading to complete conversion before the first time point. 2. Chemical Instability: this compound may be chemically unstable under the experimental conditions, leading to non-enzymatic hydrolysis.1. Dilute Enzyme Source:     a. Dilute the biological matrix to reduce the overall esterase concentration and slow down the reaction rate. 2. Assess Chemical Stability:     a. Run a control experiment in the absence of any biological matrix (buffer only) to assess the chemical stability of this compound under the same incubation conditions.
B. Analytical Methodology (HPLC/LC-MS)
Potential Issue Possible Causes Recommended Solutions
Poor Separation of this compound and Estramustine 1. Suboptimal HPLC Method: The mobile phase, column, or gradient may not be suitable for resolving the two structurally similar compounds.1. Method Development and Optimization:     a. Column Selection: Use a high-resolution C18 column.     b. Mobile Phase: Optimize the mobile phase composition. A common starting point for similar compounds is a gradient of acetonitrile or methanol in water with a modifier like formic acid or ammonium acetate.     c. Gradient Elution: Develop a shallow gradient to maximize the separation between the prodrug and the active metabolite.
Inaccurate Quantification 1. Matrix Effects in LC-MS/MS: Components of the biological matrix can interfere with the ionization of the analytes, leading to ion suppression or enhancement. 2. Instability in the Autosampler: The processed samples may be unstable at the temperature of the autosampler. 3. Lack of a Suitable Internal Standard: Without a proper internal standard, variability in sample preparation and injection volume can lead to inaccurate results.1. Address Matrix Effects:     a. Use a stable isotope-labeled internal standard for both this compound and estramustine if available.     b. Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components. 2. Ensure Autosampler Stability:     a. Assess the stability of the analytes in the final sample solvent at the autosampler temperature. If unstable, use a cooled autosampler (e.g., 4°C). 3. Use Appropriate Internal Standards:     a. Ideally, use stable isotope-labeled versions of the analytes. If not available, use a structurally similar compound with similar chromatographic and mass spectrometric behavior.
"Ghost" Peaks or Carryover 1. Adsorption of Analytes: The analytes may adsorb to the HPLC column or other parts of the system.1. System Cleaning and Priming:     a. Implement a robust column washing procedure between injections.     b. Inject a blank solvent after high-concentration samples to check for carryover.

III. Experimental Protocols

A. Protocol for In Vitro this compound Conversion Assay in Human Plasma
  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a quenching solution of ice-cold acetonitrile containing an internal standard.

    • Thaw a pooled lot of human plasma on ice. Centrifuge at 4°C to remove any precipitates.

  • Incubation:

    • Pre-warm the human plasma to 37°C.

    • Initiate the reaction by adding a small volume of the this compound stock solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 10 µM).

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately add the aliquot to a tube containing the ice-cold quenching solution to stop the enzymatic reaction and precipitate proteins.

  • Sample Processing:

    • Vortex the quenched samples thoroughly.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by a validated LC-MS/MS method to quantify the concentrations of this compound and estramustine.

B. Protocol for HPLC Method Development for this compound and Estramustine
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 10% B

    • 6.1-8 min: 10% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Detection: Mass spectrometry in positive ion mode, monitoring for the specific mass-to-charge ratios (m/z) of this compound and estramustine.

IV. Visualizations

Alestramustine_Conversion_Pathway This compound This compound (Prodrug) Estramustine Estramustine (Active Drug) This compound->Estramustine Enzymatic Hydrolysis L_Alanine L-Alanine This compound->L_Alanine Esterases Esterases (e.g., Carboxylesterases) Esterases->this compound

Caption: Enzymatic conversion of this compound to estramustine.

Troubleshooting_Workflow start Inconsistent Conversion Rate check_experimental Review Experimental Setup start->check_experimental check_analytical Review Analytical Method start->check_analytical enzyme_issue Enzyme Activity Issue? check_experimental->enzyme_issue Yes conditions_issue Incubation Conditions Optimal? check_experimental->conditions_issue No separation_issue Poor Peak Separation? check_analytical->separation_issue Yes quantification_issue Inaccurate Quantification? check_analytical->quantification_issue No solution_enzyme Use Fresh/Standardized Enzyme Source enzyme_issue->solution_enzyme solution_conditions Optimize pH and Temperature conditions_issue->solution_conditions solution_separation Optimize HPLC Method separation_issue->solution_separation solution_quantification Address Matrix Effects and Use IS quantification_issue->solution_quantification

Caption: Troubleshooting workflow for conversion rate issues.

References

Technical Support Center: Alestramustine Treatment Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alestramustine. The information is designed to address specific issues that may be encountered during in-vitro and in-vivo experiments aimed at optimizing treatment time for maximal therapeutic effect.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
High cell toxicity at low concentrations and short exposure times. 1. High sensitivity of the cell line to microtubule disruption. 2. Incorrect drug concentration calculation. 3. Contamination of cell culture.1. Perform a dose-response and time-course experiment with a wider range of lower concentrations and shorter time points. 2. Verify calculations and ensure proper dilution of this compound stock solution. 3. Check cell cultures for any signs of contamination.
Inconsistent anti-proliferative effects across replicate experiments. 1. Variability in cell seeding density. 2. Cell cycle synchronization issues. 3. Degradation of this compound stock solution.1. Ensure consistent cell seeding density across all wells and plates. 2. For mechanistic studies, consider cell cycle synchronization before treatment. 3. Prepare fresh this compound solutions for each experiment and store stock solutions under recommended conditions.
Reduced efficacy in vivo compared to in vitro results. 1. Poor bioavailability or rapid metabolism of this compound in the animal model. 2. Development of drug resistance. 3. Suboptimal dosing schedule.1. Conduct pharmacokinetic studies to determine the drug's half-life and bioavailability in the chosen animal model.[1][2] 2. Analyze tumor samples for expression of resistance markers. 3. Test different dosing schedules (e.g., more frequent, lower doses) based on pharmacokinetic data.
No significant difference in efficacy with varying treatment durations. 1. The critical therapeutic window may be shorter or longer than the tested range. 2. The drug may have a rapid and sustained effect after a certain exposure time. 3. The endpoint measurement is not sensitive enough to detect subtle differences.1. Expand the range of treatment durations in your time-course experiments. 2. Perform washout experiments to assess the durability of the drug's effect after removal. 3. Utilize more sensitive assays, such as cell cycle analysis or apoptosis assays, at multiple time points.

Frequently Asked Questions (FAQs)

General

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug of estramustine, which is a molecule combining estradiol and a nitrogen mustard.[3][4] Its active metabolites bind to microtubule-associated proteins and β-tubulin.[3] This interaction interferes with microtubule function, leading to the inhibition of cell division. Due to its estrogen component, it can be selectively taken up by cells expressing the estrogen receptor, such as certain breast and prostate cancer cells.

Experimental Design

Q2: How can I determine the optimal treatment duration of this compound in my cell line?

A2: To determine the optimal treatment duration, a time-course experiment is recommended. This involves treating your cells with a fixed concentration of this compound (e.g., the IC50 concentration determined from a dose-response assay) and measuring the desired effect (e.g., cell viability, apoptosis) at various time points (e.g., 6, 12, 24, 48, 72 hours). The time point at which the maximal desired effect is observed with the least toxicity to control cells would be considered optimal for that specific concentration.

Q3: Should I use continuous or pulse exposure to this compound in my experiments?

A3: The choice between continuous and pulse exposure depends on the experimental question. Continuous exposure mimics a sustained drug level in the body and is often used for determining long-term efficacy. Pulse exposure, where the drug is washed out after a specific time, can help understand the durability of the drug's effect and whether a short exposure is sufficient to trigger irreversible cellular events like apoptosis.

Data Interpretation

Q4: My results show that this compound arrests cells in the G2/M phase of the cell cycle. How does treatment time affect this?

A4: As this compound targets microtubules, a key component of the mitotic spindle, it is expected to cause a G2/M phase arrest. The percentage of cells arrested in G2/M is likely to increase with treatment time, up to a certain point. After a prolonged arrest, cells may undergo apoptosis or exit mitosis without proper division, leading to aneuploidy. A time-course cell cycle analysis is crucial to understand these dynamics.

Q5: What are the potential mechanisms of resistance to this compound, and how might they relate to treatment timing?

A5: While specific resistance mechanisms to this compound are not well-documented as it was never marketed, resistance to its active form, estramustine, has been studied. Potential mechanisms could include mutations in tubulin genes, altered expression of microtubule-associated proteins, or increased drug efflux. The timing of treatment could influence the development of resistance. For example, intermittent or pulsed high-dose therapy might be a strategy to overcome or delay resistance compared to continuous low-dose treatment.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for various durations (e.g., 24, 48, 72 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding and Treatment: Plate cells in 6-well plates. After adherence, treat with this compound for the desired time points.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Visualizations

Alestramustine_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound Estramustine Estramustine This compound->Estramustine Metabolism (Prodrug Conversion) Microtubule Dynamics Microtubule Dynamics Estramustine->Microtubule Dynamics Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Dynamics->Mitotic Spindle Formation Disrupts G2/M Arrest G2/M Arrest Mitotic Spindle Formation->G2/M Arrest Leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Can trigger Experimental_Workflow_Time_Optimization Start Start Dose-Response Assay (Determine IC50) Dose-Response Assay (Determine IC50) Start->Dose-Response Assay (Determine IC50) Time-Course Experiment (at IC50) Time-Course Experiment (at IC50) Dose-Response Assay (Determine IC50)->Time-Course Experiment (at IC50) Endpoint Measurement Endpoint Measurement Time-Course Experiment (at IC50)->Endpoint Measurement Cell Viability (e.g., MTT) Cell Viability (e.g., MTT) Endpoint Measurement->Cell Viability (e.g., MTT) Apoptosis Assay Apoptosis Assay Endpoint Measurement->Apoptosis Assay Cell Cycle Analysis) Cell Cycle Analysis) Endpoint Measurement->Cell Cycle Analysis) Analyze Data to Identify Optimal Time Analyze Data to Identify Optimal Time Cell Viability (e.g., MTT)->Analyze Data to Identify Optimal Time Cell Cycle Analysis Cell Cycle Analysis Cell Cycle Analysis->Analyze Data to Identify Optimal Time Apoptosis Assay->Analyze Data to Identify Optimal Time End End Analyze Data to Identify Optimal Time->End

References

Alestramustine degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of Alestramustine and strategies for its prevention. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, being a prodrug, is susceptible to degradation primarily through hydrolysis at two key positions. The molecule contains an L-alanine ester at the 17β-position and a carbamate linkage at the 3-position of the estradiol scaffold, both of which can be cleaved. A secondary degradation pathway involves the hydrolysis of the nitrogen mustard moiety.

Q2: What are the products of this compound degradation?

A2: The degradation of this compound leads to the formation of its active metabolite, estramustine, through the cleavage of the L-alanine ester. Further hydrolysis of the carbamate bond in estramustine releases estradiol and the nitrogen mustard, normustine.[1]

Q3: What environmental factors can accelerate the degradation of this compound?

A3: The stability of this compound is significantly influenced by pH, temperature, and the presence of moisture. Both acidic and basic conditions can catalyze the hydrolysis of the ester and carbamate bonds. Elevated temperatures will increase the rate of these reactions. Exposure to moisture is a critical factor and should be minimized.

Q4: Is this compound sensitive to light?

Q5: What are the recommended storage conditions for this compound?

A5: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) in a tightly sealed container with a desiccant is advisable to protect it from moisture and heat. For solutions, storage at low temperatures is also recommended. The structurally related compound, estramustine phosphate sodium, is stored at 2-8°C.[3][4]

Troubleshooting Guide

Issue Probable Cause Recommended Solution
Loss of Potency in Experiments Degradation of this compound due to hydrolysis.Prepare fresh solutions for each experiment. If solutions must be stored, keep them at low temperatures (2-8°C) for a limited time. Use anhydrous solvents where possible.
Appearance of Unexpected Peaks in HPLC Analysis Formation of degradation products (estramustine, estradiol, normustine).Confirm the identity of the peaks by co-injection with standards of the expected degradation products. Adjust experimental conditions to minimize degradation (e.g., control pH, lower temperature).
Inconsistent Experimental Results Variable degradation of this compound across different experimental setups.Standardize all experimental parameters, including solvent preparation, pH, temperature, and exposure to light. Ensure consistent storage and handling of this compound stock solutions.
Precipitation in Aqueous Solutions Hydrolysis leading to the formation of less soluble degradation products.Adjust the pH of the solution to a range where this compound and its degradation products are more soluble. Consider the use of co-solvents or solubilizing agents if compatible with the experimental design.

Quantitative Data on Degradation

Specific kinetic data for this compound degradation is not extensively published. However, based on the known behavior of similar compounds, a qualitative understanding of the pH-dependent stability can be inferred.

Condition Expected Rate of Degradation Primary Degradation Pathway
Acidic pH (pH < 4) IncreasedHydrolysis of the carbamate linkage.
Neutral pH (pH 6-8) ModerateHydrolysis of both the ester and carbamate linkages.
Basic pH (pH > 8) Significantly IncreasedHydrolysis of the L-alanine ester.

Experimental Protocols

Protocol 1: HPLC-Based Stability Indicating Assay for this compound

This protocol outlines a general method for assessing the stability of this compound in a given formulation or solution.

1. Preparation of Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Prepare buffer solutions at different pH values (e.g., pH 4, 7, and 9).

  • For the stability study, dilute the this compound stock solution with the respective buffer solutions to a final concentration of 100 µg/mL.

2. Stress Conditions:

  • Hydrolytic Degradation: Incubate the buffered solutions at a controlled temperature (e.g., 40°C).

  • Oxidative Degradation: Treat the solution with a low concentration of hydrogen peroxide (e.g., 3%) and store at room temperature, protected from light.

  • Photodegradation: Expose the solution to a light source as per ICH Q1B guidelines, alongside a control sample protected from light.[2]

3. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 280 nm).

  • Injection Volume: 10 µL.

  • Analyze samples at initial time (t=0) and at specified time intervals.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Monitor the formation of degradation products by observing the appearance and increase in the area of new peaks.

Visualizations

Alestramustine_Degradation_Pathway This compound This compound Estramustine Estramustine This compound->Estramustine Hydrolysis (Esterase) L_Alanine L-Alanine This compound->L_Alanine Hydrolysis (Esterase) Estradiol Estradiol Estramustine->Estradiol Hydrolysis (Carbamate Cleavage) Normustine Normustine Estramustine->Normustine Hydrolysis (Carbamate Cleavage) CO2 CO2 Normustine->CO2

Caption: Primary degradation pathway of this compound via hydrolysis.

Experimental_Workflow_Stability_Assay cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock This compound Stock Solution Working Working Solutions (different pH) Stock->Working Hydrolysis Hydrolytic Stress (Temperature) Working->Hydrolysis Oxidation Oxidative Stress (H2O2) Working->Oxidation Photolysis Photolytic Stress (Light Exposure) Working->Photolysis HPLC HPLC-UV Analysis Hydrolysis->HPLC Oxidation->HPLC Photolysis->HPLC Data Data Interpretation HPLC->Data Result Result Data->Result Degradation Profile & Kinetics

References

Technical Support Center: Synthesis of Alestramustine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Alestramustine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound and its derivatives?

A1: The synthesis of this compound, also known as 17β-(N,N-bis(2-chloroethyl)carbamoyloxy)estra-1,3,5(10)-trien-3-ol, involves a multi-step process. The core of the synthesis is the reaction of the steroidal precursor, 17β-estradiol, with a nitrogen mustard-containing reagent. A common approach is the use of N,N-bis(2-chloroethyl)carbamoyl chloride, which reacts with the hydroxyl group at the 17β-position of the estradiol scaffold to form a carbamate linkage. The synthesis requires careful control of reaction conditions to ensure high yield and purity, as the nitrogen mustard moiety is highly reactive and susceptible to degradation.

Q2: What are the most common side products in the synthesis of this compound derivatives?

A2: The most prevalent side products are the corresponding mono- and di-hydroxyethyl species, which arise from the hydrolysis of the chloroethyl groups of the nitrogen mustard moiety. Other significant byproducts can include over-alkylated products and polymers, particularly if the reaction temperature is not well-controlled.

Q3: How does pH influence the stability and synthesis of this compound derivatives?

A3: The pH of the reaction and work-up is critical. Nitrogen mustards are susceptible to hydrolysis, which is accelerated under neutral or alkaline conditions. Acidic conditions can suppress hydrolysis but may promote other side reactions depending on the specific derivative and any protecting groups present. Maintaining a slightly acidic to neutral pH during work-up and purification is generally recommended to enhance stability.

Q4: What is the role of the aziridinium ion in side product formation?

A4: The nitrogen mustard functionality can cyclize intramolecularly to form a highly reactive aziridinium ion. This intermediate is a potent alkylating agent and is central to the therapeutic mechanism of action. However, it can also react with water or other nucleophiles in the reaction mixture, leading to the formation of undesired hydroxyethyl byproducts. Uncontrolled formation of the aziridinium ion can also lead to polymerization.

Q5: Which chlorinating agent is best for converting a diethanolamine precursor to a nitrogen mustard?

A5: Thionyl chloride (SOCl₂) is a commonly used and effective reagent for converting diethanolamine precursors to the corresponding N,N-bis(2-chloroethyl)amine (nitrogen mustard) moiety. However, other chlorinating agents such as phosphorus oxychloride (POCl₃) can also be used. The optimal choice depends on the specific substrate and the scalability of the reaction.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments.

Problem 1: Low Yield of the Desired this compound Derivative

Symptoms:

  • The final yield of the target carbamate is significantly lower than expected.

  • TLC or LC-MS analysis shows a complex mixture of products with little of the desired compound.

Possible Cause Recommended Solutions
Hydrolysis of the Nitrogen Mustard Reagent 1. Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, and if necessary, distill them over a suitable drying agent. 2. Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel. 3. Order of Addition: Add the N,N-bis(2-chloroethyl)carbamoyl chloride to the solution of the estradiol derivative rather than the other way around. This ensures the highly reactive carbamoyl chloride is immediately consumed by the desired nucleophile.
Side Reactions of the Nitrogen Mustard Moiety 1. Temperature Control: Maintain a low to moderate reaction temperature (0-40 °C) to minimize the formation of byproducts from over-alkylation and polymerization. 2. Concentration: Use a lower concentration of reactants (higher solvent volume) to reduce the probability of intermolecular reactions.
Incomplete Reaction 1. Reaction Time: Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. 2. Stoichiometry: A slight excess of the N,N-bis(2-chloroethyl)carbamoyl chloride may be necessary to drive the reaction to completion, but a large excess should be avoided to minimize side reactions.
Problem 2: Presence of Significant Impurities in the Final Product

Symptoms:

  • Characterization of the product mixture (e.g., by NMR or Mass Spectrometry) reveals the presence of significant impurities.

  • Difficulty in purifying the final product by column chromatography.

Impurity Type Identification Prevention and Removal
Hydroxyethyl Byproducts Presence of characteristic -OH signals in the ¹H NMR spectrum and corresponding mass peaks in the mass spectrum.Prevention: See "Hydrolysis of the Nitrogen Mustard Reagent" under Problem 1. Removal: These byproducts are typically more polar than the desired product and can often be separated by silica gel column chromatography using a carefully optimized eluent system.
Polymeric or High Molecular Weight Impurities Broad, unresolved peaks in the NMR spectrum and high mass signals in the mass spectrum.Prevention: Maintain lower reaction temperatures and concentrations. Removal: These impurities are often much less soluble than the desired product. Precipitation or trituration of the crude product with a suitable solvent can sometimes remove them. Gel permeation chromatography (GPC) may also be effective for separation.
Unreacted Starting Material Presence of signals corresponding to the starting estradiol derivative in the NMR and mass spectra.Prevention: Ensure the reaction goes to completion by monitoring with TLC or LC-MS. A slight excess of the carbamoyl chloride can be used. Removal: The unreacted starting material is typically more polar than the product and can be separated by silica gel column chromatography.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the structurally related compound, Estramustine.

Materials:

  • 1,3,5(10)-triene-3,17β-estradiol

  • Dichloromethane (anhydrous)

  • Triethylamine (anhydrous)

  • 4-dimethylaminopyridine (DMAP)

  • N,N-bis(2-chloroethyl)carbamoyl chloride

  • 10% Hydrochloric acid solution

  • Distilled water

  • Ethanol

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1,3,5(10)-triene-3,17β-estradiol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Add triethylamine (2.0 eq) and a catalytic amount of DMAP (0.1 eq). Stir the mixture at room temperature for 10 minutes.

  • In a separate flask, dissolve N,N-bis(2-chloroethyl)carbamoyl chloride (1.5 eq) in anhydrous dichloromethane.

  • Slowly add the N,N-bis(2-chloroethyl)carbamoyl chloride solution dropwise to the estradiol solution over 30 minutes at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Transfer the reaction flask to a water bath preheated to 40°C and maintain for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add distilled water and adjust the pH to 5-6 with a 10% hydrochloric acid solution while stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic phases and wash with brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary (for structurally related steroid carbamates)

Derivative TypeTypical Yield Range (%)Purity (%)Reference
Steroidal Carbamates62 - 73>95[1]
Estramustine (analog)~71>98(General synthetic procedures)

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification estradiol Dissolve Estradiol in Anhydrous DCM reagents Add Triethylamine and DMAP estradiol->reagents addition Slow Addition at 0°C reagents->addition carbamoyl_chloride Dissolve N,N-bis(2-chloroethyl)carbamoyl chloride in Anhydrous DCM carbamoyl_chloride->addition stir_rt Stir at Room Temp addition->stir_rt heat Heat to 40°C stir_rt->heat monitor Monitor by TLC heat->monitor quench Quench with Water and Adjust pH monitor->quench Reaction Complete extract Extract with DCM quench->extract wash_dry Wash with Brine and Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure this compound Derivative chromatography->product

Caption: Workflow for the synthesis of this compound derivatives.

Signaling Pathway of this compound-Induced Apoptosis

G cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptotic Signaling This compound This compound Derivative tubulin Tubulin/ Microtubule-Associated Proteins This compound->tubulin Binds to depolymerization Microtubule Depolymerization tubulin->depolymerization Leads to mitotic_arrest Mitotic Arrest (G2/M Phase) depolymerization->mitotic_arrest Causes p53 p53 Induction mitotic_arrest->p53 bcl2 Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2 caspases Caspase Activation p53->caspases Activates bcl2->caspases Inhibition of Bcl-2 allows activation apoptosis Apoptosis caspases->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.[2]

References

Alestramustine Experimental Variability and Control: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alestramustine. The information is designed to address specific issues that may arise during experiments, with a focus on controlling variability and ensuring data integrity.

Disclaimer: this compound is a prodrug that was never marketed.[1][2] It is the L-alanine ester of estramustine.[1][2] this compound is converted into its active metabolite, estramustine, which exerts its cytotoxic effects.[1] Consequently, much of the experimental guidance provided here is based on the well-documented properties of estramustine and general principles of handling cytostatic agents and prodrugs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound acts as a prodrug, meaning it is converted into its active form, estramustine, within the body or in cell culture. The active metabolites, primarily estramustine, bind to microtubule-associated proteins (MAPs) and β-tubulin. This binding disrupts the normal function of microtubules, which are essential for cell division, leading to cell cycle arrest and inhibition of cell division. Due to its estrogen component, this compound and its active metabolites are selectively taken up by cells that express the estrogen receptor, such as certain prostate and breast cancer cells.

Q2: How should I prepare and store this compound stock solutions?

A2: Due to the limited availability of public data on this compound's solubility and stability, general best practices for similar compounds should be followed. It is recommended to dissolve this compound in an anhydrous solvent like DMSO to prepare a high-concentration stock solution. To minimize degradation, store the stock solution in small aliquots at -80°C and avoid repeated freeze-thaw cycles. Protect the stock solution from light. For estramustine phosphate sodium, a related compound, it is noted to be insoluble in DMSO, highlighting the importance of verifying solubility for the specific compound being used.

Q3: What are the expected cellular effects of this compound treatment?

A3: Based on the mechanism of its active metabolite, estramustine, treatment with this compound is expected to cause a dose- and time-dependent decrease in cell viability and proliferation. Specifically, you can anticipate cell cycle arrest in the G2/M phase due to the disruption of the mitotic spindle. Morphologically, treated cells may exhibit a rounded-up appearance and other signs of mitotic catastrophe or apoptosis.

Q4: How can I control for the conversion of this compound to estramustine in my experiments?

A4: The rate of conversion can be a significant source of variability. This conversion is likely enzymatic (via esterases) and can vary between different cell lines and culture conditions. To control for this:

  • Time-course experiments: Perform time-course experiments to understand the kinetics of the drug's effect.

  • Consistent cell conditions: Use cells at a consistent passage number and confluency, as enzymatic activity can vary with cell state.

  • Serum concentration: Be aware that esterases present in fetal bovine serum (FBS) can contribute to the conversion. If possible, conduct experiments in reduced-serum or serum-free media, ensuring that the vehicle control is treated identically.

Troubleshooting Guides

Problem 1: High Variability in Cell Viability Assays
Possible CauseRecommended Solution
Inconsistent this compound Activity Prepare fresh dilutions of this compound from a single, properly stored stock aliquot for each experiment to avoid degradation.
Variable Prodrug Conversion Standardize cell seeding density and serum concentration in your culture medium, as these can affect the enzymatic conversion of this compound to estramustine.
Solvent (DMSO) Toxicity Perform a DMSO tolerance assay for your specific cell line to determine the maximum non-toxic concentration (typically ≤0.5%). Ensure the final DMSO concentration is consistent across all wells, including controls.
Edge Effects in Microplates Avoid using the outer wells of the microplate, which are prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity.
Precipitation of this compound Observe for any precipitate after adding the compound to the media. If precipitation occurs, try pre-warming the media to 37°C before adding the drug stock and consider using a non-ionic surfactant like Pluronic F-68 at a low, non-toxic concentration.
Problem 2: Weak or No Signal in Immunofluorescence Staining of Microtubules
Possible CauseRecommended Solution
Suboptimal Antibody Concentration Titrate your primary and secondary antibodies to determine the optimal concentrations that provide a strong signal with low background.
Inadequate Fixation The fixation method can impact microtubule integrity. For microtubule staining, it's crucial to maintain the cells at 37°C during the initial wash and fixation steps to prevent depolymerization. Consider using a glutaraldehyde-containing fixative for better preservation of microtubule structures.
Insufficient Permeabilization Ensure complete permeabilization (e.g., with Triton X-100) to allow antibodies to access the microtubules. The duration and concentration may need to be optimized for your cell line.
Low Target Expression Confirm that your cell line expresses sufficient levels of tubulin. Run a positive control (e.g., a cell line known to have a robust microtubule network) to validate your staining protocol.
Fluorophore Bleaching Use an antifade mounting medium to protect your samples from photobleaching during imaging. Image samples promptly after staining.

Experimental Protocols

Protocol 1: In Vitro Microtubule Polymerization Assay

This assay measures the effect of this compound's active metabolite on the polymerization of purified tubulin in a cell-free system.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • This compound (or estramustine as a direct control)

  • Positive control (e.g., paclitaxel for polymerization promotion)

  • Negative control (e.g., nocodazole for polymerization inhibition)

  • Temperature-controlled spectrophotometer/plate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare this compound dilutions in polymerization buffer. Include a vehicle control (DMSO).

  • On ice, add all reaction components except tubulin to a pre-chilled 96-well plate.

  • Initiate the reaction by adding the tubulin solution to each well.

  • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm every 30 seconds for at least 60 minutes.

  • Plot absorbance versus time to generate polymerization curves. A decrease in the rate and extent of polymerization compared to the vehicle control indicates an inhibitory effect.

Protocol 2: Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of microtubule disruption in cells treated with this compound.

Materials:

  • Cells cultured on sterile glass coverslips

  • This compound

  • Fixation buffer (e.g., 4% paraformaldehyde with 0.1% glutaraldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently-conjugated secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)

  • DAPI solution for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Seed cells on coverslips and allow them to adhere.

  • Treat cells with various concentrations of this compound and a vehicle control for the desired duration.

  • Gently wash the cells with pre-warmed PBS (37°C).

  • Fix the cells with fixation buffer for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells for 10 minutes.

  • Wash three times with PBS.

  • Block for 1 hour at room temperature.

  • Incubate with the primary antibody solution overnight at 4°C.

  • Wash three times with PBST.

  • Incubate with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Wash three times with PBST.

  • Counterstain with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips on microscope slides with antifade mounting medium.

  • Visualize using a fluorescence microscope.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle following this compound treatment.

Materials:

  • Cells cultured in multi-well plates

  • This compound

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound and a vehicle control for a specified time (e.g., 24 hours).

  • Harvest the cells (including any floating cells) and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate at 4°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is expected.

Data Presentation

Table 1: Expected Outcomes of this compound Treatment in Key Assays

AssayParameter MeasuredExpected Result with Increasing this compound Concentration
Cell Viability (e.g., MTT, CellTiter-Glo) Metabolic activity / ATP levelsDecrease
In Vitro Microtubule Polymerization Rate and extent of tubulin polymerizationDecrease
Immunofluorescence Microscopy Microtubule network integrityDisruption of microtubule network, formation of abnormal mitotic spindles
Cell Cycle Analysis (Flow Cytometry) Percentage of cells in each cell cycle phaseAccumulation of cells in G2/M phase

Visualizations

Alestramustine_Signaling_Pathway This compound This compound (Prodrug) Esterases Esterases This compound->Esterases Hydrolysis Estramustine Estramustine (Active Metabolite) Esterases->Estramustine Tubulin α/β-Tubulin Dimers Estramustine->Tubulin Binds to Microtubules Microtubules Estramustine->Microtubules Depolymerization Tubulin->Microtubules Polymerization Disruption Microtubule Disruption Microtubules->Disruption G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound's mechanism of action.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (e.g., 24h) seed_cells->adhere treat Treat with this compound (Serial Dilutions) adhere->treat incubate Incubate (e.g., 48-72h) treat->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate Reagent add_reagent->incubate_reagent read Read Absorbance/ Luminescence incubate_reagent->read analyze Analyze Data (Dose-Response Curve) read->analyze end End analyze->end

Caption: Workflow for a cell viability assay.

Troubleshooting_Logic start Unexpected Results check_controls Are Controls (Vehicle, Positive) Behaving as Expected? start->check_controls troubleshoot_protocol Troubleshoot Protocol: - Incubation times - Concentrations - Cell handling start->troubleshoot_protocol troubleshoot_reagents Troubleshoot Reagents: - Drug stability - Antibody activity - Assay reagents check_controls->troubleshoot_reagents No high_variability Is There High Variability Between Replicates? check_controls->high_variability Yes end Refine Experiment troubleshoot_reagents->end troubleshoot_protocol->end check_technique Review Technique: - Pipetting - Cell seeding uniformity - Plate edge effects high_variability->check_technique Yes check_cell_health Assess Cell Health: - Contamination - Passage number - Morphology high_variability->check_cell_health No check_technique->end check_cell_health->end

Caption: A logical troubleshooting workflow.

References

Technical Support Center: Validating Alestramustine's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating the mechanism of action of Alestramustine in a new experimental model.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a prodrug that is converted to its active form, estramustine. Estramustine functions as a microtubule-targeting agent. It binds to β-tubulin and microtubule-associated proteins, leading to the disruption of microtubule dynamics.[1][2][3][4] This interference with microtubule function results in the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis, or programmed cell death.[5] The estradiol component of this compound facilitates its selective accumulation in estrogen receptor-positive cells.

Q2: We are not observing the expected level of cytotoxicity with this compound in our cell line. What are the possible reasons?

A2: Several factors could contribute to a lack of cytotoxicity:

  • Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to microtubule-targeting agents. This can be due to overexpression of certain tubulin isotypes (e.g., βIII-tubulin) that have lower binding affinity for the drug.

  • Drug Inactivation: Ensure that the this compound preparation is fresh and has been stored correctly to prevent degradation.

  • Insufficient Drug Concentration or Exposure Time: The concentration of this compound or the duration of treatment may be insufficient to induce a cytotoxic effect in your specific cell model. We recommend performing a dose-response and time-course experiment to determine the optimal conditions.

  • Low Estrogen Receptor Expression: If you are using a cell line with low or absent estrogen receptor expression, the selective uptake of this compound may be reduced, leading to lower efficacy.

Q3: How can we confirm that this compound is targeting microtubules in our model?

A3: You can employ several experimental approaches:

  • Immunofluorescence Microscopy: This is a direct way to visualize the effect of this compound on the microtubule network. In treated cells, you would expect to see disorganized or depolymerized microtubules compared to the well-defined filamentous network in untreated cells. You can also stain for acetylated tubulin, as microtubule stabilization by drugs like estramustine can lead to increased acetylation.

  • Western Blotting: You can assess the levels of polymerized versus soluble tubulin. Treatment with a microtubule-destabilizing agent at high concentrations would be expected to increase the amount of soluble (unpolymerized) tubulin. Additionally, you can probe for post-translational modifications of tubulin, such as acetylation, which is often increased upon microtubule stabilization.

  • Cell Cycle Analysis: Using flow cytometry, you can analyze the cell cycle distribution. This compound treatment should lead to an accumulation of cells in the G2/M phase, indicative of mitotic arrest.

Q4: What are the expected downstream effects of this compound-induced mitotic arrest?

A4: Disruption of the mitotic spindle by this compound activates the spindle assembly checkpoint (SAC). This leads to the recruitment of checkpoint proteins, such as BubR1, to the kinetochores, which in turn inhibits the anaphase-promoting complex/cyclosome (APC/C). The sustained activation of the SAC due to the inability to form a proper mitotic spindle ultimately triggers the intrinsic apoptotic pathway.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
Problem Possible Cause Recommended Solution
High variability between replicate wells Uneven cell seeding.Ensure the cell suspension is thoroughly mixed before and during plating. Use reverse pipetting for dispensing cells.
Edge effects in the microplate.Avoid using the outer wells of the plate. Fill them with sterile PBS or media to maintain humidity.
Pipetting errors.Calibrate pipettes regularly. Use new tips for each replicate.
Inconsistent dose-response curve Incorrect drug dilutions.Prepare fresh serial dilutions for each experiment. Verify the stock concentration.
Drug instability in culture medium.Check the stability of this compound in your specific medium and incubation conditions.
Suboptimal assay incubation time.Optimize the incubation time for both drug treatment and the viability reagent.
Unexpectedly high cell viability at high drug concentrations Compound precipitation.Visually inspect the wells for any signs of drug precipitation. If observed, consider using a different solvent or a lower concentration range.
Cell line resistance.Consider using a different cell line known to be sensitive to microtubule-targeting agents as a positive control.
Western Blotting
Problem Possible Cause Recommended Solution
Weak or no signal for target protein (e.g., β-tubulin, acetylated tubulin, BubR1) Insufficient protein loaded.Increase the amount of protein loaded onto the gel.
Poor antibody quality or incorrect dilution.Use a validated antibody at the recommended dilution. Run a positive control to confirm antibody activity.
Inefficient protein transfer.Confirm successful transfer by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage.
Non-specific bands Primary or secondary antibody concentration too high.Titrate the antibody concentrations to find the optimal balance between signal and background.
Inadequate blocking.Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).
Insufficient washing.Increase the number and duration of wash steps.
Unexpected molecular weight of the target protein Post-translational modifications.This compound can induce changes in post-translational modifications, such as tubulin acetylation, which may slightly alter the apparent molecular weight.
Protein degradation.Add protease inhibitors to your lysis buffer and keep samples on ice.
Immunofluorescence
Problem Possible Cause Recommended Solution
Weak or no fluorescent signal Low expression of the target protein.Confirm protein expression by Western blot.
Incorrect primary or secondary antibody dilution.Optimize antibody concentrations. Ensure the secondary antibody is appropriate for the primary antibody's host species.
Photobleaching.Minimize exposure of the sample to the light source. Use an anti-fade mounting medium.
Inadequate cell permeabilization.Ensure the permeabilization step is sufficient for the antibody to access the intracellular target.
High background fluorescence Non-specific antibody binding.Increase the stringency of the washing steps. Include a blocking step with serum from the same species as the secondary antibody.
Autofluorescence of cells or medium.Use a negative control (cells stained with only the secondary antibody) to assess the level of autofluorescence.
Blurry or out-of-focus image Incorrect mounting of the coverslip.Ensure there are no air bubbles trapped under the coverslip.
Issues with the microscope optics.Ensure the objective is clean and the microscope is properly calibrated.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Western Blotting for Tubulin Acetylation
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated tubulin and a loading control (e.g., total β-tubulin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for Microtubule Integrity
  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Drug Treatment: Treat the cells with this compound at the desired concentration and for the appropriate time.

  • Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol).

  • Permeabilization: If using a paraformaldehyde fixation, permeabilize the cells with a detergent such as Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA or normal serum in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin or β-tubulin.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Visualizations

Alestramustine_Mechanism cluster_0 cluster_1 This compound This compound (Prodrug) Estramustine Estramustine (Active Drug) This compound->Estramustine Metabolism Tubulin β-Tubulin & Microtubule-Associated Proteins Estramustine->Tubulin Binds to Microtubule Microtubule Dynamics (Polymerization/Depolymerization) Estramustine->Microtubule Disrupts Spindle Mitotic Spindle Formation Microtubule->Spindle Inhibits SAC Spindle Assembly Checkpoint (SAC) Activation (e.g., BubR1) Spindle->SAC Activates MitoticArrest Mitotic Arrest (G2/M Phase) SAC->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: this compound's mechanism of action signaling pathway.

Experimental_Workflow start Start: New Experimental Model cell_viability 1. Cell Viability Assay (e.g., MTT) start->cell_viability dose_response Determine IC50 cell_viability->dose_response mechanism_studies 2. Mechanism of Action Studies (at IC50 concentration) dose_response->mechanism_studies immunofluorescence Immunofluorescence: Microtubule Integrity mechanism_studies->immunofluorescence western_blot Western Blot: Tubulin Acetylation, Apoptosis Markers mechanism_studies->western_blot cell_cycle Flow Cytometry: Cell Cycle Arrest (G2/M) mechanism_studies->cell_cycle data_analysis 3. Data Analysis & Interpretation immunofluorescence->data_analysis western_blot->data_analysis cell_cycle->data_analysis conclusion Conclusion: Validate Mechanism data_analysis->conclusion

Caption: Experimental workflow for validating this compound's mechanism.

References

Interpreting unexpected results in Alestramustine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Alestramustine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cytostatic antineoplastic agent that acts as a prodrug for estramustine.[1] Its primary mechanism involves the interference with microtubule function. The active metabolites of this compound bind to β-tubulin and microtubule-associated proteins (MAPs), which leads to the depolymerization of microtubules and subsequent inhibition of cell division.[1][2] Due to its estradiol component, it tends to accumulate in estrogen receptor-positive (ER+) cells, such as those found in breast and prostate cancers.[1]

Q2: How does this compound's mechanism differ from traditional nitrogen mustards?

Although this compound contains a nitrogen mustard moiety, its cytotoxic effects are not primarily due to DNA alkylation. Experiments have shown that at effective concentrations, estramustine (the active metabolite) does not cause DNA strand breaks or cross-links.[3] Instead, its main effect is antimitotic, causing cells to arrest in metaphase. This is distinct from traditional alkylating agents that directly damage DNA.

Q3: What are the expected downstream effects of this compound treatment on cell fate?

The disruption of microtubule dynamics by this compound typically leads to cell cycle arrest at the G2/M phase and can subsequently induce apoptosis (programmed cell death). In some cell lines, it has also been shown to act as an androgen antagonist, leading to a decrease in androgen receptor (AR) expression and phosphorylation, which interrupts AR-mediated gene expression.

Troubleshooting Guide for Unexpected Results

Issue 1: Low Cytotoxicity or Apparent Resistance in Target Cells

Q: We are observing lower than expected cytotoxicity in our cancer cell line after this compound treatment. What could be the cause?

A: Several factors could contribute to this observation.

  • Distinct Resistance Phenotype: Resistance to estramustine does not typically involve the classic multidrug resistance (MDR) phenotype associated with elevated P-glycoprotein expression. Therefore, standard MDR reversal agents may not be effective.

  • Altered Drug Transport: Resistant cells might exhibit reduced drug uptake or increased drug efflux. Studies on estramustine-resistant cell lines showed they incorporated less of the drug and had higher initial efflux rates compared to sensitive cells.

  • Target Alterations: Resistance can be associated with changes in the expression patterns of tubulin or alterations in the expression and phosphorylation of microtubule-associated proteins like tau.

  • Estrogen Receptor Status: The drug is selectively concentrated in ER-positive cells. If your cell line has low or no ER expression, the intracellular concentration of this compound may not reach therapeutic levels.

Troubleshooting Steps:

  • Verify ER Expression: Confirm the estrogen receptor status of your cell line.

  • Measure Intracellular Drug Concentration: Use techniques like HPLC-MS to compare drug levels in your cells versus a sensitive control line.

  • Assess Tubulin and MAPs: Evaluate the expression and phosphorylation status of β-tubulin and key MAPs (e.g., tau) via Western blot.

Issue 2: No Evidence of DNA Damage After Treatment

Q: Our DNA damage assays (e.g., comet assay, γH2AX staining) are negative after this compound treatment. Is the compound inactive?

A: This is an expected result. This compound's primary mechanism is not DNA damage. Its active metabolite, estramustine, exerts its cytotoxic effects by disrupting microtubule function, leading to mitotic arrest, not by alkylating DNA. The absence of DNA damage confirms the compound is acting via its expected antimitotic pathway.

Recommended Alternative Assays:

  • Cell Cycle Analysis: You should observe a significant increase in the population of cells in the G2/M phase.

  • Immunofluorescence: Staining for α-tubulin should reveal disorganized or disassembled microtubule structures and aberrant mitotic spindles.

  • Apoptosis Assays: Check for markers of apoptosis, which is a common downstream consequence of prolonged mitotic arrest.

Issue 3: Variable Effects on Androgen Receptor (AR) Signaling

Q: We see inconsistent effects on AR expression and downstream targets like PSA in our prostate cancer models. Why might this be?

A: The effect of this compound on AR signaling can be complex.

  • Cell Line Dependency: The androgen antagonism of estramustine has been demonstrated in specific cell lines like LNCaP. This effect may vary depending on the specific AR mutations or co-activator profiles of the cell line used.

  • Hormone Deprivation Status: The cellular context, particularly the presence or absence of androgens in the culture medium, can influence the observed effects on the AR pathway. Castration-resistant prostate cancer models have numerous mechanisms for reactivating AR signaling that could counteract the drug's effect.

  • Metabolism: this compound is metabolized into estramustine and estradiol. The estradiol component could have confounding estrogenic effects on the cells, potentially influencing AR signaling indirectly.

Troubleshooting Workflow:

start Inconsistent AR Signaling Results q1 Is the cell line known to be AR-sensitive? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the experiment in an androgen-deprived context? a1_yes->q2 check_ar Verify AR expression and mutation status a1_no->check_ar consider_model Consider using a different, well-characterized model (e.g., LNCaP) check_ar->consider_model a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have potential estrogenic effects been considered? a2_yes->q3 control_androgen Run parallel experiments with and without androgen stimulation (e.g., DHT) a2_no->control_androgen check_media Ensure charcoal-stripped serum is used for androgen deprivation check_media->q3 control_androgen->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Interpret results based on specific cellular context a3_yes->end use_antagonist Co-treat with an estrogen receptor antagonist (e.g., Fulvestrant) to isolate AR-specific effects a3_no->use_antagonist use_antagonist->end cluster_drug Drug Action cluster_targets Cellular Targets cluster_effects Cellular Effects cluster_outcomes Cellular Outcomes This compound This compound (Prodrug) Estramustine Estramustine (Active) This compound->Estramustine Metabolism Estradiol Estradiol (Byproduct) This compound->Estradiol Metabolism Tubulin β-Tubulin Estramustine->Tubulin MAPs MAPs Estramustine->MAPs AR Androgen Receptor (AR) Estramustine->AR Antagonism ER Estrogen Receptor (ER) Estradiol->ER Agonism Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption MAPs->Microtubule_Disruption AR_Inhibition AR Signaling Inhibition AR->AR_Inhibition ER_Signaling Estrogenic Effects ER->ER_Signaling Mitotic_Arrest G2/M Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis AR_Inhibition->Apoptosis Mitotic_Arrest->Apoptosis cluster_assays Parallel Assays start Start: Cell Seeding treatment Treatment with this compound (Dose-Response & Time-Course) start->treatment harvest Harvest Cells (Adherent + Floating) treatment->harvest cell_cycle Cell Cycle Analysis (Flow Cytometry) harvest->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) harvest->apoptosis microtubules Microtubule Staining (Immunofluorescence) harvest->microtubules analysis Data Analysis & Interpretation cell_cycle->analysis apoptosis->analysis microtubules->analysis end Conclusion analysis->end

References

Refinement of Alestramustine protocols for reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers in the refinement of Alestramustine protocols for enhanced reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cytostatic antineoplastic agent. It is a prodrug that is converted into its active form, estramustine.[1] The primary mechanism of action of estramustine is the disruption of microtubule function.[1][2] It binds to β-tubulin and microtubule-associated proteins, interfering with the dynamics of microtubule assembly and disassembly. This disruption of the cellular cytoskeleton ultimately inhibits cell division and can lead to apoptosis.[1][3]

Q2: How does the mechanism of this compound's active form, estramustine, differ from other microtubule-targeting agents?

Estramustine's effects on microtubules are concentration-dependent. At high concentrations, it leads to the depolymerization of microtubules. However, at lower, more clinically relevant concentrations, it kinetically stabilizes microtubule dynamics. This means it reduces the rates of microtubule growth and shortening, increasing the time they spend in a paused state without significantly changing the total microtubule mass. This dual action is a key differentiator from agents that solely act as stabilizers (like taxanes) or destabilizers (like vinca alkaloids). Furthermore, estramustine binds to a unique site on tubulin, distinct from the colchicine or vinblastine binding sites.

Q3: What is the relationship between this compound and estramustine?

This compound is the L-alanine ester of estramustine. It is designed to be a more targeted form of the drug. The estradiol moiety in its structure allows it to be selectively concentrated in cells that are positive for the estrogen receptor, such as certain prostate and breast cancer cells. Once inside the target cells, it is metabolized into estramustine.

Q4: What is a typical effective concentration range for this compound in in vitro experiments?

As this compound is a prodrug of estramustine, the effective concentrations of estramustine can be used as a guide. For estramustine, an IC50 value of approximately 16 µM has been reported for inhibiting mitosis in DU 145 prostate cancer cells. In studies with MCF-7 breast cancer cells, concentrations ranging from 5 to 25 µmol/L have been used to investigate its effects on microtubules and cell proliferation over a 48-hour period. Researchers should perform a dose-response curve to determine the optimal concentration for their specific cell line and experimental conditions.

Troubleshooting Guide

High variability and lack of reproducibility are common challenges in cell-based assays. The following guide addresses specific issues that may be encountered when working with this compound.

Issue Possible Causes Recommended Solutions
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects.- Ensure the cell suspension is thoroughly mixed before and during plating. - Use calibrated pipettes and pre-wet the tips. - To mitigate edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.
Lower than expected potency (High IC50) Compound degradation, suboptimal reagent concentration, incorrect incubation times.- this compound, like many pharmaceutical compounds, can be sensitive to light, temperature, and pH. Prepare fresh stock solutions and minimize freeze-thaw cycles. Store aliquots at -80°C. - Perform a thorough dose-response experiment with a wide range of concentrations. - Optimize incubation time for your specific cell line; a 48-hour incubation is a common starting point.
Inconsistent dose-response curve Cell health issues, compound precipitation at high concentrations.- Ensure cells are in the logarithmic growth phase and have high viability before seeding. - Check for mycoplasma contamination. - Visually inspect the wells with the highest concentrations for any signs of compound precipitation. If observed, consider using a different solvent or lowering the maximum concentration.
Unexpected cytotoxicity at low concentrations Solvent toxicity, cell line sensitivity.- Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). - Include a "vehicle-only" control group. - Some cell lines may be particularly sensitive to microtubule-targeting agents. Consider using a less sensitive cell line for initial experiments if possible.

Experimental Protocols

Cell Proliferation Assay Using Sulforhodamine B (SRB)

This protocol is adapted from methodologies used for assessing the anti-proliferative effects of microtubule-targeting agents.

1. Cell Seeding:

  • Plate cells in a 96-well plate at a predetermined optimal density (e.g., 0.8 x 10^5 cells/mL for MCF-7 cells).
  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a serial dilution of this compound in culture medium. It is recommended to test a range of concentrations (e.g., from 0.1 µM to 100 µM) to generate a complete dose-response curve.
  • Include a vehicle control (medium with the same concentration of solvent, e.g., 0.1% DMSO).
  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
  • Incubate the plates for a period equivalent to at least one cell cycle (e.g., 48 hours for MCF-7 cells) at 37°C.

3. Cell Fixation:

  • After incubation, gently remove the medium.
  • Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
  • Wash the plates five times with slow-running tap water and allow them to air dry completely.

4. Staining:

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
  • Stain for 30 minutes at room temperature.
  • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
  • Allow the plates to air dry completely.

5. Measurement:

  • Dissolve the bound stain by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
  • Place the plates on a shaker for 5 minutes to ensure the dye has completely dissolved.
  • Read the absorbance at 510 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell growth inhibition compared to the vehicle control.
  • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Visualizations

Diagrams of Pathways and Workflows

Alestramustine_Mechanism cluster_drug Drug Action cluster_cellular Cellular Impact cluster_outcome Outcome This compound This compound (Prodrug) Estramustine Estramustine (Active Drug) This compound->Estramustine Metabolism in Estrogen Receptor+ Cells Tubulin α/β-Tubulin Dimers Estramustine->Tubulin Binds to β-tubulin Microtubules Microtubules (Dynamic) Estramustine->Microtubules Disrupts Dynamics Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Stabilization Kinetic Stabilization of Microtubules Microtubules->Stabilization MitoticArrest Mitotic Arrest Stabilization->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

experimental_workflow start Start seed_cells 1. Seed Cells in 96-well plate start->seed_cells incubate_24h 2. Incubate 24h (Cell Adhesion) seed_cells->incubate_24h prep_drug 3. Prepare this compound Serial Dilutions incubate_24h->prep_drug treat_cells 4. Treat Cells (Drug + Controls) prep_drug->treat_cells incubate_48h 5. Incubate 48h (Treatment Period) treat_cells->incubate_48h fix_cells 6. Fix Cells (TCA) incubate_48h->fix_cells stain_cells 7. Stain with SRB fix_cells->stain_cells read_plate 8. Read Absorbance (510 nm) stain_cells->read_plate analyze_data 9. Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a cell proliferation (SRB) assay.

troubleshooting_guide start Inconsistent Results? high_variability High variability between replicates? start->high_variability Yes low_potency Lower than expected potency? start->low_potency No check_seeding Review cell seeding protocol & pipetting high_variability->check_seeding Yes high_variability->low_potency No check_seeding->low_potency check_compound Check compound stability. Prepare fresh stock. low_potency->check_compound Yes bad_curve Poor dose-response curve shape? low_potency->bad_curve No check_incubation Optimize incubation time. check_compound->check_incubation check_incubation->bad_curve check_cells Assess cell health & check for contamination. bad_curve->check_cells Yes end Consistent Results bad_curve->end No check_solubility Check for precipitation at high concentrations. check_cells->check_solubility check_solubility->end

Caption: Troubleshooting decision tree for this compound assays.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Alestramustine and Other Taxanes in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Alestramustine and other taxanes, focusing on their mechanisms of action and clinical efficacy, supported by experimental data. As this compound was never marketed, this comparison primarily evaluates its active metabolite, estramustine, in relation to the widely used taxanes, paclitaxel and docetaxel.

Executive Summary

This compound, a prodrug of estramustine, and taxanes like paclitaxel and docetaxel, all target microtubules, crucial components of the cellular cytoskeleton, thereby inhibiting cell division. However, they do so through distinct mechanisms. Taxanes are known microtubule stabilizers, promoting polymerization and preventing depolymerization. In contrast, estramustine exhibits a more complex mechanism, including depolymerizing microtubules at high concentrations and kinetically stabilizing them at lower concentrations, in addition to possessing anti-androgenic properties.

Direct comparative efficacy data between this compound as a monotherapy and taxanes is unavailable due to this compound not being marketed. Clinical data primarily exists for estramustine in combination with taxanes, particularly in hormone-refractory prostate cancer (HRPC). These combination therapies have demonstrated notable efficacy, suggesting a synergistic or additive effect. This guide will delve into their mechanisms, present available preclinical and clinical data, and provide detailed experimental protocols for key assays.

Mechanism of Action: A Tale of Microtubule Interference

The primary target for both this compound's active metabolite and taxanes is the microtubule network within cancer cells. Disruption of microtubule dynamics leads to cell cycle arrest, primarily during mitosis, and subsequent apoptosis (programmed cell death).

This compound (via Estramustine):

This compound is a conjugate of estradiol and a nitrogen mustard. It acts as a prodrug, being metabolized to estramustine and estradiol.[1] The estrogenic component facilitates its uptake in estrogen receptor-positive tissues like the prostate.[1] Estramustine's antineoplastic effects are attributed to its interaction with microtubules. It binds to microtubule-associated proteins (MAPs) and tubulin, leading to a disruption of microtubule structure and function.[2] At higher concentrations, estramustine can cause microtubule depolymerization.[2] However, at clinically relevant concentrations, it has been shown to kinetically stabilize microtubule dynamics by reducing both the growing and shortening rates and increasing the time microtubules spend in a paused state.[3] This stabilization is associated with tubulin acetylation and leads to spindle abnormalities and mitotic arrest.

Taxanes (Paclitaxel and Docetaxel):

Paclitaxel and docetaxel are microtubule-stabilizing agents. They bind to the β-tubulin subunit of microtubules, promoting the assembly of tubulin into stable, non-functional microtubules and inhibiting their disassembly. This leads to the formation of abnormal microtubule bundles and asters, disrupting the mitotic spindle and causing cell cycle arrest at the G2/M phase, ultimately triggering apoptosis. Docetaxel is considered to be approximately twice as potent as paclitaxel in inhibiting microtubule depolymerization.

Signaling_Pathway Comparative Mechanism of Action on Microtubules cluster_0 This compound (via Estramustine) cluster_1 Taxanes (Paclitaxel/Docetaxel) This compound This compound (Prodrug) Estramustine Estramustine (Active Metabolite) This compound->Estramustine MAPs Microtubule-Associated Proteins (MAPs) Estramustine->MAPs Tubulin_E β-Tubulin Estramustine->Tubulin_E Stabilization_E Kinetic Stabilization (Low Concentration) Estramustine->Stabilization_E Depolymerization Microtubule Depolymerization (High Concentration) MAPs->Depolymerization Tubulin_E->Depolymerization Spindle_Defects_E Spindle Defects Depolymerization->Spindle_Defects_E Stabilization_E->Spindle_Defects_E Mitotic_Arrest_E Mitotic Arrest Spindle_Defects_E->Mitotic_Arrest_E Apoptosis_E Apoptosis Mitotic_Arrest_E->Apoptosis_E Taxanes Paclitaxel / Docetaxel Tubulin_T β-Tubulin Taxanes->Tubulin_T Polymerization Enhanced Polymerization Tubulin_T->Polymerization Stabilization_T Microtubule Stabilization Polymerization->Stabilization_T Spindle_Defects_T Abnormal Spindle Formation Stabilization_T->Spindle_Defects_T Mitotic_Arrest_T G2/M Arrest Spindle_Defects_T->Mitotic_Arrest_T Apoptosis_T Apoptosis Mitotic_Arrest_T->Apoptosis_T

Figure 1: Comparative signaling pathways of this compound (via estramustine) and Taxanes on microtubule dynamics.

Preclinical Efficacy

Direct preclinical studies comparing the efficacy of this compound or estramustine as single agents against taxanes are limited. However, preclinical models have demonstrated the activity of estramustine and have shown synergistic effects when combined with taxanes.

In a preclinical study using a PC3 human prostate cancer xenograft model in mice, the combination of docetaxel, estramustine, and thalidomide resulted in an 88% reduction in tumor volume at 17 days compared to the control. Another preclinical study showed that the combination of estramustine with paclitaxel produced additive or greater antimitotic and cytotoxic effects.

Clinical Efficacy: A Focus on Combination Therapy in Prostate Cancer

The majority of clinical data for estramustine is in the context of combination therapy with taxanes for the treatment of hormone-refractory prostate cancer (HRPC). These studies have consistently shown that the combination is active and offers a survival benefit over previous standard-of-care treatments.

Table 1: Clinical Efficacy of Docetaxel-Based Regimens in HRPC

Trial / StudyTreatment ArmNumber of PatientsMedian Overall Survival (months)PSA Response Rate (>50% decline)Key Findings
SWOG 9916 Docetaxel + Estramustine38517.550%Statistically significant improvement in overall survival compared to Mitoxantrone + Prednisone.
Mitoxantrone + Prednisone38515.627%
TAX 327 Docetaxel (3-weekly) + Prednisone33518.945%Significant survival benefit over Mitoxantrone + Prednisone.
Docetaxel (weekly) + Prednisone33417.448%
Mitoxantrone + Prednisone33716.532%
Meta-analysis (4 RCTs) Docetaxel + Estramustine200Not significantly different from Docetaxel alone55%Significantly improved PSA response rate compared to docetaxel-based therapy alone.
Docetaxel-based therapy200-41%

Table 2: Clinical Efficacy of Paclitaxel-Based Regimens in HRPC

Trial / StudyTreatment ArmNumber of PatientsMedian Overall Survival (months)PSA Response Rate (>50% decline)Key Findings
Phase II Study (Berry et al.) Paclitaxel + Estramustine6615.642%The combination was active and well-tolerated.
Phase I Study (Kuzel et al.) Paclitaxel + Estramustine261630.8%Determined the recommended phase II dose and confirmed anti-tumor activity.
Phase I Study (Hudes et al.) Paclitaxel + Estramustine18 (prostate cancer subgroup not specified)-Objective responses in 2 prostate cancer patientsDemonstrated feasibility and preliminary activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the study of these microtubule-targeting agents.

In Vitro Microtubule Polymerization Assay

This assay is fundamental to determining a compound's direct effect on microtubule assembly.

Experimental_Workflow_1 In Vitro Microtubule Polymerization Assay Workflow A Prepare reaction mix: - Purified tubulin - GTP - Test compound (e.g., Estramustine, Paclitaxel) or vehicle control B Incubate at 37°C to initiate polymerization A->B C Monitor microtubule assembly over time by measuring absorbance (turbidity) at 340 nm using a spectrophotometer B->C D Analyze data: - Plot absorbance vs. time - Determine polymerization rate and extent C->D E Compare the effects of the test compound to the vehicle control D->E

Figure 2: Workflow for an in vitro microtubule polymerization assay.

Protocol Details: A typical in vitro tubulin polymerization assay involves incubating purified tubulin with GTP at 37°C in the presence or absence of the test compound. The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.

Live-Cell Microtubule Dynamics Assay

This assay allows for the real-time visualization of a compound's effect on microtubule dynamics within living cells.

Experimental_Workflow_2 Live-Cell Microtubule Dynamics Assay Workflow A Culture cells expressing fluorescently tagged tubulin (e.g., GFP-tubulin) B Treat cells with the test compound or vehicle control A->B C Acquire time-lapse fluorescence microscopy images of individual microtubules B->C D Generate kymographs to visualize microtubule life history C->D E Analyze kymographs to quantify: - Growth and shortening rates - Catastrophe and rescue frequencies D->E F Compare dynamic parameters between treated and control cells E->F

Figure 3: Workflow for a live-cell microtubule dynamics assay.

Protocol Details: Cells stably expressing a fluorescently tagged tubulin (e.g., GFP-tubulin) are cultured on glass-bottom dishes. After treatment with the test compound, time-lapse images of individual microtubules are captured using a fluorescence microscope equipped with a live-cell imaging chamber. The resulting image series is used to generate kymographs, which are graphical representations of microtubule movement over time. From these kymographs, parameters of microtubule dynamics, such as growth and shortening rates and the frequencies of catastrophe (transition from growth to shortening) and rescue (transition from shortening to growth), can be quantified and compared between treated and control cells.

Clinical Trial Protocol for PSA Response Evaluation (Example: SWOG 9916)

The evaluation of Prostate-Specific Antigen (PSA) response is a key endpoint in clinical trials for prostate cancer.

Logical_Relationship PSA Response Evaluation in a Clinical Trial A Patient Enrollment: - Histologically confirmed HRPC - Progressive disease B Baseline Assessment: - Measure serum PSA level A->B C Randomization to Treatment Arms: - e.g., Docetaxel + Estramustine - e.g., Mitoxantrone + Prednisone B->C D Treatment Administration (e.g., 21-day cycles) C->D E Regular PSA Monitoring (e.g., every 3 weeks) D->E F Response Evaluation: - PSA decline of ≥50% from baseline, confirmed by a second measurement ≥3 weeks later E->F G Data Analysis: - Compare PSA response rates between treatment arms F->G

Figure 4: Logical flow for evaluating PSA response in a prostate cancer clinical trial.

Protocol Details (based on SWOG 9916 and general practice): Patients with histologically confirmed hormone-refractory prostate cancer and evidence of disease progression are enrolled. A baseline serum PSA level is established before randomization to different treatment arms. PSA levels are then monitored regularly throughout the treatment cycles. A PSA response is typically defined as a 50% or greater reduction in serum PSA from the baseline, which is confirmed by a second PSA measurement taken at least three weeks later. The proportion of patients achieving a PSA response is a key secondary endpoint for assessing treatment efficacy.

Conclusion

While a direct head-to-head comparison of this compound and taxanes is not possible due to the former not being commercially available, an analysis of its active metabolite, estramustine, provides valuable insights. Both estramustine and taxanes disrupt microtubule function, a cornerstone of their anticancer activity, albeit through different mechanisms. The clinical data strongly supports the use of estramustine in combination with taxanes, particularly docetaxel, for the treatment of hormone-refractory prostate cancer, where this combination has demonstrated a survival advantage over previous standard-of-care regimens. The synergistic or additive effects observed in these combination therapies highlight the potential of targeting microtubules through multiple mechanisms. Future research could explore the development of novel agents that combine the distinct microtubule-interfering properties of both estramustine and taxanes in a single molecule.

References

Alestramustine vs. Vinca Alkaloids: A Comparative Analysis of Antimitotic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimitotic properties of Alestramustine and the well-established class of chemotherapeutic agents, the vinca alkaloids. The information presented herein is intended to support research and development efforts in oncology by providing a clear, data-driven comparison of these microtubule-targeting agents.

Executive Summary

This compound, a conjugate of estradiol and nor-nitrogen mustard, and vinca alkaloids, derived from the periwinkle plant, both exert their anticancer effects by disrupting microtubule dynamics, leading to mitotic arrest and subsequent cell death. While their ultimate cellular target is similar, their mechanisms of action, potency, and cellular interactions exhibit key differences. This guide summarizes quantitative data on their cytotoxic and antimitotic effects, details the experimental protocols used to derive this data, and provides visual representations of their mechanisms and experimental workflows.

Data Presentation: Quantitative Comparison of Cytotoxicity

The following table summarizes the cytotoxic effects of estramustine (the active metabolite of this compound) and vinblastine, a representative vinca alkaloid, in various human prostate cancer cell lines.

Cell LineDrugTD50 (Concentration for 50% Toxic Dose)IC50 (Concentration for 50% Inhibition)Citation
DU-145 Estramustine1.45 µM16 µM[1][2]
Vinblastine3.70 nM3 nM[1][2]
PC-3 Estramustine4.30 µM-[2]
Vinblastine1.40 nM-
LNCaP Estramustine2.65 µM-
Vinblastine1.90 nM-

Note: TD50 and IC50 values can vary based on the specific experimental conditions and assays used.

Mechanisms of Antimitotic Action

This compound (via its active metabolite, Estramustine):

This compound acts as a prodrug, being metabolized to estramustine. Estramustine disrupts microtubule function through a dual mechanism. It binds directly to β-tubulin, but at a site distinct from the vinca alkaloid binding site. Additionally, it has been shown to bind to microtubule-associated proteins (MAPs), further interfering with microtubule assembly and stability. This disruption of the microtubule network leads to an arrest of cells in the G2/M phase of the cell cycle. The estradiol component of this compound is thought to facilitate its uptake in estrogen receptor-positive cells.

Vinca Alkaloids:

Vinca alkaloids, such as vinblastine and vincristine, exert their antimitotic effects by binding to β-tubulin at a specific site, known as the vinca domain. This binding inhibits the polymerization of tubulin into microtubules. At low concentrations, vinca alkaloids can suppress microtubule dynamics without causing net microtubule depolymerization, which is sufficient to trigger mitotic arrest. This disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a halt in metaphase and subsequent apoptosis, often mediated through the c-Jun N-terminal kinase (JNK) signaling pathway.

Mandatory Visualizations

Signaling and Mechanistic Pathways

Alestramustine_Mechanism This compound This compound (Prodrug) Estramustine Estramustine (Active Metabolite) This compound->Estramustine Metabolism BetaTubulin β-Tubulin Estramustine->BetaTubulin Binds to distinct site MAPs Microtubule-Associated Proteins (MAPs) Estramustine->MAPs Binds to Microtubule Microtubule Disruption BetaTubulin->Microtubule MAPs->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of this compound's antimitotic activity.

Vinca_Alkaloid_Pathway Vinca_Alkaloid Vinca Alkaloid (e.g., Vinblastine) BetaTubulin β-Tubulin (Vinca Domain) Vinca_Alkaloid->BetaTubulin Binds to Polymerization Inhibition of Tubulin Polymerization BetaTubulin->Polymerization Spindle Mitotic Spindle Disruption Polymerization->Spindle Metaphase_Arrest Metaphase Arrest Spindle->Metaphase_Arrest JNK_Pathway JNK Pathway Activation Metaphase_Arrest->JNK_Pathway Apoptosis Apoptosis JNK_Pathway->Apoptosis

Caption: Antimitotic signaling pathway of Vinca Alkaloids.

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture DU-145 cells Drug_Dilution 2. Prepare serial dilutions of This compound & Vinca Alkaloid Seeding 3. Seed cells in 96-well plates Drug_Dilution->Seeding Treatment 4. Treat cells with drug dilutions Seeding->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation MTT_Assay 6. Perform MTT Assay Incubation->MTT_Assay Absorbance 7. Measure absorbance at 570 nm MTT_Assay->Absorbance IC50_Calc 8. Calculate IC50 values Absorbance->IC50_Calc

Caption: Workflow for determining IC50 values.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Human prostate carcinoma DU-145 cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for determining the IC50 values of cytotoxic compounds.

  • Cell Seeding: DU-145 cells are harvested from exponential phase cultures, counted, and seeded into 96-well microtiter plates at a density of 5 x 10³ cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Drug Treatment: Stock solutions of estramustine and vinblastine are prepared in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with 100 µL of the respective drug dilutions. Control wells receive medium with DMSO at the same final concentration as the treated wells.

  • Incubation: Plates are incubated for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition and Incubation: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Immunofluorescence Staining for Microtubule Organization

This protocol is used to visualize the effects of the drugs on the cellular microtubule network.

  • Cell Preparation: DU-145 cells are grown on glass coverslips in 6-well plates until they reach 50-70% confluency.

  • Drug Treatment: Cells are treated with estramustine or vinblastine at concentrations around their respective IC50 values for a predetermined period (e.g., 24 hours).

  • Fixation: The culture medium is removed, and the cells are washed with PBS. Cells are then fixed with 3.7% formaldehyde in PBS for 10 minutes at room temperature.

  • Permeabilization: After washing with PBS, the cells are permeabilized with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking: The coverslips are washed with PBS and then blocked with 1% bovine serum albumin (BSA) in PBS for 30 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation: The cells are incubated with a primary antibody against α-tubulin (diluted in 1% BSA in PBS) for 1 hour at room temperature in a humidified chamber.

  • Secondary Antibody Incubation: After washing with PBS, the cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

  • Mounting and Visualization: The coverslips are washed with PBS, mounted on glass slides using a mounting medium containing DAPI (to stain the nuclei), and sealed. The microtubule organization is then visualized using a fluorescence microscope.

Conclusion

Both this compound and vinca alkaloids are effective antimitotic agents that target microtubule integrity, albeit through different mechanisms and with significantly different potencies. The data presented indicates that vinca alkaloids, such as vinblastine, are substantially more potent in their cytotoxic effects on prostate cancer cell lines compared to estramustine. However, the unique dual mechanism of this compound, targeting both tubulin and MAPs, and its potential for targeted delivery to estrogen receptor-positive cells, warrants further investigation. The experimental protocols provided in this guide offer a framework for conducting comparative studies to further elucidate the therapeutic potential of these compounds.

References

Alestramustine's Impact on Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Alestramustine, a prodrug of estramustine, has demonstrated notable cytotoxic effects across a variety of cancer cell lines. This guide provides a comparative overview of its efficacy, delving into available experimental data, methodologies, and the underlying mechanism of action.

Quantitative Efficacy of Estramustine Across Cancer Cell Lines

The cytotoxic and anti-proliferative effects of estramustine, the active metabolite of this compound, have been evaluated in several cancer cell lines. The following table summarizes the available quantitative data, primarily focusing on metrics such as the half-maximal inhibitory concentration (IC50), 50% inhibitory dose (ID50), and 50% toxic dose (TD50). It is important to note that these values are derived from various studies and experimental conditions may differ, warranting careful interpretation when making direct comparisons.

Cell LineCancer TypeMetricConcentrationReference
DU 145Prostate CarcinomaIC50 (antimitotic activity)~16 µM[1]
DU 145Prostate CarcinomaTD501.45 - 4.30 µM[2]
PC-3Prostate CarcinomaTD501.45 - 4.30 µM[2]
LNCaPProstate CarcinomaTD501.45 - 4.30 µM[2]
1542TProstate CarcinomaTD501.45 - 4.30 µM[2]
HeLa S3Cervical CarcinomaID502.5 µg/mL
BIXLEROvarian CarcinomaDose-dependent inhibition25-100 µg/mL
DK2NMAOvarian CarcinomaDose-dependent inhibition25-100 µg/mL
SKOV3Ovarian CarcinomaDose-dependent inhibition25-100 µg/mL
BIX3Ovarian CarcinomaDose-dependent inhibition25-100 µg/mL

Experimental Protocols

The following provides a generalized, detailed methodology for a key experiment cited in the evaluation of estramustine's cytotoxic effects.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.

1. Cell Seeding:

  • Cancer cell lines are cultured in appropriate media and conditions.

  • Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

  • Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of estramustine is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of estramustine are made in the cell culture medium to achieve a range of final concentrations.

  • The medium from the cell plates is replaced with the medium containing the different concentrations of estramustine. Control wells receive medium with the vehicle (solvent) only.

  • Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is prepared in phosphate-buffered saline (PBS).

  • The MTT solution is added to each well and the plates are incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

5. Data Analysis:

  • The absorbance values are corrected by subtracting the background absorbance from wells with no cells.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

  • The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: Signaling Pathway

Estramustine primarily exerts its cytotoxic effects by disrupting microtubule function, which is crucial for cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis (programmed cell death).

Estramustine_Signaling_Pathway cluster_cell Cancer Cell This compound This compound (Prodrug) Estramustine Estramustine (Active Metabolite) This compound->Estramustine Metabolism Tubulin α/β-Tubulin Dimers Estramustine->Tubulin Binds to Microtubules Microtubules Estramustine->Microtubules Inhibits Polymerization & Promotes Depolymerization MAPs Microtubule-Associated Proteins (MAPs) Estramustine->MAPs Binds to Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle MAPs->Microtubules Stabilizes G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound's mechanism of action in cancer cells.

The diagram above illustrates the conversion of the prodrug this compound into its active metabolite, estramustine. Estramustine then targets both tubulin dimers and microtubule-associated proteins (MAPs), leading to the disruption of microtubule dynamics. This interference with microtubule polymerization and depolymerization prevents the proper formation of the mitotic spindle, a critical structure for cell division. The inability to form a functional mitotic spindle results in the arrest of the cell cycle at the G2/M phase, which ultimately triggers apoptosis, or programmed cell death, in the cancer cell.

References

A Comparative Analysis of Alestramustine and Its Active Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, this guide provides a comprehensive comparative analysis of the antineoplastic agent Alestramustine and its primary active metabolites, estramustine and estradiol. This document synthesizes available data on their mechanisms of action, cytotoxic activities, and pharmacokinetic profiles, supported by detailed experimental protocols and visual diagrams of key signaling pathways.

This compound, a cytostatic agent, was developed as a prodrug to enhance the delivery of its active components to target tissues.[1] It is an L-alanine ester of estramustine, which itself is a conjugate of a nitrogen mustard derivative and estradiol.[1] Upon administration, this compound is metabolized into two primary active compounds: estramustine and estradiol.[1] This dual-action approach aims to combine the microtubule-disrupting effects of estramustine with the hormonal, estrogen receptor-mediated activity of estradiol, theoretically offering a targeted and potent anticancer strategy, particularly for hormone-sensitive cancers like prostate and breast cancer.[1]

Comparative Data Summary

Due to this compound never being marketed, direct comparative preclinical and clinical studies against its active metabolites are scarce in publicly available literature.[1] The following tables summarize the available quantitative data for estramustine and estradiol. The data for this compound is largely inferred from its nature as a prodrug.

Compound Target Cell Line IC50 Reference
EstramustineMicrotubulesHeLa S32.5 µg/mL
EstradiolEstrogen ReceptorsJurkat (T-lymphoma)Cytotoxic effects observed at µM concentrations
This compoundProdrug-Data not available-

Table 1: Comparative Cytotoxicity. This table presents the half-maximal inhibitory concentration (IC50) values, a measure of cytotoxic potency, for estramustine and estradiol in specific cancer cell lines. Data for this compound is not available.

Parameter Estramustine Phosphate (Oral) Estradiol (Intramuscular Esters) This compound
Bioavailability Incomplete absorption, extensive presystemic dephosphorylationVariable based on ester formData not available
Primary Metabolites Estromustine, Estradiol, EstroneEstroneEstramustine, Estradiol
Terminal Half-life 10-20 hours (for estromustine)4-11 days (ester dependent)Data not available
References -

Table 2: Comparative Pharmacokinetic Parameters. This table outlines key pharmacokinetic properties of orally administered estramustine phosphate and intramuscular estradiol esters. As this compound was never marketed, specific pharmacokinetic data is not available.

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects through the distinct mechanisms of its two active metabolites: the anti-microtubule activity of estramustine and the estrogenic activity of estradiol.

Estramustine: Disruption of the Microtubule Network

Estramustine's primary mechanism of action is the disruption of microtubule dynamics, which is crucial for cell division, intracellular transport, and maintenance of cell structure. It binds to microtubule-associated proteins (MAPs) and β-tubulin, leading to the disassembly of microtubules and arresting cells in the G2/M phase of the cell cycle.

Estramustine_Pathway cluster_cell Cancer Cell This compound This compound (Prodrug) Estramustine Estramustine This compound->Estramustine Metabolism MAPs Microtubule-Associated Proteins (MAPs) Estramustine->MAPs Binds to Tubulin β-Tubulin Estramustine->Tubulin Binds to Microtubules Microtubules Disassembly Microtubule Disassembly Microtubules->Disassembly Leads to MitoticArrest Mitotic Arrest (G2/M Phase) Disassembly->MitoticArrest Results in Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Estramustine's anti-microtubule signaling pathway.
Estradiol: Modulation of Estrogen Receptor Signaling

Estradiol, the second active metabolite, is a potent agonist of the estrogen receptor (ER). In hormone-sensitive cancers, such as ER-positive breast and prostate cancer, the binding of estradiol to the ER can have complex, context-dependent effects. In some instances, high doses of estrogens can paradoxically lead to apoptosis and tumor regression. The estrogen signaling pathway is multifaceted, involving both genomic and non-genomic actions.

Estradiol_Pathway cluster_cell ER-Positive Cancer Cell This compound This compound (Prodrug) Estradiol Estradiol This compound->Estradiol Metabolism ER Estrogen Receptor (ER) Estradiol->ER Binds to Nucleus Nucleus ER->Nucleus Translocates to ERE Estrogen Response Element (ERE) ER->ERE Binds to GeneTranscription Gene Transcription (Altered) ERE->GeneTranscription Regulates CellEffects Cellular Effects (e.g., Apoptosis) GeneTranscription->CellEffects Leads to

Estradiol's estrogen receptor signaling pathway.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Determination of IC50 by MTT Assay

This protocol is used to assess the cytotoxic effects of a compound on a cancer cell line.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line (e.g., HeLa, Jurkat) in appropriate medium until 70-80% confluency.

  • Harvest cells using trypsin-EDTA, resuspend in fresh medium, and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (this compound, estramustine, or estradiol) in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution to create a range of concentrations.

  • Remove the culture medium from the 96-well plate and add 100 µL of medium containing the different compound concentrations to the respective wells. Include a vehicle control (medium with solvent) and a no-cell control (medium only).

3. Incubation and MTT Addition:

  • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

4. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes at a low speed.

  • Measure the absorbance at 490 nm using a microplate reader.

5. Data Analysis:

  • Subtract the absorbance of the no-cell control from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a compound to the estrogen receptor.

1. Preparation of Uterine Cytosol:

  • Prepare a TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

  • Harvest uteri from ovariectomized female rats (7-10 days post-ovariectomy).

  • Homogenize the uteri in TEDG buffer and centrifuge to obtain the cytosolic fraction.

2. Competitive Binding Reaction:

  • In assay tubes, combine the uterine cytosol (50-100 µg of protein), a fixed concentration of radiolabeled estradiol ([³H]-E2, e.g., 0.5-1.0 nM), and increasing concentrations of the competitor compound (this compound, estramustine, or unlabeled estradiol).

  • The total assay volume should be consistent (e.g., 0.5 mL).

  • Incubate the tubes at 4°C for 18-24 hours.

3. Separation of Bound and Unbound Ligand:

  • Add a hydroxylapatite (HAP) slurry to each tube to bind the receptor-ligand complexes.

  • Incubate on ice with intermittent vortexing.

  • Centrifuge the tubes and wash the HAP pellets with buffer to remove unbound radioligand.

4. Scintillation Counting and Data Analysis:

  • Resuspend the final HAP pellets in scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Plot the percentage of total [³H]-E2 binding against the logarithm of the competitor concentration.

  • The concentration of the competitor that inhibits 50% of the maximum [³H]-E2 binding is the IC50, from which the binding affinity (Ki) can be calculated.

Assessment of Microtubule Disruption by Fluorescence Microscopy

This method visualizes the effects of a compound on the microtubule network within cells.

1. Cell Culture and Treatment:

  • Seed cells onto glass coverslips in a petri dish and allow them to adhere and grow.

  • Treat the cells with the test compound (e.g., estramustine) at various concentrations and for different time points. Include a vehicle-treated control group.

2. Immunofluorescence Staining:

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

  • Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).

  • Incubate the cells with a primary antibody against α-tubulin or β-tubulin.

  • Wash the cells and then incubate with a fluorescently labeled secondary antibody.

  • Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

3. Confocal Microscopy and Image Analysis:

  • Acquire images of the microtubule network using a confocal microscope.

  • Analyze the images to assess changes in microtubule organization, density, and integrity in the treated cells compared to the control cells. Look for evidence of microtubule depolymerization, fragmentation, or abnormal spindle formation in mitotic cells.

Conclusion

This compound represents a rational drug design approach, aiming to deliver a dual-acting therapeutic payload to cancer cells. Its active metabolites, estramustine and estradiol, possess distinct and potentially synergistic mechanisms of action. Estramustine disrupts the fundamental cellular machinery of mitosis by targeting microtubules, while estradiol engages with the estrogen receptor signaling pathway, a key driver in certain hormone-sensitive malignancies.

The lack of direct comparative studies on this compound itself highlights a significant data gap. Future research should focus on head-to-head comparisons of this compound with estramustine and estradiol to elucidate the pharmacokinetics of the prodrug and to determine if it offers a superior therapeutic index. The experimental protocols provided herein offer a framework for conducting such vital comparative analyses, which will be crucial in fully understanding the potential of this and similar targeted drug delivery strategies in oncology.

References

Validating Biomarkers for Alestramustine Sensitivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of potential biomarkers for predicting sensitivity to Alestramustine. It includes a detailed comparison with alternative therapies for advanced prostate cancer, supported by experimental data and detailed methodologies.

This compound, a prodrug of the microtubule inhibitor estramustine, holds therapeutic promise due to its targeted accumulation in estrogen receptor-positive (ER+) cells. This guide explores the validation of key biomarkers—Estrogen Receptor (ER), tubulin isotypes, and microtubule-associated proteins (MAPs)—to identify patient populations most likely to respond to this compound therapy.

Biomarker Validation for this compound Sensitivity

The efficacy of this compound is intrinsically linked to its mechanism of action, which involves disruption of microtubule dynamics. Validating biomarkers that reflect this mechanism is crucial for patient stratification and personalized treatment strategies.

Estrogen Receptor (ER) Status

Rationale: this compound's estrogenic moiety facilitates its selective uptake into ER-positive cells, suggesting that ER expression could be a primary determinant of drug accumulation and, consequently, therapeutic efficacy. While direct clinical data correlating ER status with this compound response is limited due to the drug not being marketed, the principle of targeted delivery to ER-expressing tumors forms a strong basis for its investigation as a predictive biomarker.

Supporting Data: Immunohistochemical studies have confirmed the presence of estrogen receptors in a subset of prostate carcinomas.[1][2] Although the direct impact on this compound's efficacy is yet to be clinically quantified, the targeted mechanism suggests a higher probability of response in ER-positive tumors.

Table 1: Estrogen Receptor Expression in Prostatic Tissues

Tissue TypeERα Positivity (Stromal)ERα Positivity (Glandular)ERβ Predominance
Benign Prostatic Hyperplasia67%60%Epithelial
Prostate Carcinoma71%4%Epithelial and Stromal

Data synthesized from immunohistochemical analyses of prostate tissues.[2]

Experimental Protocol: Immunohistochemistry for Estrogen Receptor (ERα) in Prostate Tissue

This protocol outlines the key steps for the immunohistochemical detection of ERα in formalin-fixed, paraffin-embedded (FFPE) prostate tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 5 minutes each, followed by a final wash in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a pressure cooker or water bath.

    • Immerse slides in a sodium citrate buffer (pH 6.0) and heat to 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Wash slides in Tris-buffered saline (TBS).

    • Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific antibody binding with a protein block solution for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate slides with a primary antibody against ERα (e.g., clone 1D5) overnight at 4°C.

  • Detection:

    • Wash slides in TBS.

    • Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.

  • Chromogen and Counterstaining:

    • Develop the signal with a DAB (3,3'-diaminobenzidine) substrate.

    • Counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate slides through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Tubulin Isotypes

Rationale: this compound's active metabolite, estramustine, disrupts microtubule function. Alterations in the expression of different tubulin isotypes, particularly βIII-tubulin, have been linked to resistance to microtubule-targeting agents.[3][4] Investigating the tubulin isotype profile of tumors could therefore predict sensitivity to this compound.

Supporting Data: Studies on estramustine-resistant prostate cancer cell lines have shown a significant increase in the expression of βIII-tubulin. This suggests that tumors with low levels of βIII-tubulin may be more susceptible to the microtubule-disrupting effects of this compound.

Table 2: Tubulin Isotype Expression and Drug Resistance

Tubulin IsotypeAssociation with Resistance to Microtubule-Targeting AgentsCancer Type
βIII-tubulin (TUBB3)Increased expression correlated with resistanceProstate, Ovarian, Lung, Breast
βI-tubulinIncreased expression in some resistant cell linesProstate
βII-tubulinAltered expression in resistant cell linesVarious

Data from in vitro and clinical studies on microtubule-targeting agents.

Experimental Protocol: Analysis of Tubulin Isotype Expression

This protocol describes a method for analyzing tubulin isotype expression in cancer cell lines using mass spectrometry.

  • Sample Preparation:

    • Culture cancer cells to the desired confluency.

    • Lyse cells and isolate total protein.

  • Electrophoretic Separation:

    • Separate α- and β-tubulin subunits using SDS-PAGE with a modified Laemmli method to enhance separation of proteins of similar molecular weight.

  • Mass Spectrometry:

    • Excise the tubulin bands from the gel.

    • Perform in-gel digestion with an appropriate enzyme (e.g., trypsin).

    • Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS).

    • Identify and quantify tubulin isotypes based on their unique peptide sequences.

Microtubule-Associated Proteins (MAPs)

Rationale: Estramustine has been shown to bind to microtubule-associated proteins (MAPs), which play a crucial role in regulating microtubule stability and dynamics. The expression and phosphorylation status of specific MAPs, such as Tau, could influence the efficacy of this compound.

Supporting Data: While direct clinical evidence is still emerging, the interaction between estramustine and MAPs suggests that the MAP profile of a tumor could be a valuable biomarker. For instance, alterations in Tau expression or phosphorylation could affect microtubule stability and, in turn, the cell's sensitivity to microtubule-disrupting agents.

Table 3: Potential Role of MAPs in this compound Sensitivity

Microtubule-Associated ProteinPotential Role in Drug Sensitivity
TauAltered expression or phosphorylation may affect microtubule stability and drug binding.
MAP2Estramustine has been shown to bind to MAP2.
MAP4Plays a role in microtubule stabilization; its expression could influence drug efficacy.

Experimental Protocol: Immunohistochemistry for Tau Protein in Tumor Tissue

This protocol provides a step-by-step guide for the immunohistochemical detection of Tau protein in FFPE tumor sections.

  • Deparaffinization and Rehydration:

    • Follow the same procedure as for ERα staining.

  • Antigen Retrieval:

    • Perform HIER using a sodium citrate buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0) for 10-30 minutes.

  • Blocking:

    • Block endogenous peroxidase with 3% hydrogen peroxide for 10-15 minutes.

    • Block non-specific binding with a suitable blocking serum for 1 hour.

  • Primary Antibody Incubation:

    • Incubate with a primary antibody specific for Tau protein for 30-60 minutes at room temperature or overnight at 4°C.

  • Detection:

    • Apply a secondary antibody and incubate for 20-30 minutes at room temperature.

    • Use an HRP-linked detection system.

  • Chromogen and Counterstaining:

    • Develop the signal with a DAB substrate.

    • Counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols, clear in xylene, and mount.

Visualizing the Path to Personalized Treatment

The following diagrams illustrate the mechanism of this compound, a proposed workflow for biomarker validation, and the signaling pathways involved.

Alestramustine_Mechanism This compound This compound (Prodrug) Estramustine Estramustine (Active Drug) This compound->Estramustine Metabolism ER_Cell ER+ Tumor Cell Estramustine->ER_Cell Selective Uptake Tubulin β-tubulin Estramustine->Tubulin Binds to MAPs MAPs Estramustine->MAPs Binds to Microtubules Microtubules ER_Cell->Microtubules Cell_Division_Block Cell Division Arrest (G2/M phase) Microtubules->Cell_Division_Block Disruption leads to Tubulin->Microtubules MAPs->Microtubules

Figure 1: Mechanism of this compound Action.

Biomarker_Validation_Workflow cluster_patient Patient Cohort cluster_lab Laboratory Analysis cluster_analysis Data Analysis Tumor_Biopsy Tumor Biopsy Collection IHC Immunohistochemistry (ER, Tau) Tumor_Biopsy->IHC MS Mass Spectrometry (Tubulin Isotypes) Tumor_Biopsy->MS Correlation Correlate Biomarker Expression with Clinical Outcome IHC->Correlation MS->Correlation Stratification Patient Stratification Correlation->Stratification

Figure 2: Biomarker Validation Workflow.

Signaling_Pathways cluster_er Estrogen Receptor Signaling cluster_mt Microtubule Dynamics Estrogen Estrogen Moiety of this compound ER Estrogen Receptor Estrogen->ER Gene_Expression Altered Gene Expression ER->Gene_Expression Estramustine Estramustine Tubulin Tubulin Estramustine->Tubulin MAPs MAPs Estramustine->MAPs Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption MAPs->Microtubule_Disruption

Figure 3: Relevant Signaling Pathways.

Comparison with Alternative Therapies

For patients with castration-resistant prostate cancer (CRPC), several treatment options are available. The table below compares this compound (based on data for estramustine) with other standard-of-care therapies.

Table 4: Comparison of this compound with Alternative Therapies for CRPC

TherapyMechanism of ActionRoute of AdministrationReported Efficacy (Overall Survival)
This compound (Estramustine) Microtubule inhibitorOralAddition to chemotherapy showed a significant improvement in overall survival (HR 0.77).
Docetaxel Microtubule stabilizerIntravenousStandard first-line chemotherapy for CRPC.
Cabazitaxel Microtubule stabilizerIntravenousEffective in patients who have progressed after docetaxel.
Abiraterone Acetate Androgen synthesis inhibitorOralImproves survival in both pre- and post-chemotherapy settings.
Enzalutamide Androgen receptor antagonistOralImproves survival in both pre- and post-chemotherapy settings.
Radium-223 Alpha-emitting radiopharmaceuticalIntravenousImproves survival in patients with bone metastases.
Olaparib PARP inhibitorOralFor patients with BRCA1/2 mutations.

Conclusion

The validation of predictive biomarkers is paramount for the successful clinical implementation of this compound. Based on its mechanism of action, estrogen receptor status, tubulin isotype expression (particularly βIII-tubulin), and the profile of microtubule-associated proteins like Tau represent the most promising candidates for investigation. Rigorous clinical studies correlating these biomarkers with patient outcomes are necessary to establish their predictive value. This will enable the identification of patients who are most likely to benefit from this compound therapy, paving the way for a more personalized approach to cancer treatment.

References

A Head-to-Head Comparison of Alestramustine and Cisplatin in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alestramustine and cisplatin are both cytotoxic agents that have been investigated for the treatment of prostate cancer. However, they employ fundamentally different mechanisms to induce cancer cell death. This compound, a conjugate of estradiol and a nitrogen mustard, primarily acts as a microtubule inhibitor. In contrast, cisplatin, a platinum-based compound, exerts its anticancer effects by inducing DNA damage. This guide delves into a detailed comparison of these two agents, presenting available quantitative data, outlining relevant experimental protocols, and visualizing their distinct signaling pathways.

Data Presentation

The following tables summarize the available in vitro efficacy data for estramustine (a close analog of this compound) and cisplatin in common prostate cancer cell lines. It is crucial to note that these values are collated from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Cytotoxicity (IC50) of Estramustine and Cisplatin in Prostate Cancer Cell Lines

CompoundCell LineIC50 ValueExposure TimeReference
EstramustineDU 145~16 µM (for mitosis)Not Specified[1]
CisplatinPC398.21 µg/ml48 hours[2]
CisplatinPC3/DDP (Cisplatin-resistant)625.50 µg/ml48 hours[2]
CisplatinDU145>200 µM48 hours[3]
Cisplatin + Pdcd5DU145114.1 µM48 hours[3]
Cisplatin + Pdcd5PC350.6 µM48 hours

Note: µg/ml can be converted to µM by dividing by the molecular weight of cisplatin (300.05 g/mol ).

Table 2: In Vivo Tumor Growth Inhibition

Direct comparative in vivo studies in prostate cancer xenograft models for this compound and cisplatin were not identified in the literature search. However, individual studies have demonstrated the in vivo efficacy of both agents. For instance, estramustine has been shown to inhibit the growth of implanted Dunning rat prostate adenocarcinoma MLL cells. Similarly, cisplatin, often in combination with other agents, has demonstrated tumor growth inhibition in prostate cancer xenograft models. The lack of standardized, head-to-head in vivo experiments prevents a direct quantitative comparison of their tumor growth inhibition capabilities.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of anticancer agents like this compound and cisplatin in prostate cancer models.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Seeding: Prostate cancer cells (e.g., PC3, DU145) are seeded in 96-well plates at a density of 3 x 104 cells/well and allowed to attach overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or cisplatin). Cells treated with a vehicle (e.g., DMSO) serve as a negative control.

  • Incubation: The cells are incubated with the drug for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another few hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then determined from the dose-response curve.

Animal Xenograft Model

Xenograft models are commonly used to evaluate the in vivo efficacy of anticancer drugs.

  • Cell Preparation: Human prostate cancer cells (e.g., PC3) are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel to support tumor formation.

  • Animal Inoculation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Drug Administration: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The drug (this compound or cisplatin) is administered according to a predetermined schedule, dose, and route (e.g., intraperitoneal, oral). The control group receives a vehicle.

  • Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. At the end of the experiment, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated to assess the drug's efficacy.

  • Toxicity Assessment: The general health of the mice and any signs of toxicity, such as weight loss or changes in behavior, are monitored.

Mandatory Visualization

Signaling Pathways

Alestramustine_Mechanism cluster_cell Prostate Cancer Cell This compound This compound Microtubules Microtubules This compound->Microtubules Binds to tubulin MAPs Microtubule-Associated Proteins (MAPs) This compound->MAPs Binds to MAPs Disruption Microtubule Disruption Microtubules->Disruption MAPs->Disruption Metaphase_Arrest Metaphase Arrest Disruption->Metaphase_Arrest Apoptosis Apoptosis Metaphase_Arrest->Apoptosis

Caption: Mechanism of Action of this compound.

Cisplatin_Mechanism cluster_cell Prostate Cancer Cell Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA Enters nucleus DNA_Adducts DNA Adducts (Intra- and Interstrand Cross-links) DNA->DNA_Adducts Replication_Block Replication Block DNA_Adducts->Replication_Block Transcription_Inhibition Transcription Inhibition DNA_Adducts->Transcription_Inhibition DNA_Damage_Response DNA Damage Response (DDR) Replication_Block->DNA_Damage_Response Transcription_Inhibition->DNA_Damage_Response Apoptosis Apoptosis DNA_Damage_Response->Apoptosis

Caption: Mechanism of Action of Cisplatin.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_vitro Prostate Cancer Cell Lines (e.g., PC3, DU145) treatment Treatment with This compound or Cisplatin (Dose-response) start_vitro->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability ic50 Determine IC50 viability->ic50 randomization Randomization into Treatment Groups ic50->randomization Inform In Vivo Dosing start_vivo Immunocompromised Mice xenograft Subcutaneous Injection of Prostate Cancer Cells start_vivo->xenograft tumor_growth Tumor Growth Monitoring xenograft->tumor_growth tumor_growth->randomization drug_admin Drug Administration (this compound or Cisplatin) randomization->drug_admin tumor_measurement Tumor Volume and Weight Measurement drug_admin->tumor_measurement tgi Calculate Tumor Growth Inhibition (TGI) tumor_measurement->tgi

Caption: General Experimental Workflow for Drug Comparison.

Conclusion

References

Alestramustine and Radiation Therapy: A Comparative Guide to Synergistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alestramustine's potential synergistic effects with radiation therapy, benchmarked against established alternative treatments. As direct studies on this compound in this context are limited, this analysis relies on the extensive research conducted on its closely related compound, estramustine. The structural and mechanistic similarities between these molecules suggest that the findings for estramustine offer valuable insights into the potential behavior of this compound.

Executive Summary

The integration of chemotherapy with radiation therapy is a cornerstone of modern oncology, aiming to enhance treatment efficacy.[1] this compound, a derivative of the well-studied compound estramustine, is explored here for its potential to sensitize cancer cells to radiation. This guide synthesizes preclinical and clinical data to compare the synergistic effects of estramustine (as a proxy for this compound) with other chemotherapeutic agents like docetaxel and paclitaxel when combined with radiation, particularly in the context of prostate cancer.

The primary mechanism by which estramustine is believed to exert its radiosensitizing effect is through the disruption of microtubule function, leading to an arrest of cancer cells in the G2/M phase of the cell cycle, a phase known to be highly sensitive to radiation.[2][3] This guide presents quantitative data from various studies in structured tables for easy comparison, details the experimental protocols for key studies, and provides visualizations of the proposed signaling pathways and experimental workflows.

Comparative Analysis of Radiosensitizing Agents

The following tables summarize the quantitative data from preclinical and clinical studies on the synergistic effects of estramustine, docetaxel, and paclitaxel with radiation therapy.

Table 1: Preclinical Studies on Synergistic Efficacy
Drug Cancer Model Key Findings Reported Efficacy Citation
Estramustine Human Prostate Cancer (DU-145) XenograftSignificant tumor growth retardation with combination therapy compared to either treatment alone. Increased necrosis and decreased proliferative activity in combination group tumors.Significant tumor growth retardation[4]
Estramustine Human Glioma Cell Lines (251-MG, 105-MG) & Rat Glioma (BT4C)Additive effect in vitro. Synergistic effect in the in vivo rat model.Increased cell kill from 2-3 logs to 5-10 logs with 30 fractions of 2 Gy combined with EMP.[1]
Estramustine Human Prostate Cancer Cells (DU-145)23% sensitization at a survival level of 0.1 (Dose Modifying Factor of 0.77). At 2 Gy, 40% of cells lost clonogenic ability with estramustine vs. 22% without.Sensitizer Enhancement Ratio: 1.3-1.6 at 10% survival level.
Docetaxel Castration-Resistant Prostate Cancer (CRPC) Cells (PC3, DU-145, TRAMP-C1)Combination therapy significantly increased CRPC death compared to radiation alone.1.48-fold increase in PC3 cell death, 1.64-fold in DU-145, and 1.13-fold in TRAMP-C1 at 4 Gy.
Paclitaxel Human Prostate Cancer (LNCaP) XenograftPre-treatment with paclitaxel significantly suppressed tumor growth compared to either treatment alone.Significant suppression of tumor growth.
Table 2: Clinical Trial Outcomes
Drug Cancer Type Trial Phase Key Outcomes Citation
Estramustine (with Etoposide) Locally Advanced Prostate CancerPhase II3-year overall survival: 88%; 3-year disease-free survival: 73%.
Docetaxel High-Risk Localized Prostate CancerPhase III (RTOG 0521)4-year overall survival: 93% with docetaxel vs. 89% without. 6-year distant metastasis rate: 9.1% with docetaxel vs. 14% without.
Docetaxel Nonmetastatic Unfavorable-Risk Prostate CancerPhase IIINo significant improvement in overall survival. Reduced incidence of radiotherapy-induced cancers.
Paclitaxel Locally Advanced Prostate CancerPhase I/IIAt 38 months median follow-up, 95% of patients were alive; 27% experienced recurrence. Maximum tolerated dose of radiation with concurrent paclitaxel established at 73.8 Gy.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

Estramustine In Vivo Radiosensitization Study
  • Objective: To investigate the combined effect of estramustine and external beam radiation on human prostatic cancer tumor cells transplanted in nude mice.

  • Animal Model: Nude mice with transplanted human prostatic cancer tumor cells (DU 145).

  • Treatment Regimen 1:

    • Estramustine administered intraperitoneally (i.p.) intermittently for 20 days.

    • Radiation therapy initiated on day 9, with 6 Gy fractions over an 11-day period to a total dose of 36 Gy.

  • Treatment Regimen 2:

    • Estramustine administered i.p. intermittently for 26 days.

    • Radiation therapy started on day 6, with 4 Gy fractions over a 21-day period to a total dose of 40 Gy.

  • Endpoints: Tumor growth retardation, necrosis content, and proliferative activity.

Docetaxel Clinical Trial (RTOG 0521)
  • Objective: To determine if adding docetaxel to androgen suppression and radiation therapy improves outcomes for patients with high-risk localized prostate cancer.

  • Patient Population: Patients with high-risk nonmetastatic prostate cancer.

  • Treatment Arms:

    • Arm 1: Standard long-term androgen suppression plus radiation therapy.

    • Arm 2: Standard long-term androgen suppression, radiation therapy, followed by adjuvant docetaxel chemotherapy.

  • Endpoints: Overall survival, disease-free survival, and rate of distant metastasis.

Signaling Pathways and Mechanisms of Action

The synergistic effect of estramustine with radiation is primarily attributed to its ability to induce cell cycle arrest at the G2/M phase. This is achieved through the disruption of microtubule dynamics.

Estramustine-Induced G2/M Arrest

Estramustine and its active metabolite, estromustine, bind to microtubule-associated proteins (MAPs) and tubulin. This binding disrupts the normal function of the mitotic spindle, a critical component for cell division. The disruption leads to the activation of the spindle assembly checkpoint, which in turn prevents the cell from proceeding into anaphase, effectively arresting it in mitosis (M phase). This prolonged mitotic arrest makes the cancer cells more susceptible to the DNA-damaging effects of radiation.

The key molecular players in this process include the Cyclin B1/CDK1 complex, which is a master regulator of entry into mitosis. The sustained activity of this complex during mitotic arrest is crucial for the observed cytotoxic effects.

Estramustine_Mechanism cluster_cell Cancer Cell Estramustine Estramustine MAPs Microtubule-Associated Proteins (MAPs) Estramustine->MAPs Binds to Tubulin Tubulin Estramustine->Tubulin Binds to Microtubules Microtubules Spindle_Disruption Mitotic Spindle Disruption Microtubules->Spindle_Disruption Leads to MAPs->Microtubules Stabilizes Tubulin->Microtubules Polymerizes into G2M_Arrest G2/M Phase Arrest Spindle_Disruption->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Increased Sensitivity to CyclinB1_CDK1 Cyclin B1/CDK1 Complex CyclinB1_CDK1->G2M_Arrest Maintains Radiation Radiation Therapy DNA_Damage DNA Double-Strand Breaks Radiation->DNA_Damage Induces DNA_Damage->Apoptosis Triggers

Caption: Mechanism of Estramustine-Induced Radiosensitization.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for preclinical in vivo studies evaluating the synergistic effects of a chemotherapeutic agent with radiation therapy.

Experimental_Workflow cluster_workflow In Vivo Experimental Workflow Start Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Start->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Control Control Group (Vehicle) Randomization->Control Drug_Only Drug Only (e.g., Estramustine) Randomization->Drug_Only RT_Only Radiation Therapy Only Randomization->RT_Only Combination Combination Therapy (Drug + RT) Randomization->Combination Treatment Treatment Period Control->Treatment Drug_Only->Treatment RT_Only->Treatment Combination->Treatment Monitoring Post-Treatment Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Volume, Survival, etc.) Monitoring->Endpoint

Caption: General workflow for in vivo radiosensitization studies.

Conclusion

The available evidence strongly suggests that estramustine, and by extension this compound, possesses significant radiosensitizing properties, primarily through the induction of G2/M phase cell cycle arrest. This mechanism enhances the cytotoxic effects of radiation therapy in various cancer models, most notably in prostate cancer. When compared to other taxanes like docetaxel and paclitaxel, estramustine demonstrates a distinct mechanism of microtubule disruption that warrants further investigation for its potential clinical benefits.

While clinical trials with docetaxel and paclitaxel in combination with radiation have shown mixed but often promising results in improving outcomes for high-risk prostate cancer patients, the data for estramustine in this specific combination remains less mature. The preclinical findings, however, are compelling and provide a strong rationale for further clinical evaluation of this compound as a radiosensitizing agent. Future research should focus on head-to-head comparisons in well-designed clinical trials to definitively establish the comparative efficacy and safety of these agents in combination with modern radiation therapy techniques.

References

Assessing the Differential Gene Expression from Alestramustine Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the differential gene expression induced by Alestramustine and its alternatives in the treatment of prostate cancer. This compound, a conjugate of estradiol and nitrogen mustard, acts as a prodrug of estramustine, a microtubule inhibitor. This guide summarizes key experimental findings, presents available quantitative data, and outlines the methodologies to facilitate further research and drug development.

Overview of this compound and Alternatives

This compound is a chemotherapeutic agent that primarily targets microtubule dynamics, leading to cell cycle arrest and apoptosis. Its estrogenic component allows for targeted accumulation in estrogen receptor-positive tissues like the prostate. For this comparative guide, we will focus on two major classes of drugs used in the treatment of advanced prostate cancer: taxanes (Docetaxel) and second-generation androgen receptor antagonists (Enzalutamide).

Experimental Data on Differential Gene Expression

The following tables summarize the publicly available data on the differential gene expression following treatment with Estramustine Phosphate (the active metabolite of this compound), Docetaxel, and Enzalutamide in prostate cancer cell lines.

Table 1: Differential Gene Expression Following Estramustine Phosphate (EMP) Treatment

Cell LineTreatmentKey FindingsNo. of Differentially Expressed GenesExamples of Affected Gene CategoriesReference
PC-3 (Prostate Cancer)Estramustine PhosphateInduction of apoptosis and cell cycle arrest.726 genes with >2-fold changeCell growth, cell cycle, apoptosis, iron homeostasis, cytoskeleton, cell signaling transduction.[Hong et al., 2004]
PC-3 (Prostate Cancer)Estramustine PhosphateInduction of apoptosis.-Downregulation of miR-31.[Wei et al., 2018]

Note: A specific list of the 726 differentially expressed genes from the Hong et al. (2004) study is not publicly available.

Table 2: Differentially Expressed Genes Associated with Docetaxel Resistance

Cell LineMethodKey Upregulated GenesKey Downregulated GenesGEO DatasetReference
DU-145R, PC-3R (Prostate Cancer)MicroarrayGenes involved in cell growth, proliferation, and movement.CDH1, IFIH1GSE33455[Marín-Aguilera et al., 2012]
PC3-DR2 (Prostate Cancer)MicroarrayIGF1R, DBF4, ZAK, PTCH1, SERPINE1, BRCA2-Not specified[Namekata et al., 2013]
PC-3, DU-145 (Docetaxel-Resistant)RNA-seqNES, TSPAN8, DPPP, DNAJC12, MYC-Not specified[Linares et al., 2018]

Table 3: Differentially Expressed Genes Associated with Enzalutamide Resistance

Cell LineMethodKey Upregulated GenesKey Downregulated GenesGEO DatasetReference
ENZ-R (C4-2B) (Prostate Cancer)RNA-seq23 histone modification enzyme genes, AR, KLK2, KLK3, TMPRSS25 histone modification enzyme genesNot specified[Name not available]
ENZ-R (LNCaP) (Prostate Cancer)RNA-seqCNTN2, FZD2-GSE163240, GSE136129[Wang et al., 2021]
ENZ-R (LNCaP, C42B)RNA-seqRAD51, BLM, DTL, RFC2, APOE, EXO1-GSE150807, GSE151083[Li et al., 2023]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of gene expression studies. Below are generalized methodologies based on the referenced studies.

Cell Culture and Drug Treatment
  • Cell Lines: Prostate cancer cell lines such as PC-3, DU-145, LNCaP, and C4-2B are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Cells are treated with specific concentrations of Estramustine Phosphate, Docetaxel, or Enzalutamide for defined periods (e.g., 24, 48, 72 hours). Control cells are treated with the vehicle (e.g., DMSO).

RNA Extraction and Quality Control

Total RNA is extracted from treated and control cells using commercially available kits (e.g., RNeasy Kit, Qiagen). RNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop), and RNA integrity is evaluated using a bioanalyzer (e.g., Agilent 2100).

Gene Expression Analysis
  • Microarray Analysis:

    • cDNA Synthesis and Labeling: Total RNA is reverse transcribed into cDNA, which is then labeled with a fluorescent dye (e.g., Cy3 or Cy5).

    • Hybridization: Labeled cDNA is hybridized to a microarray chip containing thousands of gene probes.

    • Scanning and Data Extraction: The microarray is scanned to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.

    • Data Analysis: Raw data is normalized, and statistical analysis is performed to identify differentially expressed genes (e.g., using a fold-change cutoff of >2 and a p-value <0.05).

  • RNA Sequencing (RNA-seq):

    • Library Preparation: mRNA is enriched from total RNA and fragmented. cDNA is synthesized from the fragmented mRNA, and sequencing adapters are ligated.

    • Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina).

    • Data Analysis: Sequencing reads are aligned to a reference genome, and gene expression is quantified. Differential gene expression analysis is performed using specialized software packages (e.g., DESeq2, edgeR) to identify genes with statistically significant changes in expression.

Validation of Gene Expression
  • Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR): The expression levels of a subset of differentially expressed genes are validated using RT-qPCR. This technique provides a more quantitative measurement of gene expression.

Visualization of Pathways and Workflows

Signaling Pathways

Alestramustine_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (Prodrug) Estramustine Estramustine (Active Drug) This compound->Estramustine Metabolism Microtubules Microtubules Estramustine->Microtubules Inhibition of Polymerization miR31 miR-31 Estramustine->miR31 Downregulation Cell Cycle Arrest\n(G2/M Phase) Cell Cycle Arrest (G2/M Phase) Microtubules->Cell Cycle Arrest\n(G2/M Phase) Apoptosis_Regulation Apoptosis Regulation Apoptosis Apoptosis Apoptosis_Regulation->Apoptosis Induction miR31->Apoptosis_Regulation Inhibition of Apoptosis (Normal Function) Cell Cycle Arrest\n(G2/M Phase)->Apoptosis

Resistance_Pathways cluster_docetaxel Docetaxel Resistance cluster_enzalutamide Enzalutamide Resistance Wnt_beta_catenin Wnt/β-catenin Signaling Drug_Resistance Drug Resistance Wnt_beta_catenin->Drug_Resistance EMT Epithelial-Mesenchymal Transition (EMT) EMT->Drug_Resistance AR_Signaling Androgen Receptor (AR) Signaling AR_Signaling->Drug_Resistance AR_V7 AR Splice Variants (e.g., AR-V7) AR_V7->Drug_Resistance Non_AR_Pathways Non-AR Pathways (e.g., PI3K/Akt) Non_AR_Pathways->Drug_Resistance

Experimental Workflow

Gene_Expression_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cluster_output Output Cell_Culture Prostate Cancer Cell Culture Drug_Treatment Drug Treatment (this compound/Alternatives) Cell_Culture->Drug_Treatment RNA_Extraction RNA Extraction Drug_Treatment->RNA_Extraction RNA_QC RNA Quality Control RNA_Extraction->RNA_QC Gene_Expression_Profiling Gene Expression Profiling (Microarray or RNA-seq) RNA_QC->Gene_Expression_Profiling Data_Analysis Bioinformatics Analysis (Differential Expression) Gene_Expression_Profiling->Data_Analysis Validation Validation (RT-qPCR) Data_Analysis->Validation Gene_List List of Differentially Expressed Genes Data_Analysis->Gene_List Pathway_Analysis Pathway Enrichment Analysis Data_Analysis->Pathway_Analysis

Conclusion

This compound, through its active metabolite estramustine, significantly alters the gene expression profile of prostate cancer cells, primarily affecting pathways related to cell cycle, apoptosis, and microtubule dynamics. Comparative analysis with alternatives like Docetaxel and Enzalutamide reveals distinct as well as overlapping mechanisms of action and resistance. While this guide provides a summary of the current knowledge, further research, particularly head-to-head comparative studies with comprehensive, publicly available datasets, is necessary to fully elucidate the differential effects of these agents and to develop more effective therapeutic strategies for prostate cancer.

Validating Alestramustine's Binding to Microtubule-Associated Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Alestramustine's binding to its molecular targets with that of other well-established microtubule-targeting agents. This compound, a prodrug of estramustine, exhibits a unique mechanism of action by interacting with both tubulin and microtubule-associated proteins (MAPs), distinguishing it from many conventional chemotherapeutics that solely target tubulin.[1][2][3] This guide summarizes key binding affinity data, details the experimental protocols used to validate these interactions, and provides visual representations of the underlying mechanisms and workflows.

Executive Summary

This compound's active metabolite, estramustine, disrupts microtubule function by binding to both tubulin and MAPs, particularly MAP4.[1][4] This dual-targeting capability presents a potential advantage in overcoming resistance mechanisms associated with alterations in tubulin isotypes. In contrast, classical microtubule inhibitors such as taxanes (e.g., Paclitaxel) and vinca alkaloids (e.g., Vinblastine) primarily exert their effects by binding directly to different sites on tubulin. This guide presents a comparative analysis of the binding affinities of estramustine and these alternative agents to their respective targets.

Comparative Analysis of Binding Affinities

The following table summarizes the quantitative binding data for estramustine and other microtubule-targeting agents. It is important to note that binding affinities can vary depending on the specific experimental conditions, such as the source of the protein (e.g., bovine brain, human cell lines) and the assay methodology.

CompoundTarget(s)Binding Affinity (Kd/Ki)Cell Type/Source
Estramustine MAP4 ~15 µM (apparent binding constant)DU 145 human prostate carcinoma cells
Tubulin ~13 µM (bovine brain)Bovine Brain
~19 µM (DU 145 wild-type)DU 145 human prostate carcinoma cells
~25 µM (E4 estramustine-resistant)E4 estramustine-resistant cell line
~30 µM (Kd)Purified tubulin
Paclitaxel (Taxol) β-Tubulin ~10 nM (Kd)GMP-CPP stabilized microtubules
22 nM (cellular Ki)HeLa cells
Vinblastine β-Tubulin 0.54 µM (high-affinity Kd)Calf brain tubulin
14 µM (low-affinity Kd)Calf brain tubulin
7 nM (cellular Kb)HeLa cells
Colchicine α/β-Tubulin Dimer 1.4 µM (Kd)Biotin-labeled tubulin
80 nM (cellular Kb)HeLa cells

Signaling Pathways and Mechanisms of Action

The distinct binding sites of estramustine, taxanes, and vinca alkaloids on the microtubule cytoskeleton lead to different downstream effects on microtubule dynamics.

cluster_Estramustine Estramustine cluster_Taxanes Taxanes (e.g., Paclitaxel) cluster_Vinca Vinca Alkaloids (e.g., Vinblastine) Estramustine Estramustine MAPs MAPs (e.g., MAP4) Estramustine->MAPs Binds to MAPs Tubulin_E Tubulin Dimer Estramustine->Tubulin_E Binds to Tubulin Microtubule_Destabilization_E Microtubule Destabilization MAPs->Microtubule_Destabilization_E Inhibits assembly Tubulin_E->Microtubule_Destabilization_E Inhibits polymerization Taxanes Paclitaxel Tubulin_T β-Tubulin (in polymerized microtubule) Taxanes->Tubulin_T Binds to β-tubulin Microtubule_Stabilization Microtubule Stabilization Tubulin_T->Microtubule_Stabilization Promotes polymerization Inhibits depolymerization Vinca Vinblastine Tubulin_V Tubulin Dimer Vinca->Tubulin_V Binds to tubulin dimers Microtubule_Destabilization_V Microtubule Destabilization Tubulin_V->Microtubule_Destabilization_V Inhibits polymerization

Caption: Mechanisms of action for Estramustine and comparator tubulin-targeting agents.

Experimental Protocols

Validating the binding of small molecules to microtubule components is crucial for drug development. Below are detailed methodologies for key experiments cited in this guide.

In Vitro Microtubule Co-sedimentation Assay

This assay is used to determine if a protein or small molecule binds to microtubules by separating microtubule-bound components from unbound components via centrifugation.

cluster_workflow Microtubule Co-sedimentation Assay Workflow A 1. Polymerize tubulin to form microtubules. Stabilize with taxol. B 2. Incubate stabilized microtubules with the test compound (e.g., Estramustine). A->B C 3. Centrifuge the mixture at high speed. B->C D 4. Separate supernatant (unbound fraction) and pellet (microtubule-bound fraction). C->D E 5. Analyze both fractions by SDS-PAGE and Western Blot or other detection methods. D->E F 6. Quantify the amount of compound in each fraction to determine binding. E->F

Caption: Workflow for a microtubule co-sedimentation assay.

Methodology:

  • Microtubule Polymerization: Purified tubulin is polymerized in a suitable buffer (e.g., BRB80) containing GTP at 37°C. The resulting microtubules are then stabilized with a non-competing agent like taxol.

  • Incubation: The stabilized microtubules are incubated with varying concentrations of the test compound (e.g., estramustine) for a specific period at room temperature to allow for binding equilibrium to be reached.

  • Centrifugation: The mixture is centrifuged at high speed (e.g., 100,000 x g) to pellet the microtubules and any associated molecules.

  • Fractionation: The supernatant, containing unbound compound, is carefully removed from the pellet.

  • Analysis: Both the supernatant and the resuspended pellet are analyzed. For protein binding, SDS-PAGE followed by Coomassie staining or Western blotting is common. For small molecules, techniques like HPLC or mass spectrometry can be used to quantify the compound in each fraction.

  • Quantification and Kd Determination: The amount of bound compound is determined at different concentrations of the test compound. These data are then used to calculate the dissociation constant (Kd), a measure of binding affinity.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a non-radiolabeled compound by measuring its ability to compete with a known radiolabeled ligand for binding to the target protein.

cluster_workflow Competitive Radioligand Binding Assay Workflow A 1. Prepare target protein (e.g., purified tubulin or cell membranes). B 2. Incubate the target with a fixed concentration of a radiolabeled ligand (e.g., [3H]colchicine). A->B C 3. Add increasing concentrations of the unlabeled test compound (competitor). B->C D 4. Allow the reaction to reach equilibrium. C->D E 5. Separate bound from free radioligand (e.g., via filtration). D->E F 6. Quantify radioactivity in the bound fraction. E->F G 7. Plot the data and calculate IC50, then Ki. F->G

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Preparation: The target protein (e.g., purified tubulin) is prepared in a suitable assay buffer.

  • Incubation with Radioligand: The target is incubated with a constant concentration of a radiolabeled ligand known to bind to the site of interest (e.g., [3H]colchicine for the colchicine binding site on tubulin).

  • Addition of Competitor: Increasing concentrations of the unlabeled test compound are added to the incubation mixture.

  • Equilibration: The reaction is incubated for a sufficient time to reach equilibrium.

  • Separation: The protein-ligand complexes are separated from the unbound radioligand. A common method is rapid filtration through glass fiber filters that trap the protein complexes.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.

Photoaffinity Labeling

This technique is used to identify the specific binding site of a ligand on its target protein. A photoreactive analog of the ligand is used to form a covalent bond with the protein upon UV irradiation.

Methodology:

  • Probe Synthesis: A photoaffinity analog of the drug of interest (e.g., an azido-iodophenyl derivative of estramustine) is synthesized. This probe also often contains a radiolabel for detection.

  • Binding: The photoaffinity probe is incubated with the target protein or cell lysate to allow for binding.

  • Photocrosslinking: The mixture is irradiated with UV light of a specific wavelength to activate the photoreactive group, which then forms a covalent bond with nearby amino acid residues in the binding pocket.

  • Identification of Labeled Protein: The proteins are separated by SDS-PAGE, and the radiolabeled protein is identified by autoradiography.

  • Binding Site Mapping: To identify the specific binding site, the labeled protein is proteolytically digested, and the resulting peptides are separated (e.g., by HPLC). The radiolabeled peptide is then sequenced to identify the amino acid residues that were crosslinked to the probe.

Conclusion

The validation of this compound's binding to both microtubule-associated proteins and tubulin underscores its distinct mechanism of action compared to traditional microtubule-targeting agents. While drugs like Paclitaxel and Vinblastine have well-defined binding sites on tubulin, estramustine's ability to also interact with MAPs may offer therapeutic advantages, particularly in the context of drug resistance. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of novel microtubule-targeting compounds. Further research into the specific interactions of this compound with different MAPs and the functional consequences of these interactions will be crucial for fully elucidating its therapeutic potential and for the development of next-generation microtubule-modulating drugs.

References

A Comparative Analysis of Alestramustine's Efficacy in 2D vs. 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the efficacy of Alestramustine, a cytostatic antineoplastic agent, in traditional two-dimensional (2D) monolayer cell cultures versus more physiologically relevant three-dimensional (3D) spheroid models. This compound, a prodrug of estramustine, functions by interfering with microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis.[1] It demonstrates selective accumulation in estrogen receptor-positive cells, making it a candidate for targeting breast and prostate cancers.[1]

Given the well-documented discrepancies in drug responses between 2D and 3D culture systems, this guide outlines a proposed experimental plan to comprehensively assess this compound's performance in both models. Cells grown in 3D cultures often exhibit increased resistance to chemotherapeutic agents due to factors such as limited drug penetration, altered gene expression, and the presence of quiescent cell populations within the spheroid core, mimicking the complexity of solid tumors.[2][3][4]

Anticipated Outcomes: A Quantitative Comparison

The following table summarizes the expected differential effects of this compound in 2D versus 3D cell cultures, based on established principles of cancer cell biology and drug resistance in these models.

Parameter2D Cell Culture (Monolayer)3D Cell Culture (Spheroid)Rationale for Expected Difference
IC₅₀ Value (µM) LowerHigherReduced drug penetration into the spheroid core and the presence of a heterogeneous cell population with varying proliferation rates are expected to decrease overall sensitivity.
Apoptosis Rate (%) HigherLowerThe 3D architecture can create hypoxic cores and nutrient gradients, leading to a population of quiescent cells that are less susceptible to apoptosis-inducing agents.
Cell Cycle Arrest (%) Higher percentage of cells in G2/M phaseLower percentage of cells in G2/M phaseThe higher proliferative rate in 2D cultures is expected to result in a more pronounced accumulation of cells in the G2/M phase upon microtubule disruption.
Gene Expression Upregulation of proliferation-associated genesUpregulation of genes associated with hypoxia, cell adhesion, and drug resistanceThe 3D microenvironment is known to induce transcriptional changes that more closely mimic in vivo tumor biology.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate this compound's signaling pathway and the proposed experimental workflow.

Alestramustine_Signaling_Pathway This compound This compound (Prodrug) Estramustine Estramustine (Active Metabolite) This compound->Estramustine Metabolic Conversion Microtubules Microtubule Dynamics Estramustine->Microtubules Inhibition CellCycle Cell Cycle Progression Microtubules->CellCycle Disruption of Mitotic Spindle G2M_Arrest G2/M Arrest CellCycle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1: this compound's Mechanism of Action.

Experimental_Workflow cluster_2D 2D Culture cluster_3D 3D Culture Cell_Seeding_2D Seed Cells in Monolayer Treatment_2D This compound Treatment Cell_Seeding_2D->Treatment_2D Assays_2D Cell Viability Apoptosis Cell Cycle Treatment_2D->Assays_2D Data_Analysis Comparative Data Analysis Assays_2D->Data_Analysis Cell_Seeding_3D Seed Cells for Spheroid Formation Treatment_3D This compound Treatment Cell_Seeding_3D->Treatment_3D Assays_3D Cell Viability Apoptosis Cell Cycle Treatment_3D->Assays_3D Assays_3D->Data_Analysis

References

Replicating Alestramustine's Efficacy: A Comparative Guide to Published Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published efficacy of Alestramustine, primarily through its active metabolite estramustine, with alternative cancer therapies. Due to this compound being an unmarketed prodrug, the majority of available data pertains to estramustine. This document summarizes key quantitative findings, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows to aid in the replication and further investigation of its therapeutic potential.

Comparative Efficacy of Estramustine-Based Regimens

The following tables summarize the quantitative outcomes from key clinical trials involving estramustine in the treatment of prostate and breast cancer.

Table 1: Efficacy of Estramustine in Androgen-Independent Prostate Cancer
Treatment RegimenPatient PopulationKey Efficacy EndpointResultCitation
Docetaxel + EstramustineMinimally Pretreated (MPT)≥ 50% PSA Decline70% of patients[1]
Docetaxel + EstramustineExtensively Pretreated (EPT)≥ 50% PSA Decline50% of patients[1]
Docetaxel + EstramustineMPT & EPTOverall 50% PSA Response Rate63%[1]
Docetaxel + EstramustineMeasurable DiseasePartial Response28% of patients[1]
Estramustine + VinblastineHormone-Refractory≥ 50% PSA Decline61.1% of patients
Estramustine + VinblastineHormone-Refractory≥ 75% PSA Decline22.2% of patients
Estramustine + Chemotherapy vs. Chemotherapy aloneCastration-RefractoryOverall SurvivalSignificantly better with estramustine (HR 0.77)[2]
Estramustine + Chemotherapy vs. Chemotherapy aloneCastration-RefractoryTime to PSA ProgressionSignificantly longer with estramustine (HR 0.74)
Docetaxel + Estramustine vs. Mitoxantrone + PrednisoneMetastatic, Hormone-IndependentMedian Overall Survival17.5 months vs. 15.6 months (P=0.02)
Docetaxel + Estramustine vs. Mitoxantrone + PrednisoneMetastatic, Hormone-IndependentMedian Time to Progression6.3 months vs. 3.2 months (P<0.001)
Docetaxel + Estramustine vs. Mitoxantrone + PrednisoneMetastatic, Hormone-Independent≥ 50% PSA Decline50% vs. 27% of patients (P<0.001)
Estramustine + Endocrine Therapy vs. Endocrine MonotherapyUntreated Stage DOverall SurvivalSignificantly prolonged in combination group (P=0.0394)
Estramustine vs. Cisplatin vs. CombinationAdvanced Hormone-RefractoryDisease Stabilization18% vs. 21% vs. 33%
Table 2: Efficacy of Estramustine in Advanced Breast Cancer
Treatment RegimenPatient PopulationKey Efficacy EndpointResultCitation
Estramustine PhosphateAdvancedResponse Rate (CR+PR)27.3% (3 PR)
Paclitaxel + Estramustine PhosphatePaclitaxel-failedPartial Response3 out of 8 patients
Docetaxel + EstramustineRefractory MetastaticObjective Response Rate29%
Docetaxel + EstramustineRefractory MetastaticMedian Progression-Free Survival4 months
Docetaxel + EstramustineRefractory MetastaticMedian Overall Survival17 months

Experimental Protocols

In Vitro Microtubule Polymerization Assay

This protocol is designed to assess the effect of estramustine on the polymerization of tubulin into microtubules, a key aspect of its mechanism of action.

Materials:

  • Purified tubulin

  • Polymerization buffer (e.g., 100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9)

  • GTP solution

  • Estramustine solution at various concentrations

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare tubulin solution in cold polymerization buffer.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Aliquot the tubulin-GTP mixture into cuvettes.

  • Add estramustine solution or vehicle control to each cuvette.

  • Incubate the cuvettes at 37°C to initiate polymerization.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

  • Plot absorbance versus time to determine the rate and extent of polymerization for each estramustine concentration.

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of estramustine to bind to the estrogen receptor (ER), which is relevant to its selective accumulation in ER-positive cells.

Materials:

  • Rat uterine cytosol (as a source of ER)

  • Radiolabeled estradiol (e.g., [3H]-estradiol)

  • Unlabeled estradiol (for standard curve)

  • Estramustine solution at various concentrations

  • Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of unlabeled estradiol to generate a standard curve.

  • Prepare a series of dilutions of estramustine.

  • In separate tubes, incubate a fixed amount of rat uterine cytosol and a fixed concentration of radiolabeled estradiol with either:

    • Varying concentrations of unlabeled estradiol (for standard curve)

    • Varying concentrations of estramustine

    • Buffer alone (for total binding)

  • Incubate the mixtures to allow for competitive binding.

  • Separate the bound from unbound radioligand (e.g., using hydroxylapatite).

  • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Generate a standard curve by plotting the percentage of bound radiolabeled estradiol against the concentration of unlabeled estradiol.

  • Determine the concentration of estramustine that inhibits 50% of the radiolabeled estradiol binding (IC50) from the competitive binding curve.

Visualizations

Signaling Pathway of Estramustine

Estramustine_Signaling cluster_cell Cancer Cell This compound This compound (Prodrug) Estramustine Estramustine (Active Metabolite) This compound->Estramustine Metabolism Microtubules Microtubules Estramustine->Microtubules Disruption of Microtubule Function MAPs Microtubule-Associated Proteins (MAPs) Estramustine->MAPs Binding Tubulin β-tubulin Estramustine->Tubulin Binding ER Estrogen Receptor (ER) Estramustine->ER Binding CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest Leads to Uptake Selective Uptake in ER+ Cells ER->Uptake Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Mechanism of action of this compound and its active metabolite, Estramustine.

Experimental Workflow for Comparative Efficacy Studies

Efficacy_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials cluster_data Data Analysis & Comparison InVitro In Vitro Assays (e.g., Microtubule Polymerization, ER Binding) AnimalModels In Vivo Animal Models (e.g., Xenografts) InVitro->AnimalModels Promising candidates PhaseI Phase I (Safety & Dosage) AnimalModels->PhaseI Transition to clinical testing PhaseII Phase II (Efficacy & Side Effects) PhaseI->PhaseII PhaseIII Phase III (Comparison with Standard Treatment) PhaseII->PhaseIII EfficacyData Collect Efficacy Data (Response Rates, Survival) PhaseIII->EfficacyData Generate pivotal data ComparativeAnalysis Comparative Analysis vs. Alternative Therapies EfficacyData->ComparativeAnalysis

Caption: General workflow for evaluating and comparing the efficacy of a new drug candidate.

References

Alestramustine vs. Estramustine: A Comparative Safety Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available safety data for Alestramustine and its active counterpart, estramustine, for researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comparative overview of the safety profiles of this compound and estramustine. Estramustine, an established chemotherapeutic agent for prostate cancer, possesses a well-documented side-effect profile. In contrast, this compound, a prodrug of estramustine, was never brought to market, resulting in a significant lack of publicly available clinical safety data. Consequently, this comparison primarily details the established safety profile of estramustine and extrapolates the likely safety concerns for this compound based on its metabolic conversion to estramustine.

Introduction

Estramustine is a unique cytotoxic agent that combines a nitrogen mustard with an estradiol molecule, allowing for targeted delivery to estrogen receptor-expressing cells. Its use is associated with a range of adverse effects, primarily stemming from its estrogenic and alkylating activities. This compound, the L-alanine ester of estramustine, was designed as a prodrug to enhance the delivery of estramustine. While preclinical studies were conducted, the absence of extensive clinical trial data for this compound necessitates a theoretical comparison of its safety profile to that of its active metabolite, estramustine.

Data Presentation: Safety Profile of Estramustine

The following table summarizes the known adverse effects associated with estramustine, categorized by system organ class and frequency where available. This data is compiled from numerous clinical trials and post-marketing surveillance.

System Organ ClassCommon Adverse Effects (>10%)Less Common Adverse Effects (1-10%)Rare Adverse Effects (<1%)
Cardiovascular Edema, DyspneaThrombosis/Embolism (including deep vein thrombosis, pulmonary embolism, myocardial infarction), Hypertension, Congestive Heart Failure
Gastrointestinal Nausea , Diarrhea , VomitingAnorexia, Upset stomach
Endocrine/Metabolic Gynecomastia , Impotence, Decreased libidoAbnormal liver function tests, Fluid retentionHypercalcemia
Hematologic Anemia, Leukopenia, Thrombocytopenia
Nervous System Leg cramps, Headache, Insomnia
Dermatologic Rash
General FatigueAllergic reactions

Note: Bolded items represent the most frequently reported and clinically significant adverse events.

Comparative Safety Analysis

Estramustine:

The safety profile of estramustine is characterized by two main categories of adverse effects:

  • Estrogenic Effects: Due to the estradiol component, patients often experience feminizing effects such as gynecomastia (breast tenderness and enlargement) and impotence. Fluid retention is also a common issue, which can exacerbate pre-existing cardiovascular conditions like hypertension and congestive heart failure.

  • Thromboembolic Events: A significant and potentially life-threatening risk associated with estramustine is the increased incidence of blood clots. This includes deep vein thrombosis, pulmonary embolism, and myocardial infarction.

  • Gastrointestinal Toxicity: Nausea and diarrhea are very common, though often manageable with supportive care.

  • Myelosuppression: While generally milder than with many other cytotoxic agents, some degree of bone marrow suppression can occur.

This compound:

As this compound is a prodrug that is metabolized to estramustine, it is highly probable that its safety profile would be qualitatively similar to that of estramustine. The core adverse events would be driven by the systemic exposure to estramustine and its metabolites.

Potential differences could arise from:

  • Pharmacokinetics: The rate and extent of conversion of this compound to estramustine could influence the peak concentrations and overall exposure to the active drug, potentially altering the intensity or frequency of certain side effects.

  • Metabolite Profile: The L-alanine ester moiety of this compound would be cleaved during metabolism. While L-alanine is a naturally occurring amino acid and unlikely to be toxic, the overall metabolic pathway could theoretically produce unique metabolites not seen with estramustine administration. However, without specific studies, this remains speculative.

Given the lack of clinical data for this compound, a direct, evidence-based comparison of the incidence and severity of adverse events is not possible.

Experimental Protocols

To definitively compare the safety profiles of this compound and estramustine, the following preclinical and clinical studies would be necessary:

1. Preclinical Toxicology Studies:

  • Methodology:

    • Acute Toxicity: Single-dose administration of escalating doses of this compound and estramustine to at least two rodent species (e.g., rats and mice) via relevant routes (e.g., oral, intravenous) to determine the LD50 (median lethal dose).

    • Repeat-Dose Toxicity: Daily administration of both compounds at multiple dose levels for a specified duration (e.g., 28 or 90 days) in at least one rodent and one non-rodent species.

    • Endpoints: Comprehensive monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs.

    • Safety Pharmacology: Studies to assess the effects of the compounds on vital functions, including cardiovascular, respiratory, and central nervous systems.

2. Phase I Clinical Trial:

  • Methodology:

    • Design: An open-label, dose-escalation study in a small cohort of patients with the target indication (e.g., castration-resistant prostate cancer).

    • Objectives: To determine the maximum tolerated dose (MTD), the dose-limiting toxicities (DLTs), and the pharmacokinetic profile of this compound compared to estramustine.

    • Assessments: Intensive monitoring for adverse events (using a standardized grading system like CTCAE), vital signs, electrocardiograms (ECGs), and laboratory parameters (hematology, clinical chemistry).

Visualizations

Alestramustine_Metabolism This compound This compound Esterases Esterases (in plasma and tissues) This compound->Esterases Hydrolysis Estramustine Estramustine (Active Drug) Esterases->Estramustine L_Alanine L-Alanine Esterases->L_Alanine Metabolism Further Metabolism Estramustine->Metabolism Estradiol Estradiol Metabolism->Estradiol Nitrogen_Mustard_Moiety Nitrogen Mustard Moiety Metabolism->Nitrogen_Mustard_Moiety

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Alestramustine

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Alestramustine, a cytotoxic and antineoplastic agent, is a critical component of laboratory safety and environmental protection. As a compound used in cancer research and drug development, its handling and disposal require stringent adherence to protocols designed to mitigate risks to researchers, the public, and the ecosystem. This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated waste materials.

This compound is classified as a cytotoxic drug, meaning it is toxic to cells.[1] Such compounds, often used in chemotherapy, are also referred to as antineoplastics.[1] Due to their hazardous nature, including potential carcinogenicity, mutagenicity, and reproductive toxicity, special precautions are necessary for their disposal.[1]

Core Principles of Cytotoxic Waste Management

The fundamental principle of cytotoxic waste disposal is to prevent the release of the active pharmaceutical ingredient into the environment.[2] This involves segregating waste at the source, using designated and clearly labeled containers, and ensuring disposal through licensed hazardous waste contractors, typically via high-temperature incineration.[3] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.

Step-by-Step Disposal Protocol for this compound

1. Waste Segregation and Collection:

Proper segregation of waste is the first and most critical step. This compound waste is generally categorized into "trace" and "bulk" contamination levels.

  • Trace Chemotherapy Waste: This category includes items with minimal residual amounts of the drug (less than 3% of the original volume). Examples include:

    • Empty vials, ampules, and packaging

    • Used personal protective equipment (PPE) such as gloves, gowns, and masks

    • Contaminated lab supplies like pipette tips, tubing, and culture flasks

    • Wipes and absorbent pads used for cleaning minor spills or work surfaces

    All trace-contaminated solid waste should be collected in designated yellow chemotherapy waste bags or containers. Sharps, such as needles and syringes used for administering the drug, must be placed in a yellow, puncture-proof sharps container labeled "Chemo Sharps" or "Cytotoxic Sharps".

  • Bulk Chemotherapy Waste: This is defined as waste containing more than 3% of the original drug amount and is considered RCRA (Resource Conservation and Recovery Act) hazardous waste. This includes:

    • Unused or partially used vials of this compound

    • Grossly contaminated materials from a large spill

    • Full or partially full IV bags and syringes

    Bulk this compound waste must be collected in a designated black RCRA hazardous waste container. These containers are specifically designed for hazardous pharmaceutical waste and must be clearly labeled.

2. Container Management and Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," "Chemotherapy Waste," or "Cytotoxic Waste," and should specify the contents (e.g., "this compound Waste").

  • Containers should be kept closed and sealed when not in use to prevent spills or aerosolization.

  • Store waste containers in a designated, secure area away from general lab traffic and incompatible materials.

3. Decontamination of Laboratory Ware:

  • All non-disposable labware that has come into contact with this compound should be decontaminated.

  • A common procedure is to triple-rinse the labware with a suitable solvent.

  • The first rinsate is considered hazardous and must be collected as bulk liquid hazardous waste in a designated, leak-proof container. Subsequent rinses may be considered non-hazardous depending on local regulations, but collecting all rinsates is the most conservative and recommended approach.

4. Spill Management:

  • In the event of a spill, immediately restrict access to the area.

  • Wear appropriate PPE, including double gloves, a gown, and eye protection.

  • For solid spills, carefully sweep or scoop the material to avoid generating dust and place it into a hazardous waste container.

  • For liquid spills, use an inert absorbent material to contain and clean up the spill.

  • All materials used for spill cleanup are considered bulk hazardous waste and must be disposed of in a black RCRA container.

  • The spill area should be decontaminated, and all cleaning materials collected as hazardous waste.

5. Final Disposal:

  • Arrange for the collection and disposal of all this compound waste through a licensed environmental waste management contractor.

  • Ensure that the contractor is permitted to handle and transport hazardous pharmaceutical waste.

  • The primary and recommended method for the final disposal of cytotoxic waste is high-temperature incineration.

Data Presentation: Waste Container Guide

Waste TypeContamination LevelContainer TypeContainer ColorDisposal Method
Trace Solid Waste (PPE, empty vials)< 3% residual drugChemotherapy Waste Bag/BinYellowIncineration
Trace Sharps Waste (Needles, syringes)< 3% residual drugPuncture-proof Sharps ContainerYellow with "Chemo" labelIncineration
Bulk Solid/Liquid Waste (>3% residual drug, spills)> 3% residual drugRCRA Hazardous Waste ContainerBlackIncineration
Contaminated Labware Rinsate First rinse is hazardousLeak-proof Hazardous Waste ContainerVaries, must be labeledIncineration

Experimental Protocols

While no specific experimental protocols for this compound disposal were found, the procedures outlined above are based on established guidelines for the disposal of cytotoxic and antineoplastic drugs from various safety and environmental agencies. The key "experiment" in this context is the effective segregation of trace versus bulk waste, which dictates the disposal pathway.

Mandatory Visualization: this compound Disposal Workflow

AlestramustineDisposal cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal_pathways Disposal Pathways Waste This compound Waste Generated IsBulk > 3% Residual Drug? Waste->IsBulk TraceWaste Collect in Yellow Chemotherapy Container IsBulk->TraceWaste No BulkWaste Collect in Black RCRA Hazardous Container IsBulk->BulkWaste Yes Incineration Licensed High-Temperature Incineration TraceWaste->Incineration BulkWaste->Incineration

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Alestramustine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Alestramustine was not publicly available at the time of this writing. The following guidance is based on established safety protocols for handling cytotoxic and hazardous drugs. Researchers, scientists, and drug development professionals should always consult their institution's safety officer and refer to internal safety protocols.

This compound is an antineoplastic agent and should be handled with extreme care to minimize exposure to personnel and the environment.[1] Occupational exposure to cytotoxic drugs can occur through skin contact, inhalation of aerosols or drug particles, and ingestion.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The appropriate personal protective equipment must be worn at all times when handling this compound. The selection of PPE is critical in preventing accidental exposure.[2] The following table summarizes the recommended PPE for various activities involving this compound.

ActivityRecommended Personal Protective Equipment
Receiving and Unpacking - Single pair of chemotherapy-tested gloves
Storage and Transport - Single pair of chemotherapy-tested gloves
Preparation (e.g., weighing, dissolving) - Double pair of chemotherapy-tested gloves- Disposable gown- Eye and face protection (safety goggles and face shield)- Respiratory protection (e.g., N95 respirator)
Administration - Double pair of chemotherapy-tested gloves- Disposable gown- Eye protection (safety goggles)
Waste Disposal - Double pair of chemotherapy-tested gloves- Disposable gown
Spill Cleanup - Double pair of chemotherapy-tested gloves- Disposable gown- Eye and face protection (safety goggles and face shield)- Respiratory protection (e.g., N95 respirator)- Shoe covers
Operational and Disposal Plans

A comprehensive plan that covers the entire lifecycle of this compound within the facility is crucial for ensuring safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • Wear a single pair of chemotherapy-tested gloves during unpacking.

  • Store this compound in a designated, clearly labeled, and well-ventilated area, away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.

2. Preparation:

  • All manipulations of this compound, such as weighing and preparing solutions, should be performed in a designated containment device, such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).

  • Wear the appropriate PPE as detailed in the table above.

  • Use a plastic-backed absorbent pad to cover the work surface within the containment device to contain any potential spills.

  • Utilize closed-system drug-transfer devices (CSTDs) whenever possible to minimize the generation of aerosols.

3. Spill Management:

  • In the event of a spill, immediately restrict access to the affected area.

  • Use a designated spill kit for cytotoxic drugs.

  • Personnel involved in the cleanup must wear the appropriate PPE for spill cleanup.

  • Absorb liquids with absorbent pads and collect all contaminated materials, including glass fragments, into a designated cytotoxic waste container.

  • Clean the area with an appropriate decontamination solution.

4. Disposal:

  • All materials contaminated with this compound, including unused drug, PPE, and cleaning materials, must be disposed of as cytotoxic waste.

  • Use clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the key steps and decision points for safely handling this compound in a research setting.

Alestramustine_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling and Experimental Phase cluster_disposal Post-Experiment and Disposal Phase cluster_spill Spill Response receiving Receiving and Inspection storage Secure Storage receiving->storage No Damage ppe_selection Select Appropriate PPE storage->ppe_selection preparation Preparation in Containment Device ppe_selection->preparation experiment Experimental Use preparation->experiment spill_check Spill Occurred? experiment->spill_check decontamination Decontaminate Work Area spill_check->decontamination No spill_cleanup Execute Spill Cleanup Protocol spill_check->spill_cleanup Yes waste_segregation Segregate Cytotoxic Waste decontamination->waste_segregation disposal Dispose via Approved Channels waste_segregation->disposal spill_cleanup->decontamination

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.